3-Descarboxy Olsalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWJQYQMHYGVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Descarboxy Olsalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Descarboxy Olsalazine, a notable impurity and analogue of the anti-inflammatory drug Olsalazine, presents a significant point of interest in pharmaceutical research and development. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), utilized in the management of inflammatory bowel disease.[1][2] The presence of related substances, such as this compound, necessitates a thorough understanding of their structure and synthesis for impurity profiling, reference standard preparation, and toxicological evaluation. This guide provides a comprehensive technical overview of the chemical structure and a detailed methodology for the synthesis of this compound, grounded in established principles of organic chemistry.
Chemical Structure and Nomenclature
This compound, systematically named 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid, is an azo compound derived from the coupling of a diazotized aminophenol with salicylic acid.[2] Its chemical structure is characterized by two aromatic rings linked by an azo bridge (-N=N-). One ring is a salicylic acid moiety, retaining the carboxyl and hydroxyl functional groups of the parent structure. The second ring is a phenol, lacking the carboxyl group present in the corresponding ring of Olsalazine.
Key Structural Features:
-
Molecular Formula: C₁₃H₁₀N₂O₄[1]
-
Molecular Weight: 258.23 g/mol [1]
-
Core Scaffold: Azobenzene
-
Functional Groups: Carboxylic acid, two phenolic hydroxyls, azo group
The absence of one carboxyl group compared to Olsalazine significantly alters the molecule's polarity, solubility, and potentially its biological activity.
Synthesis of this compound
The synthesis of this compound is achieved through a classic two-step process in organic chemistry: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[4] In this case, 4-aminophenol serves as the aromatic amine, and salicylic acid is the activated coupling partner.
Part 1: Diazotization of 4-Aminophenol
The initial step involves the conversion of the primary amino group of 4-aminophenol into a diazonium salt. This reaction is conducted in a cold, acidic medium with sodium nitrite. The in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., hydrochloric acid) is crucial for this transformation.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts.[4] Maintaining a low temperature throughout the reaction is paramount to ensure the stability of the diazonium salt for the subsequent coupling step.
-
Acidic Medium: The presence of a strong acid is essential for the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid, which is the key reactive species that initiates the diazotization cascade.
Part 2: Azo Coupling with Salicylic Acid
The freshly prepared diazonium salt of 4-aminophenol is a weak electrophile that readily reacts with the electron-rich ring of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are activating groups, directing the electrophilic attack of the diazonium ion to the position para to the hydroxyl group.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The coupling reaction with phenols is typically carried out in a mildly alkaline solution.[4] The hydroxide ions deprotonate the phenolic hydroxyl group of salicylic acid, forming a more strongly activating phenoxide ion, which enhances the rate and yield of the coupling reaction.
-
Immediate Use of Diazonium Salt: Due to its instability, the diazonium salt solution is used immediately after its preparation without isolation.
Experimental Protocol
This protocol provides a detailed, self-validating methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| 4-Aminophenol | C₆H₇NO | 109.13 | 1.09 g (10 mmol) | ≥98% |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 1.38 g (10 mmol) | ≥99% |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | ≥97% |
| Sodium Hydroxide | NaOH | 40.00 | ~1.6 g | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | ~3 mL | 37% (w/w) |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₆O | 46.07 | As needed | 95% |
| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - |
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt of 4-Aminophenol
-
In a 100 mL beaker, dissolve 1.09 g (10 mmol) of 4-aminophenol in a mixture of 15 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling and Isolation
-
In a 250 mL beaker, dissolve 1.38 g (10 mmol) of salicylic acid in 20 mL of a 10% (w/v) sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath with stirring.
-
Slowly add the freshly prepared cold diazonium salt solution from Part A to the cold salicylic acid solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
-
Acidify the mixture to a pH of approximately 4-5 by the slow addition of dilute hydrochloric acid. This will precipitate the product fully.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a wash with a cold, dilute saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.
-
Dry the crude product in a vacuum oven at 50-60 °C.
Purification
The primary method for purifying the crude this compound is recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol (95%).
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
For higher purity, column chromatography can be employed using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane with a small percentage of acetic acid).[5][6]
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound. The melting point is expected to be above 210°C with decomposition.[3]
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment in the molecule. Expected signals would include aromatic protons and the acidic protons of the carboxyl and hydroxyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and N=N (azo) stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
-
Visualizations
Synthesis Pathway
Caption: Experimental workflow for the synthesis of this compound.
References
-
Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme. Retrieved from [Link]
- Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme, 1.
- Method for the recrystallisation and/or purification of azo-type compounds. (n.d.). Google Patents.
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- The separation and purification of ionic azo and azomethine dyes by gel permeation chromatography. (n.d.). CoLab.
-
Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Ahmed, D. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Pharmaffiliates. Retrieved from [Link]
-
Veeprho. (n.d.). Olsalazine EP Impurity C | CAS 259151-72-9. Veeprho. Retrieved from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
-
Synthesis of azo compounds containing salicylic acid and its derivatives. (n.d.). Chemical Review and Letters. Retrieved from [Link]
-
The Fine Chemical Intermediate: Understanding 2-Hydroxy-5-[2-(4-nitrophenyl)diazenyl]benzoic acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Veeprho. (n.d.). Olsalazine EP Impurity C | CAS 259151-72-9. Veeprho. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The separation and purification of ionic azo and azomethine dyes by gel permeation chromatography | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Descarboxy Olsalazine: A Key Impurity of Olsalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Descarboxy Olsalazine, a critical process-related impurity of the anti-inflammatory drug Olsalazine. This document delves into its chemical identity, synthesis, analytical detection, and its significance in the quality control of Olsalazine.
Core Identity and Physicochemical Properties
This compound, systematically known as 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid, is a recognized impurity in the synthesis of Olsalazine and is designated as Olsalazine EP Impurity C in the European Pharmacopoeia.[1][2] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 259151-72-9 | [3][4] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [3] |
| Molecular Weight | 258.23 g/mol | [3] |
| IUPAC Name | 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid | [2] |
| Synonyms | This compound, Olsalazine EP Impurity C | [2][4] |
The Significance of this compound in Drug Manufacturing
Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), used in the treatment of ulcerative colitis.[5][6] It consists of two molecules of 5-ASA linked by an azo bond.[5] In the colon, bacterial azoreductases cleave this bond, releasing the active therapeutic agent.[7][8]
The presence of impurities such as this compound is a critical quality attribute that must be monitored and controlled during the manufacturing of the active pharmaceutical ingredient (API) to ensure the safety and efficacy of the final drug product.[1] Regulatory bodies like the European Pharmacopoeia mandate the quantification of such process-related impurities.[9]
Structural Elucidation: Olsalazine vs. This compound
The structural difference between Olsalazine and its 3-Descarboxy impurity lies in the absence of a carboxyl group on one of the salicylic acid moieties. This is a crucial distinction that impacts the molecule's overall properties and necessitates its control as an impurity.
Caption: Structural comparison of Olsalazine and this compound.
Synthesis and Formation Pathway
This compound is a process-related impurity that can arise during the synthesis of Olsalazine. The synthesis of Olsalazine typically involves the diazotization of an amino-salicylic acid derivative followed by coupling. The formation of this compound can occur if one of the reacting moieties lacks a carboxylic acid group at the 3-position. A comprehensive study on the synthesis and characterization of nine pharmacopeial impurities of Olsalazine, including this compound, has been published, providing detailed synthetic routes.[9][10]
Caption: Simplified workflow of Olsalazine synthesis and the formation of this compound.
Analytical Methodologies for Detection and Quantification
The control of this compound requires robust analytical methods for its detection and quantification in the Olsalazine API. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Recommended HPLC Protocol
A reversed-phase HPLC method is suitable for the separation and determination of Olsalazine and its impurities.[11]
-
Column: Alltima C18 (or equivalent)
-
Mobile Phase: A gradient or isocratic mixture of methanol and an ion-pair buffer solution (e.g., 45:55 v/v). The ion-pair buffer can be prepared with 0.02 M sodium dihydrogen phosphate and 0.02 M tetraethylammonium hydroxide, with the pH adjusted to 7.2 with phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection: UV spectrophotometry at 340 nm.[11]
-
Linear Range: A typical calibration curve would have a linear range of approximately 20-125 µg/mL.[11]
-
Limit of Detection (LOD): The detection limit is typically in the nanogram range.[11]
Other analytical techniques that have been reported for the analysis of Olsalazine and could be adapted for impurity profiling include spectrophotometry and various voltammetric methods.[12]
Caption: Experimental workflow for the analysis of this compound.
Pharmacological and Toxicological Significance
There is limited publicly available information specifically on the pharmacological or toxicological properties of this compound. However, as a controlled impurity in a pharmaceutical product, its levels are kept below a stringent threshold to ensure patient safety. The rationale for controlling any impurity is based on the principle that its biological effects are unknown and could potentially be harmful. The qualification of impurities is a critical step in drug development, and for impurities found above a certain level, toxicological studies may be required.
Regulatory Perspective and Control Strategy
The presence of this compound and other impurities in Olsalazine is regulated by pharmacopoeias such as the British and European Pharmacopoeias.[9] These regulatory documents set specific limits for known and unknown impurities in the drug substance. A robust control strategy for this compound involves:
-
Understanding the formation pathway: Identifying the root cause of its formation during the manufacturing process.
-
Process optimization: Modifying reaction conditions to minimize the formation of this impurity.
-
Raw material control: Ensuring the purity of starting materials to prevent the introduction of precursors.
-
Validated analytical methods: Implementing sensitive and specific analytical methods for its routine monitoring.
-
Setting appropriate specifications: Establishing acceptance criteria for the level of this compound in the final API based on regulatory guidelines and safety considerations.
Conclusion
This compound is a critical process-related impurity of Olsalazine that requires careful monitoring and control during drug manufacturing. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and efficacy of the final Olsalazine drug product. This guide provides a foundational understanding for researchers and drug development professionals involved in the lifecycle of Olsalazine.
References
-
PubChem. Olsalazine. National Center for Biotechnology Information. [Link][5]
-
Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC. Journal of Pharmaceutical Analysis. [Link][11]
-
Spectrophotometric Methods for Determination of Olsalazine Sodium. Research Journal of Pharmaceutical Technology. [Link][12]
-
What is the mechanism of Olsalazine Sodium? - Patsnap Synapse. [Link][7]
-
Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. [Link][8]
-
DIPENTUM® (olsalazine sodium capsules) - accessdata.fda.gov. [Link][13]
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme Connect. [Link][9]
-
Olsalazine Impurities and Related Compound - Veeprho. [Link][1]
-
Olsalazine EP Impurity C | CAS 259151-72-9 - Veeprho. [Link][2]
-
Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with acriflavine - Royal Society Publishing. [Link][15]
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium | Request PDF - ResearchGate. [Link][16]
-
Olsalazine EP Impurity C - KM Pharma Solution Private Limited. [Link][18]
-
Olsalazine EP Impurity C - API Impurities - Alentris Research Pvt. Ltd. [Link][20]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Olsalazine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Separation and Determination of Olsalazine Sodium and Its Impurit...: Ingenta Connect [ingentaconnect.com]
- 12. rjptonline.org [rjptonline.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. researchgate.net [researchgate.net]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. kmpharma.in [kmpharma.in]
- 19. Olsalazine EP Impurity C [hemarsh.com]
- 20. alentris.org [alentris.org]
A Technical Guide to the Discovery and Origin of 3-Descarboxy Olsalazine
This guide provides a detailed exploration into the identification, characterization, and probable origins of 3-Descarboxy Olsalazine, a known impurity of the anti-inflammatory drug Olsalazine. Tailored for researchers, analytical scientists, and professionals in drug development, this document elucidates the systematic approach required to uncover and understand such impurities, ensuring the safety and efficacy of the final drug product.
Introduction: The Imperative of Purity in Drug Manufacturing
Olsalazine is a prodrug specifically designed for the treatment of ulcerative colitis.[1] Structurally, it consists of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond.[1][2] This design allows it to pass through the upper gastrointestinal tract intact, with the azo bond being cleaved by bacterial azoreductases in the colon to release the active therapeutic agent, mesalamine (5-ASA), directly at the site of inflammation.[2][3]
In the realm of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can impact the drug's efficacy, stability, and, most critically, patient safety. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to identify and quantify any substance in the drug product that is not the intended API.[4][5] This guide focuses on a specific impurity, this compound, using it as a case study to illustrate the scientific diligence involved in modern drug development.
The Subject: Unveiling this compound
This compound, cataloged as Olsalazine EP Impurity C, is a related substance to the parent drug.[1][6] As its name suggests, its structure is differentiated from Olsalazine by the absence of one of the two carboxylic acid (-COOH) groups. This seemingly minor alteration results in a different chemical entity with its own unique physicochemical properties and an uncharacterized toxicological profile, making its detection and control essential.
| Property | Olsalazine | This compound |
| IUPAC Name | 5,5'-Azobis(2-hydroxybenzoic acid) | 2-hydroxy-5-[2-(4-hydroxyphenyl)diazenyl]-benzoic acid[6] |
| Molecular Formula | C₁₄H₁₀N₂O₆ | C₁₃H₁₀N₂O₄[6][7] |
| Molecular Weight | 302.24 g/mol | 258.23 g/mol [6][7] |
| Key Structural Difference | Contains two carboxylic acid groups | Contains one carboxylic acid group |
The first step in controlling an impurity is discovering it. The discovery of a non-obvious impurity like this compound is not accidental; it is the result of a systematic and mandated investigative process known as forced degradation or stress testing.
The Discovery Pathway: A Forced Degradation Workflow
Forced degradation studies are the cornerstone of impurity profiling, designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[8] This process helps identify potential degradation products and develop stability-indicating analytical methods capable of resolving them from the API.[9]
Protocol 1: Forced Degradation (Stress Testing) of Olsalazine
Objective: To generate potential degradation products of Olsalazine under various stress conditions as mandated by ICH guideline Q1A.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Olsalazine API in a suitable solvent (e.g., methanol/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Incubate at 80°C for 24 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Causality: Acidic conditions can hydrolyze susceptible bonds. For Olsalazine, the primary interest is the stability of the azo linkage and potential decarboxylation.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours.
-
Dilute to 100 µg/mL.
-
Causality: The phenolic hydroxyl groups in Olsalazine are susceptible to oxidation, which can lead to the formation of colored impurities.[11]
-
-
Thermal Degradation:
-
Store the solid API in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid to prepare a 100 µg/mL solution.
-
Causality: Heat is a direct energy input that can promote reactions lacking a high activation barrier, such as thermal decarboxylation.
-
-
Photolytic Degradation:
-
Expose the solid API and the stock solution to UV (254 nm) and visible light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a 100 µg/mL solution from the stressed samples.
-
Causality: Light energy can excite electrons and promote free-radical reactions or cleavage of bonds.
-
From Detection to Identification: The Analytical Pursuit
Following stress testing, the resultant solutions are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Protocol 2: HPLC Analysis and Structural Elucidation
Objective: To separate, isolate, and identify the structure of impurities generated during forced degradation.
Methodology:
-
HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed to resolve polar and non-polar compounds. For example, a gradient of Acetonitrile and a pH 3.0 phosphate buffer.
-
Detector: UV-Vis detector set at a wavelength that captures both the API and potential impurities (e.g., 360 nm).[9]
-
Self-Validation: The method is deemed "stability-indicating" when it can separate the main Olsalazine peak from all degradation product peaks and from common excipients, with peak purity analysis (using a Diode Array Detector) confirming no co-elution.
-
-
Analysis of Stressed Samples:
-
Inject the prepared samples from Protocol 1.
-
A new, distinct peak with a different retention time from Olsalazine would be observed, particularly prominent in the base hydrolysis and thermal stress samples. This is our candidate for this compound.
-
-
Isolation:
-
The impurity is isolated from a concentrated degradation mixture using preparative HPLC with the same column and mobile phase chemistry, scaled up for larger volumes. Fractions corresponding to the impurity peak are collected.
-
-
Structural Elucidation:
-
LC-Mass Spectrometry (LC-MS): The isolated fraction is analyzed by LC-MS. The mass spectrum would show a molecular ion peak corresponding to a mass of ~258 g/mol , a loss of 44 Da (the mass of a -COO group) from the parent Olsalazine molecule (302 g/mol ). This provides the first strong evidence of a decarboxylation event.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR analysis of the pure, isolated impurity provides the definitive structural proof. The spectra would confirm the loss of one carboxylic acid signal and the appearance of a new aromatic proton signal, allowing for the unambiguous assignment of the structure as this compound.[12]
-
| Analytical Technique | Expected Result for this compound | Rationale |
| HPLC | A new peak with a unique retention time, resolved from Olsalazine. | The change in structure (loss of a polar carboxyl group) alters its interaction with the stationary phase. |
| LC-MS | Molecular Ion Peak at m/z ≈ 258 | Confirms the molecular weight, showing a mass loss of 44 Da (CO₂) from Olsalazine (m/z ≈ 302). |
| ¹H NMR | Disappearance of one -COOH proton signal; appearance of a new aromatic C-H proton signal. | Provides definitive evidence of the specific chemical transformation and its location on the molecule. |
Uncovering the Origin: Degradation vs. Synthesis
The identification of an impurity necessitates an investigation into its origin. This compound can plausibly arise from two main sources: as a degradation product or as a process-related impurity from the synthesis itself.
Source 1: Degradation Pathway
The results from the forced degradation study strongly suggest that this compound is a degradation product. The decarboxylation of salicylic acid derivatives (the building blocks of Olsalazine) is a known chemical reaction that can be promoted by heat and alkaline conditions. The presence of the impurity in samples subjected to thermal and base-induced stress is a direct validation of this pathway.
Source 2: Synthetic Pathway (Process-Related Impurity)
Olsalazine is synthesized via the diazotization of 5-aminosalicylic acid (5-ASA) followed by an azo coupling reaction.[11] An impurity could be introduced if the starting materials are not pure. If the 5-ASA starting material is contaminated with 4-aminophenol (which is essentially 5-ASA that has been decarboxylated), this contaminant could participate in the reaction sequence, leading to the formation of this compound as a process-related impurity.
Conclusion and Mitigation
The discovery of this compound is a testament to the robustness of the modern pharmaceutical development process. Through a systematic workflow involving forced degradation, the development of a stability-indicating HPLC method, and advanced spectroscopic analysis, this impurity was successfully identified and characterized.
Understanding its dual potential origins—as both a degradation product and a process-related impurity—is critical for control. Mitigation strategies must therefore be twofold:
-
Process Control: Ensure the purity of the 5-ASA starting material by implementing an analytical test to screen for 4-aminophenol.
-
Formulation and Storage Control: The formulation should be developed to maintain a stable pH. Storage conditions for both the API and the final drug product must be controlled to avoid high temperatures, thereby minimizing the risk of degradation-induced decarboxylation.
This comprehensive approach ensures that the final drug product meets the stringent standards of quality, safety, and efficacy required for patient care.
References
-
Olsalazine sodium EP Impurity C | 259151-72-9 . ChemicalBook.
-
Olsalazine Impurities and Related Compound . Veeprho.
-
425358 this compound CAS: 259151-72-9 . United States Biological.
-
Olsalazine . PubChem, National Institutes of Health.
-
DIPENTUM® (olsalazine sodium capsules) . U.S. Food and Drug Administration.
-
Olsalazine Monograph for Professionals . Drugs.com.
-
CAS 259151-72-9 | this compound Supplier . Clinivex.
-
Olsalazine Sodium-impurities . Pharmaffiliates.
-
Olsalazine sodium | C14H8N2Na2O6 . PubChem, National Institutes of Health.
-
Olsalazine . Wikipedia.
-
Olsalazine EP Impurity I . Veeprho.
-
Forced degradation study results . ResearchGate.
-
Olsalazine Sodium - Impurity G . Pharmaffiliates.
-
This compound . LGC Standards.
-
Forced Degradation Studies . MedCrave online.
-
Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing . National Institutes of Health.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Hilaris Publishing.
-
Forced Degradation – A Review . Pharmatutor.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques . International Journal of Trend in Scientific Research and Development.
-
Spectrophotometric methods for determination of olsalazine sodium . ResearchGate.
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients . World Journal of Pharmaceutical Research.
-
Synthesis of olsalazine analogs . ResearchGate.
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium . Thieme Connect.
-
Improving the efficiency of Olsalazine synthesis and scale-up for laboratory use . Benchchem.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Olsalazine - Wikipedia [en.wikipedia.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
A Technical Guide to the Interrelationship of 3-Descarboxy Olsalazine, Olsalazine, and Mesalazine
This in-depth technical guide provides a comprehensive exploration of the chemical and pharmacological relationships between Olsalazine, its active metabolite Mesalazine (also known as 5-aminosalicylic acid or 5-ASA), and the process-related impurity, 3-Descarboxy Olsalazine. This document is intended for researchers, scientists, and professionals in drug development and quality control within the pharmaceutical industry.
Executive Summary
Olsalazine serves as a colon-specific prodrug for Mesalazine, the therapeutically active moiety in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. The conversion of Olsalazine to Mesalazine is a critical step, mediated by the gut microbiota. During the synthesis of Olsalazine, various impurities can arise, including this compound. Understanding the formation, detection, and potential impact of such impurities is paramount for ensuring the safety and efficacy of the final drug product. This guide will delve into the metabolic pathway of Olsalazine, the significance of Mesalazine's anti-inflammatory action, and the role of this compound as a critical quality attribute.
The Prodrug Principle: From Olsalazine to Mesalazine
Olsalazine is a rationally designed prodrug, consisting of two molecules of Mesalazine linked by an azo bond.[1] This design allows for targeted drug delivery to the colon, minimizing systemic absorption and associated side effects.[2]
The Metabolic Activation in the Colon
Upon oral administration, Olsalazine remains largely intact through the stomach and small intestine.[3] Once it reaches the colon, the azo bond is cleaved by azoreductase enzymes produced by the colonic bacteria.[4] This enzymatic action releases two molecules of the active drug, Mesalazine, directly at the site of inflammation in IBD.[4]
Caption: Comparison of the chemical structures of Olsalazine and this compound.
Pharmacological Significance: An Unexplored Area
Currently, there is a lack of publicly available data on the specific pharmacological activity of this compound. It is unknown whether this impurity possesses any therapeutic or toxicological effects. However, based on its structural similarity to Olsalazine and Mesalazine, some theoretical considerations can be made:
-
Potential for Cleavage: It is plausible that the azo bond in this compound could also be cleaved by colonic azoreductases. This would release one molecule of Mesalazine and one molecule of a descarboxy-salicylic acid derivative.
-
Structure-Activity Relationship: The anti-inflammatory activity of Mesalazine is attributed to the specific arrangement of the amino and hydroxyl groups on the salicylic acid backbone. The absence of a carboxyl group could potentially alter the molecule's interaction with its targets, but this remains speculative without experimental data. Studies on the structure-activity relationship of other azo derivatives of salicylic acid suggest that modifications to the ring can influence antibacterial and other biological activities. [5] Further research is warranted to determine the pharmacological profile of this compound to fully understand its potential impact on the safety and efficacy of Olsalazine-containing drug products.
Analytical Control and Methodologies
Rigorous analytical testing is essential to ensure the purity and quality of Olsalazine. High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and quantification of Olsalazine and its related substances, including this compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A robust, stability-indicating HPLC method is crucial for the quality control of Olsalazine. The method should be capable of separating the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.
Experimental Protocol: A Representative HPLC Method
The following is a general protocol for the analysis of Olsalazine and its impurities. Method optimization and validation are critical for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer, pH adjusted).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Olsalazine and its impurities have significant absorbance.
-
Sample Preparation: Dissolve the Olsalazine sample in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.
Caption: A typical workflow for the HPLC analysis of Olsalazine impurities.
Comparative Pharmacokinetics and Efficacy
Understanding the pharmacokinetic profiles of Olsalazine and Mesalazine is essential for optimizing therapeutic outcomes.
Pharmacokinetic Parameters
The prodrug nature of Olsalazine results in a distinct pharmacokinetic profile compared to Mesalazine formulations.
| Parameter | Olsalazine | Mesalazine (Oral Formulations) |
| Systemic Absorption | Very low (<3%) [3] | Variable (20-30%) depending on formulation |
| Metabolism | Primarily converted to Mesalazine in the colon by bacterial azoreductases [4] | Acetylated in the gut mucosa and liver to N-acetyl-5-ASA |
| Excretion | Metabolites excreted in feces and urine [6] | Primarily excreted in urine as N-acetyl-5-ASA |
Data compiled from multiple sources. [3][4][6]
Clinical Efficacy in Ulcerative Colitis
Clinical trials have demonstrated the efficacy of Olsalazine in maintaining remission in patients with ulcerative colitis. Comparative studies with Mesalazine have shown comparable efficacy in inducing remission. [5]However, some studies suggest that Olsalazine may be superior in preventing relapses, particularly in patients with left-sided colitis. [7]
| Study Outcome | Olsalazine | Mesalazine | Reference |
|---|---|---|---|
| Inducing Remission (Mild to Moderate UC) | 52.2% endoscopic remission | 48.8% endoscopic remission (P=0.67) | [5] |
| Maintaining Remission (12 months) | 12% relapse rate | 33% relapse rate (P=0.024) | [7]|
Conclusion and Future Directions
The relationship between this compound, Olsalazine, and Mesalazine is a critical aspect of the chemistry, manufacturing, and control of this important therapeutic agent for IBD. While Olsalazine's role as a prodrug for Mesalazine is well-established, and analytical methods for impurity profiling are in place, a significant knowledge gap exists regarding the pharmacological activity of this compound.
Future research should focus on:
-
Pharmacological and Toxicological Profiling: In vitro and in vivo studies are needed to determine if this compound has any biological activity, either beneficial or detrimental.
-
Impurity Fate and Disposition: Investigating whether this compound is metabolized in the colon and what the resulting metabolites are.
-
Impact on Efficacy: Assessing if the presence of this impurity at acceptable levels has any discernible impact on the overall therapeutic efficacy of Olsalazine.
Addressing these questions will provide a more complete understanding of the entire lifecycle of Olsalazine, from synthesis to its therapeutic action in patients, ultimately contributing to the development of safer and more effective treatments for inflammatory bowel disease.
References
-
Kruis, W., Brandes, J. W., Schreiber, S., Theuer, D., Krakamp, B., Ewe, K., ... & Judmaier, G. (1998). Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. Alimentary pharmacology & therapeutics, 12(8), 707-715. [Link]
-
Courtney, M. G., Nunes, D. P., Bergin, C., O'Driscoll, M., Trimble, V., Keeling, P. W., & Weir, D. G. (1992). Randomised comparison of olsalazine and mesalazine in prevention of relapses in ulcerative colitis. The Lancet, 339(8804), 1279-1281. [Link]
-
PubChem. (n.d.). Olsalazine. National Center for Biotechnology Information. Retrieved from [Link]
-
RxList. (2023, January 12). Dipentum (Olsalazine). [Link]
-
U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). [Link]
-
Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals. [Link]
-
Salman, H. H., Abood, H. S., & Ramadhan, U. H. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Oriental Journal of Chemistry, 35(2), 647-653. [Link]
-
Salman, H. H., Abood, H. S., & Ramadhan, U. H. (2019). Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Forced degradation study results. [Link]
-
ResearchGate. (2019, April 7). Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. [Link]
-
PubChem. (n.d.). Olsalazine | C14H10N2O6 | CID 22419. [Link]
-
U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). [Link]
-
Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. [Link]
-
Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., ... & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synfacts, 19(11), 1185. [Link]
-
ResearchGate. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. [Link]
-
Wadworth, A. N., & Fitton, A. (1991). Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs, 41(4), 647–664. [Link]
-
Mayo Clinic. (2025, December 1). Olsalazine (oral route) - Side effects & dosage. [Link]
-
Saini, B., & Bansal, G. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Scientia Pharmaceutica, 82(1), 85–97. [Link]
-
International Journal of Pharmacy and Technology. (2016). Formulation and evaluation of olsalazine sodium enteric coated tablets in ulcerative colitis. [Link]
-
MDPI. (2015). Anticancer Activity of Water-Soluble Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugates. [Link]
-
Wikipedia. (n.d.). Olsalazine. [Link]
Sources
- 1. Olsalazine - Wikipedia [en.wikipedia.org]
- 2. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Correlation between structure and antibacterial activity in a series of azo derivatives of salicylic and alpha-oxynaphtholic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Potential of 3-Descarboxy Olsalazine: A Hypothetical Framework for Investigating Biological Significance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Olsalazine, a cornerstone in the management of inflammatory bowel disease (IBD), functions as a colon-targeted prodrug of mesalamine (5-aminosalicylic acid, 5-ASA). Its therapeutic efficacy is intrinsically linked to the metabolic activity of the gut microbiota, which cleaves its central azo bond to release the active anti-inflammatory agent. While the pharmacology of Olsalazine and 5-ASA is well-documented, the biological relevance of its impurities and potential minor metabolites remains largely uncharted territory. This technical guide focuses on one such molecule: 3-Descarboxy Olsalazine, a known impurity of Olsalazine. We will delve into a hypothetical framework to explore its potential biological significance, moving beyond established knowledge to propose novel avenues of research. This document is intended to serve as a catalyst for investigation into the nuanced pharmacology of Olsalazine and its derivatives.
Introduction: The Olsalazine Paradigm in IBD Therapy
Olsalazine is a rationally designed prodrug, consisting of two molecules of 5-ASA linked by an azo bond.[1] This design cleverly utilizes the anaerobic environment of the colon, where bacterial azoreductases catalyze the cleavage of the azo bond, liberating 5-ASA directly at the site of inflammation.[2][3] This targeted delivery minimizes systemic absorption and associated side effects. The therapeutic effects of Olsalazine are therefore attributed to the multifaceted anti-inflammatory properties of 5-ASA, which include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reduction of pro-inflammatory cytokine production, and scavenging of reactive oxygen species.[4][5]
While the primary metabolic pathway of Olsalazine is well understood, the formation and fate of manufacturing impurities or alternative metabolic byproducts are less clear. This compound is recognized as an impurity in Olsalazine preparations.[6][7] Its structure, lacking one of the carboxyl groups of the parent molecule, raises intriguing questions about its potential biological activities and how it might modulate the therapeutic or toxicological profile of Olsalazine.
The Chemical Identity of this compound
This compound, also known as 2-Hydroxy-5-[2-(4-hydroxyphenyl)diazenyl]-benzoic Acid, is structurally similar to Olsalazine but with the notable absence of a carboxyl group on one of the salicylic acid moieties.[8][9]
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
| Olsalazine | C14H10N2O6 | 302.24 g/mol | Two 5-aminosalicylic acid units linked by an azo bond. |
| This compound | C13H10N2O4 | 258.23 g/mol | One salicylic acid unit and one phenol unit linked by an azo bond. |
| Mesalamine (5-ASA) | C7H7NO3 | 153.14 g/mol | An aminosalicylate, the active metabolite of Olsalazine. |
The removal of a carboxyl group can significantly alter the physicochemical properties of a molecule, including its pKa, solubility, and ability to interact with biological targets. These changes form the basis for our hypotheses regarding the potential biological significance of this compound.
Hypothesized Biological Significance of this compound
The absence of a carboxyl group in this compound could lead to several potential biological consequences. We propose three main hypotheses for its potential significance:
Hypothesis 1: Altered Absorption and Systemic Exposure The carboxyl group contributes to the polar nature of Olsalazine, limiting its absorption in the upper gastrointestinal tract. The loss of this group in this compound could increase its lipophilicity, potentially leading to greater absorption from the small intestine compared to the parent drug. This could result in systemic exposure to an un-cleaved azo compound, which may have off-target effects.
Hypothesis 2: A Substrate for Different Metabolic Pathways While Olsalazine is primarily a substrate for bacterial azoreductases in the colon, this compound might be metabolized differently. For instance, it could be a substrate for hepatic enzymes if absorbed systemically. The azo bond could still be cleaved by colonic bacteria, but this would yield one molecule of 5-ASA and one molecule of p-aminophenol, a compound with known hepatotoxic and nephrotoxic potential.
Hypothesis 3: Direct Biological Activity this compound may possess intrinsic biological activity, independent of its conversion to 5-ASA. The phenolic and azo moieties could interact with various biological targets. For example, azo compounds have been investigated for their potential to modulate inflammatory pathways. It is plausible that this compound could act as a weak inhibitor or modulator of inflammatory enzymes or transcription factors.
Proposed Experimental Workflows for Investigating Biological Significance
To test the aforementioned hypotheses, a systematic, multi-tiered experimental approach is required.
In Vitro Characterization
Objective: To determine the physicochemical properties and basic biological interactions of this compound.
Experimental Protocols:
-
Solubility and Lipophilicity Assessment:
-
Determine the aqueous solubility of this compound at various pH values (e.g., 2.0, 6.8, 7.4) using a standard shake-flask method.
-
Measure the octanol-water partition coefficient (LogP) to quantify its lipophilicity.
-
Compare these values to those of Olsalazine and 5-ASA.
-
-
Cell-Free Enzyme Inhibition Assays:
-
Screen this compound against key inflammatory enzymes, such as COX-1, COX-2, and 5-lipoxygenase (5-LOX), using commercially available assay kits.
-
Determine the IC50 values if significant inhibition is observed.
-
Use 5-ASA as a positive control.
-
-
Cell-Based Assays for Anti-inflammatory Activity:
-
Utilize a cell line relevant to IBD, such as Caco-2 (intestinal epithelial cells) or THP-1 (monocytes).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
Treat the cells with varying concentrations of this compound.
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Assess the activation of key inflammatory signaling pathways (e.g., NF-κB) via Western blotting or reporter assays.
-
Ex Vivo and In Vivo Investigations
Objective: To assess the metabolic fate and potential toxicity of this compound in a biological system.
Experimental Protocols:
-
Gut Microbiota Metabolism Study:
-
Incubate this compound with fecal slurries from healthy human donors or animal models of IBD.
-
Analyze the samples at different time points using LC-MS/MS to identify and quantify the parent compound and any metabolites (e.g., 5-ASA, p-aminophenol).
-
Compare the rate of azo bond cleavage to that of Olsalazine.
-
-
Animal Pharmacokinetic Studies:
-
Administer this compound orally to rodents.
-
Collect blood and tissue samples at various time points.
-
Quantify the concentrations of the parent compound and its major metabolites in plasma and key organs (e.g., liver, kidney, colon).
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
-
Animal Models of IBD:
-
Utilize a well-established animal model of colitis (e.g., dextran sulfate sodium-induced colitis in mice).
-
Treat the animals with Olsalazine, this compound, or a vehicle control.
-
Evaluate disease activity by monitoring body weight, stool consistency, and rectal bleeding.
-
At the end of the study, collect colonic tissue for histological analysis and measurement of inflammatory markers.
-
Visualizing the Hypothesized Metabolic Pathways and Experimental Plans
The following diagrams illustrate the proposed metabolic fate of this compound and a suggested experimental workflow.
Caption: Hypothesized metabolic pathways of Olsalazine and this compound.
Caption: Proposed experimental workflow for investigating this compound.
Conclusion and Future Directions
The biological significance of this compound remains an open question. However, based on its chemical structure and the known pharmacology of related compounds, there is a compelling rationale for its investigation. The hypotheses and experimental workflows outlined in this guide provide a roadmap for researchers to explore the potential impact of this molecule on the safety and efficacy of Olsalazine therapy.
Future research should focus on synthesizing pure this compound for rigorous testing, developing sensitive analytical methods for its detection in biological matrices, and exploring its potential as a biomarker for certain patient populations. A deeper understanding of the pharmacology of Olsalazine impurities and minor metabolites will ultimately contribute to the development of safer and more effective treatments for inflammatory bowel disease.
References
- PubChem. (n.d.). Olsalazine. National Center for Biotechnology Information.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Olsalazine Sodium?
- Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube.
- Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals.
- Patsnap Synapse. (2024, June 14). What is Olsalazine Sodium used for?
- Wikipedia. (n.d.). Olsalazine.
- U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules).
- van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology. Supplement, 148, 17–20.
- Benchchem. (n.d.). Olsalazine's effect on intestinal microbiota composition and function.
- Crouwel, F., et al. (2020). Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 14(Supplement_2), S310-S314.
- 10X CHEM. (n.d.). This compound.
- Li, F., et al. (2022). Pharmacokinetic and gut microbiota analyses revealed the effect of Lactobacillus acidophilus on the metabolism of Olsalazine in ulcerative colitis rats. Frontiers in Pharmacology, 13, 938006.
- Carbosynth. (n.d.). Catalogue.
- Klotz, U. (1997). Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis - Results of a field study. Hepato-Gastroenterology, 44(16), 468–472.
- CRO SPLENDID LAB. (n.d.). This compound Methyl Ester.
- CRO SPLENDID LAB. (n.d.). This compound.
- ChemicalBook. (n.d.). Olsalazine sodium EP Impurity C | 259151-72-9.
- Allmpus. (n.d.). Olsalazine EP Impurity C / this compound.
Sources
- 1. Olsalazine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 5. What is Olsalazine Sodium used for? [synapse.patsnap.com]
- 6. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]
- 7. allmpus.com [allmpus.com]
- 8. level.com.tw [level.com.tw]
- 9. splendidlab.in [splendidlab.in]
A Proposed Framework for the Preliminary In-Vitro Investigation of 3-Descarboxy Olsalazine: A Technical Guide for Drug Development Professionals
Introduction: The Knowledge Gap in an Olsalazine Impurity
Olsalazine, a dimeric prodrug of 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its efficacy is predicated on the targeted delivery of the active moiety, 5-ASA, to the colon, where it exerts a localized anti-inflammatory effect.[3][4] The manufacturing process of Olsalazine, like any pharmaceutical agent, can result in the formation of impurities that require characterization to ensure the safety and quality of the final drug product.[5] One such impurity is 3-Descarboxy Olsalazine.[6][7][8]
While the chemistry of this compound is defined, a significant knowledge gap exists regarding its biological activity. To date, there is a notable absence of publicly available in-vitro studies to elucidate its potential pharmacological or toxicological profile. This guide, therefore, shifts from a review of existing data to a forward-looking proposal: a comprehensive, scientifically-grounded framework for the preliminary in-vitro evaluation of this compound. The proposed studies are designed to provide initial insights into its safety and potential for anti-inflammatory activity, leveraging the well-established mechanisms of its parent compound, Olsalazine, and its active metabolite, 5-ASA.
Rationale for Investigation: Why Study an Impurity?
The imperative to study impurities such as this compound is multi-faceted. From a regulatory standpoint, understanding the biological effects of any compound present in a final drug formulation is critical for a comprehensive safety assessment. From a scientific perspective, seemingly minor structural modifications can dramatically alter biological activity. It is conceivable that this compound could exhibit a range of activities, from being inert to possessing its own anti-inflammatory properties, or, conversely, contributing to unforeseen toxicity. A thorough in-vitro characterization is the essential first step in discerning these possibilities.
Proposed In-Vitro Studies: A Step-by-Step Investigative Workflow
The following sections outline a logical progression of in-vitro assays designed to build a foundational understanding of this compound's biological profile.
Phase 1: Foundational Cytotoxicity Assessment
Before investigating any potential therapeutic effects, it is paramount to establish the cytotoxicity profile of this compound. This initial screen will determine the concentration range at which the compound does not induce cell death, thereby defining the appropriate concentrations for subsequent functional assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed Caco-2 cells (a human colorectal adenocarcinoma cell line) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Causality Behind Experimental Choices: The Caco-2 cell line is chosen for its intestinal epithelial origin, which is relevant to the site of action of the parent drug, Olsalazine. The MTT assay is a well-established and reliable method for assessing cell viability by measuring mitochondrial metabolic activity.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| Vehicle Control | 100 | 100 |
| 0.1 | [Hypothetical Data] | [Hypothetical Data] |
| 1 | [Hypothetical Data] | [Hypothetical Data] |
| 10 | [Hypothetical Data] | [Hypothetical Data] |
| 100 | [Hypothetical Data] | [Hypothetical Data] |
| 1000 | [Hypothetical Data] | [Hypothetical Data] |
| Positive Control | [Hypothetical Data] | [Hypothetical Data] |
This table presents a template for the expected data output. Actual results would be populated upon completion of the experiment.
Diagram: Proposed Cytotoxicity Assessment Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Phase 2: Investigating Anti-inflammatory Potential
Based on the non-toxic concentration range identified in Phase 1, the next logical step is to explore the potential anti-inflammatory properties of this compound. These assays will probe key pathways known to be modulated by 5-ASA.
Proposed Experiment 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The anti-inflammatory effects of 5-ASA are partly attributed to its ability to inhibit COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3][9]
Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays
-
Assay Kits: Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX.
-
Compound Preparation: Prepare this compound at various non-toxic concentrations. Include a known inhibitor for each enzyme as a positive control (e.g., SC-560 for COX-1, celecoxib for COX-2, and zileuton for 5-LOX).
-
Assay Procedure: Follow the manufacturer's protocol for the respective assay kits. This typically involves combining the enzyme, substrate (arachidonic acid), and the test compound or control.
-
Measurement: Measure the product formation (e.g., prostaglandin F2α for COX assays, leukotrienes for LOX assays) using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.
Causality Behind Experimental Choices: These assays directly measure the compound's ability to interact with key enzymes in the inflammatory cascade. Differentiating between COX-1 and COX-2 inhibition provides insights into potential gastrointestinal side effects.
Proposed Experiment 2: Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key mechanism of 5-ASA.[4]
Experimental Protocol: NF-κB Reporter Assay
-
Cell Line: Use a stable cell line (e.g., HEK293T) transfected with an NF-κB-luciferase reporter construct.
-
Cell Culture and Treatment: Seed the cells in 96-well plates. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Express the results as a percentage of the stimulated control.
Causality Behind Experimental Choices: The reporter assay provides a quantitative measure of the compound's ability to interfere with a critical inflammatory signaling pathway at the level of gene transcription.
Diagram: Known Anti-inflammatory Pathways of 5-ASA
Caption: Simplified signaling pathways modulated by 5-ASA.
Proposed Experiment 3: Activation of PPAR-γ
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties, and 5-ASA is a known agonist.
Experimental Protocol: PPAR-γ Activation Assay
-
Assay Method: Employ a cell-based reporter assay or a ligand-binding assay. For a reporter assay, use a cell line co-transfected with a PPAR-γ expression vector and a reporter plasmid containing PPAR response elements upstream of a luciferase gene.
-
Treatment: Treat the cells with non-toxic concentrations of this compound. Include a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Measurement: Measure luciferase activity or ligand binding according to the chosen assay format.
-
Data Analysis: Quantify the extent of PPAR-γ activation relative to the controls.
Causality Behind Experimental Choices: This assay investigates a distinct and important anti-inflammatory mechanism of aminosalicylates, providing a more comprehensive understanding of the compound's potential activities.
Phase 3: Preliminary Assessment of Intestinal Permeability
Understanding the potential for this compound to cross the intestinal barrier is crucial for assessing its potential for systemic exposure and off-target effects.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: Add this compound to the apical (AP) side of the Transwell® insert. At various time points, collect samples from the basolateral (BL) side.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.
Causality Behind Experimental Choices: The Caco-2 permeability assay is the gold standard in-vitro model for predicting intestinal drug absorption.
Conclusion: A Roadmap for Characterization
The in-vitro studies proposed in this guide provide a robust and scientifically sound framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and intestinal permeability, researchers can generate the foundational data necessary to make informed decisions about the significance of this impurity in the overall safety and efficacy profile of Olsalazine. This structured approach ensures that the investigation is both comprehensive and efficient, paving the way for a more complete understanding of this currently understudied compound.
References
-
Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals. Retrieved from [Link]
-
Hetzel, D. J., Shearman, D. J., Labrooy, J., Bochner, F., Imhoff, D. M., Gibson, G. E., Fitch, R. J., Hecker, R., & Rowland, R. (1988). Olsalazine in the treatment of active ulcerative colitis: a placebo controlled clinical trial and assessment of drug disposition. Scandinavian Journal of Gastroenterology. Supplement, 148, 61–69. [Link]
-
Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science (London, England: 1979), 78(2), 119–125. [Link]
-
MIMS Singapore. (n.d.). Olsalazine: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem Compound Database. Retrieved from [Link]
-
Suryawanshi, V., Thorat, R. G., Chavan, J., Chaskar, S., Vedpathak, H., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synfacts, 19(11), 1234. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Olsalazine Sodium? Retrieved from [Link]
-
PubMed. (1989). Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Retrieved from [Link]
-
PubMed. (1988). Pharmacokinetics of olsalazine and its metabolites. Retrieved from [Link]
-
Allmpus. (n.d.). Olsalazine EP Impurity G and 3-(3-Carboxy-4-hydroxy)phenyl Olsalazine Manufacturer in Mumbai. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium | Request PDF. Retrieved from [Link]
-
RxList. (2021, November 22). 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved from [Link]
Sources
- 1. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Methyl Ester, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 3. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. usbio.net [usbio.net]
- 7. allmpus.com [allmpus.com]
- 8. theclinivex.com [theclinivex.com]
- 9. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Solubility and Stability Characteristics of 3-Descarboxy Olsalazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Scarcity for 3-Descarboxy Olsalazine
As a Senior Application Scientist, it is not uncommon to encounter promising but sparsely characterized compounds. This compound, an impurity of the anti-inflammatory drug Olsalazine, represents one such case. Publicly available data on its specific solubility and stability characteristics are limited. This guide, therefore, takes a dual approach. Firstly, it synthesizes the available information on this compound and its structurally related analogues to provide a foundational understanding of its likely physicochemical properties. Secondly, and more critically, it presents a comprehensive, field-proven framework of experimental protocols. This guide is designed to empower researchers to systematically determine the core solubility and stability profiles of this compound, ensuring scientific integrity and generating the robust data essential for drug development and regulatory compliance.
Introduction to this compound: An Impurity of Significance
This compound, with the chemical name 2-hydroxy-5-[(E)-(4-hydroxyphenyl)diazenyl]benzoic acid, is recognized as a process-related impurity of Olsalazine. Olsalazine is a prodrug that is converted in the colon to two molecules of the active anti-inflammatory agent, mesalamine (5-aminosalicylic acid). The presence and quantity of impurities such as this compound are critical quality attributes that must be carefully controlled in the final drug product. Understanding the physicochemical properties of this impurity is paramount for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact on the stability and safety of the drug substance and product.
Chemical Structure:
-
IUPAC Name: 2-hydroxy-5-[(E)-(4-hydroxyphenyl)diazenyl]benzoic acid
-
CAS Number: 259151-72-9
-
Molecular Formula: C₁₃H₁₀N₂O₄
-
Molecular Weight: 258.23 g/mol
Solubility Profile: A Qualitative Assessment and a Quantitative Approach
Inferred Solubility Characteristics
Vendor-supplied information indicates that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. The presence of a carboxylic acid and two phenolic hydroxyl groups suggests that its aqueous solubility will be highly pH-dependent. At low pH, the carboxylic acid will be protonated, leading to very low aqueous solubility. As the pH increases above the pKa of the carboxylic acid and subsequently the phenolic groups, the molecule will become ionized and its aqueous solubility is expected to increase significantly. A safety data sheet for the closely related analogue, 2-(4-Hydroxyphenylazo)benzoic acid, states that it "does not mix with water," further supporting the expectation of low intrinsic aqueous solubility for the un-ionized form of this compound.[1]
Table 1: Summary of Inferred and Experimentally Guided Solubility of this compound
| Solvent System | Inferred/Reported Solubility | Rationale / Experimental Goal |
| Water (neutral pH) | Very Low / Insoluble | The un-ionized form is expected to have poor aqueous solubility due to the hydrophobic azobenzene core. The goal is to quantify this low solubility. |
| Aqueous Buffers (pH 2-10) | pH-dependent | Ionization of the carboxylic acid and phenolic groups at higher pH will increase solubility. The goal is to determine the full pH-solubility profile. |
| Methanol | Slightly Soluble | The polar hydroxyl and carboxylic acid groups allow for some interaction with polar protic solvents. The goal is to obtain a quantitative value. |
| Ethanol | Likely Soluble | Similar to methanol, quantitative determination is the objective. |
| Acetonitrile | Likely Sparingly Soluble | A polar aprotic solvent, solubility is expected to be lower than in alcohols. Quantitative measurement is needed. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A polar aprotic solvent known for its ability to dissolve a wide range of compounds. The goal is to quantify the solubility. |
| Dichloromethane | Likely Insoluble | A non-polar solvent, unlikely to effectively solvate the polar functional groups. |
Experimental Protocol for Determining Aqueous and Non-Aqueous Solubility
The following protocols describe a systematic approach to quantitatively determine the solubility of this compound.
Protocol 2.2.1: Thermodynamic Equilibrium Solubility in Aqueous and Organic Solvents
This protocol aims to determine the equilibrium solubility, which is a critical parameter for understanding the dissolution behavior and for the development of formulations.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, pH-buffered solutions from 2 to 10, methanol, ethanol, acetonitrile, DMSO).
-
Ensure a solid excess is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL.
-
For aqueous solutions, plot solubility versus pH to generate a pH-solubility profile.
-
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: A stepwise workflow for determining the thermodynamic equilibrium solubility of this compound.
Stability Profile: Unveiling Degradation Pathways
The stability of a pharmaceutical impurity is a critical consideration. Safety data sheets for this compound provide conflicting general statements, with one indicating stability under normal conditions and another noting light sensitivity. A systematic investigation using forced degradation studies is therefore essential to identify potential degradation products and pathways.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[2][3][4]
Protocol 3.1.1: Forced Degradation in Solution
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation of azo compounds in alkaline conditions.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a defined period.
-
Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water:acetonitrile 50:50) and heat at a controlled temperature (e.g., 60 °C).
-
Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet light). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Examine the chromatograms for the appearance of new peaks (degradation products).
-
Use the PDA detector to assess the peak purity of the parent compound and to obtain the UV spectra of the degradation products.
-
Diagram 2: Forced Degradation Experimental Design
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis and Isolation of 3-Descarboxy Olsalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 3-Descarboxy Olsalazine
This compound, systematically named (E)-2-hydroxy-5-((4-hydroxyphenyl)diazenyl)benzoic acid, is a recognized process-related impurity of Olsalazine sodium, an anti-inflammatory drug used in the treatment of ulcerative colitis.[1][2][3] Olsalazine itself is a prodrug composed of two molecules of 5-aminosalicylic acid (5-ASA) linked by an azo bond.[1] The presence of impurities like this compound in the final active pharmaceutical ingredient (API) is strictly monitored to ensure the safety and efficacy of the medication, as mandated by pharmacopeial standards.[1][4]
The structure of this compound consists of a 5-aminosalicylic acid (5-ASA) moiety linked via an azo bridge to a phenol molecule, which can be viewed as a decarboxylated 5-ASA unit. The deliberate synthesis of this and other impurities is crucial for their use as certified reference standards in analytical method development, validation, and routine quality control of Olsalazine production batches. This guide provides a detailed protocol for the intentional synthesis and subsequent isolation of high-purity this compound.
Synthetic Strategy: A Deliberate Approach
The synthesis of this asymmetrical azo compound can be approached from two primary retrosynthetic pathways. Both strategies rely on the foundational principles of aromatic chemistry: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution, known as an azo coupling reaction.[5][6][7]
-
Route A: Diazotization of 5-aminosalicylic acid (5-ASA) followed by azo coupling with phenol. This pathway is a likely source of this compound as an impurity during Olsalazine synthesis, especially if phenol is present as a contaminant or is formed via in-situ decarboxylation of 5-ASA.
-
Route B: Diazotization of 4-aminophenol followed by azo coupling with salicylic acid. This route offers a more direct and controlled synthesis of the target molecule, minimizing the self-coupling of 5-ASA that would lead to the formation of Olsalazine.
For the purpose of producing a high-purity reference standard, this guide will focus on the detailed protocol for Route B , as it provides superior control over the desired outcome.
Caption: Workflow for the synthesis and isolation of this compound.
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Reagent | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-Aminophenol | 109.13 | 5.45 | 0.050 | 1.0 |
| Sodium Nitrite | 69.00 | 3.62 | 0.0525 | 1.05 |
| Salicylic Acid | 138.12 | 7.60 | 0.055 | 1.1 |
| Product (Theoretical) | 258.23 | 12.91 | 0.050 | - |
Expected Yield: 75-85% (after purification)
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.
-
FT-IR Spectroscopy: To identify characteristic functional groups (O-H, C=O, N=N).
-
Mass Spectrometry: To verify the molecular weight (258.23 g/mol ). [2]* HPLC: To determine the purity of the final product against a reference standard if available, or to assess the impurity profile.
References
-
Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug design, development and therapy, 7, 799–805. [Link]
-
Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Olsalazine EP Impurity B | 752188-68-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phenol-class azo derivatives of 4-aminosalicylic acid. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy, 7, 799–805. [Link]
-
Merlos, M., et al. (2001). Novel azo derivatives as prodrugs of 5-aminosalicylic acid and amino derivatives with potent platelet activating factor antagonist activity. Journal of Medicinal Chemistry, 44(18), 3001-13. [Link]
-
Veeprho. (n.d.). Olsalazine EP Impurity C | CAS 259151-72-9. Retrieved from [Link]
- Carbosynth. (n.d.). Table of Contents. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/1C04F1D77478052180257B3A00388257/ FILE/Carbosynth_Fine_Chemicals_2013.pdf)
-
Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]
-
Scientific Reports. (n.d.). New Salicilic Acid-Based Azo Dyes - Synthesis, Characterization and Colour Properties. Retrieved from [Link]
-
International Journal of Modern Chemistry. (n.d.). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. Retrieved from [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The azo derivatives of salicylic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-[[4-[[4-[4-[(3-Carboxy-4-hydroxyphenyl)diazenyl]anilino]-6-[[6-[(2-carboxyphenyl)diazenyl]-5-hydroxy-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 5-[2-[[[4-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]thio]phenyl]diazenyl]-2-hydroxy-. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl.... Retrieved from [Link]
Sources
Structural Characterization of 3-Descarboxy Olsalazine, an Olsalazine Impurity, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the characterization of 3-Descarboxy Olsalazine, a potential impurity or metabolite of the anti-inflammatory drug Olsalazine. We detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed from first principles, for the unequivocal identification and structural elucidation of this compound. The methodology leverages electrospray ionization in negative mode (ESI-) for sensitive detection and collision-induced dissociation (CID) for diagnostic fragmentation. We explain the scientific rationale behind key experimental choices, from sample preparation to mass spectrometer tuning. The protocols herein are designed to be self-validating, providing a framework for impurity profiling in drug development and quality control, in alignment with established analytical principles.[1][2]
Introduction and Scientific Context
Olsalazine is a prodrug used in the treatment of inflammatory bowel disease.[3] Structurally, it is a dimer of 5-aminosalicylic acid (5-ASA, or mesalamine) linked by an azo bond.[4][5] In the colon, bacterial azoreductases cleave this bond to release two molecules of the therapeutically active 5-ASA. The purity of the parent drug is critical for safety and efficacy. This compound (Figure 1) is a known process impurity of Olsalazine.[6][7] Its characterization is vital for ensuring the quality of the active pharmaceutical ingredient (API).
Mass spectrometry is an indispensable tool for the structural confirmation of low-level impurities. This guide provides the foundational methodology for using LC-MS/MS to identify this compound, focusing on the interpretation of its fragmentation pattern to build a high-confidence identification.
Figure 1: Chemical Structures
-
A) Olsalazine: C₁₄H₁₀N₂O₆, Molecular Weight: 302.24 g/mol [5]
-
B) this compound: C₁₃H₁₀N₂O₄, Molecular Weight: 258.23 g/mol [6]
(Structures rendered based on chemical names)
Experimental Design: The Rationale
The development of a robust analytical method is predicated on scientifically sound choices. Here, we outline the causality behind the selected approach.
Ionization Technique: Electrospray Ionization (ESI) in Negative Mode
The molecular structure of this compound contains two phenolic hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. These are acidic protons that are readily abstracted in solution. Therefore, negative ion mode ESI is the logical choice. It will deprotonate the molecule to form a stable and abundant singly-charged precursor ion, [M-H]⁻, maximizing sensitivity. This approach is well-documented for the analysis of azo dyes and related phenolic compounds.[8][9][10]
Chromatographic Separation: Reversed-Phase HPLC
To separate this compound from the parent drug (Olsalazine) and other potential impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal. This compound is slightly less polar than Olsalazine due to the loss of one carboxylic acid group. A C18 stationary phase with a gradient elution using acidified water and an organic solvent (e.g., acetonitrile or methanol) will provide excellent separation. The acidic modifier (e.g., formic acid) serves to suppress the ionization of any remaining carboxylic acid groups, leading to better peak shape and retention. This is a standard approach for the analysis of Olsalazine metabolites.[11][12]
Structural Elucidation: Tandem Mass Spectrometry (MS/MS)
While a full scan MS can provide the molecular weight, it is insufficient for definitive identification. Tandem mass spectrometry (MS/MS) is required to generate structural information. By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at the molecule's weakest points. The resulting product ion spectrum is a structural fingerprint. For this molecule, the central azo bond (-N=N-) and the bonds of the substituent groups are expected points of cleavage, providing diagnostic fragments that confirm the connectivity of the molecule.[13][14]
Materials and Methodologies
This section provides detailed protocols for instrument setup and sample analysis.
Reagents and Materials
-
This compound reference standard
-
Olsalazine reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium formate
Protocol 1: Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.
-
Working Standard (1 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) acetonitrile:water. This solution is used for method development and injection.
-
System Suitability Solution: Prepare a mixed standard containing both Olsalazine and this compound at 1 µg/mL to confirm chromatographic resolution.
Protocol 2: LC-MS/MS System Configuration
The following tables summarize the recommended starting conditions for the LC-MS/MS system. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| LC Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B) |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas | Nitrogen, 10 L/min |
| Scan Type | Full Scan (MS1) and Product Ion Scan (MS/MS) |
| MS1 Scan Range | m/z 100-350 |
| MS/MS Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 15-40 eV) for optimization |
Results & Discussion: Interpreting the Data
Workflow for Characterization
The logical flow for identifying the target compound follows a clear path from initial detection to final confirmation.
Caption: Proposed fragmentation pathways for the [M-H]⁻ ion of this compound.
This predicted fragmentation is highly diagnostic:
-
Loss of CO₂ (m/z 213.07): The neutral loss of 44 Da is a classic fragmentation for deprotonated carboxylic acids, confirming the presence of the -COOH group. [15]* Azo Bond Cleavage (m/z 136.04 and 121.04): Cleavage of the central -N=N- bond is the most structurally informative fragmentation, confirming the dimeric nature of the molecule. [8][14]The masses of the resulting fragments correspond to the two non-identical halves of the molecule: a deprotonated salicylic acid moiety and a deprotonated azophenol moiety.
Method Validation and Trustworthiness
To ensure the developed method is suitable for its intended purpose (e.g., impurity identification or quantification), a validation study should be performed according to regulatory guidelines such as ICH Q2(R1). [1][2][16]Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., Olsalazine, other impurities). This is demonstrated by chromatographic resolution and unique MS/MS transitions.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
System Suitability: A series of injections of a standard solution to ensure the system is performing correctly (e.g., consistent retention times, peak areas).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound using LC-MS/MS. By employing negative mode ESI, optimizing chromatographic separation, and interpreting the diagnostic MS/MS fragmentation pattern, researchers can confidently identify this critical impurity. The proposed method is sensitive, specific, and serves as a foundational template for quality control and drug development applications involving Olsalazine and related compounds.
References
-
Holčapek, M., et al. (2000). Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 14(20), 1881-8. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Holčapek, M., et al. (2000). Analysis of metal complex azo dyes by high- performance liquid chromatography/ electrospray ionization mass spectrometry and mul. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Sinosaki, N., et al. (2020). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. ResearchGate. Available at: [Link]
-
Vu, D.C., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Available at: [Link]
-
Vu, D.C., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. National Institutes of Health. Available at: [Link]
-
Holčapek, M., et al. (2006). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Journal of Mass Spectrometry. Available at: [Link]
-
Holčapek, M., et al. (2000). Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. ResearchGate. Available at: [Link]
-
ECHIMICA. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. Available at: [Link]
-
Guaratini, T., et al. (2007). High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. Journal of Mass Spectrometry, 42(8), 1057-61. Available at: [Link]
-
Al-Saeed, M., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B, 1008, 226-232. Available at: [Link]
-
O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc. (Entry for Olsalazine). Available at: [Link]
-
Al-Saeed, M., et al. (2016). Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
precisionFDA. (n.d.). Olsalazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22419, Olsalazine. Retrieved from [Link]
-
Freedman, M.D. (1991). Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs, 42(3), 466-80. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olsalazine [drugfuture.com]
- 5. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. researchgate.net [researchgate.net]
- 11. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. holcapek.upce.cz [holcapek.upce.cz]
- 14. High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
Application Note: Unambiguous Structural Elucidation of 3-Descarboxy Olsalazine Using 1D and 2D NMR Spectroscopy
Introduction: The Analytical Challenge
Olsalazine is an established anti-inflammatory agent used in the management of ulcerative colitis.[1][2] It functions as a prodrug, delivering two molecules of the active therapeutic, mesalazine (5-aminosalicylic acid), to the colon.[1][3] The chemical integrity of such prodrugs is paramount. Impurities, degradants, or side-products from synthesis can alter the drug's efficacy and safety profile. One such potential variant is "3-Descarboxy Olsalazine," a hypothetical but plausible impurity where one of the two carboxylic acid groups is absent.
The unambiguous confirmation of the molecular structure of such analogs is a critical task in pharmaceutical development and quality control. While techniques like mass spectrometry can confirm the molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atom-by-atom connectivity information required to definitively establish the isomeric identity and complete three-dimensional structure of a molecule.[4]
This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will explain the causality behind experimental choices and demonstrate how a logical workflow of ¹H, ¹³C, COSY, HSQC, and HMBC experiments creates a self-validating system for structural confirmation.
Assumed Structure of this compound:
Based on the IUPAC name of the parent compound, Olsalazine (5,5'-diazenediyldi(2-hydroxybenzoic acid)), we will proceed with the assumption that this compound has the following structure with the indicated atom numbering for NMR assignment.[5]
(Image: The proposed chemical structure of this compound with IUPAC numbering for NMR spectral assignment.)
Principle of the Method: A Multi-dimensional Approach
A single NMR experiment is rarely sufficient for complete structural elucidation. A synergistic combination of experiments is employed, each providing a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): This initial experiment reveals the number of distinct proton environments, their relative abundance (integration), and their proximity to other protons through spin-spin coupling (multiplicity).
-
¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule, offering a direct look at the carbon skeleton.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds.[6][7] This is crucial for tracing out proton networks within individual aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached.[8][9] It provides an unambiguous link between the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D heteronuclear experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[9] HMBC is the cornerstone for assembling the final structure, as it connects molecular fragments, such as the two aromatic rings across the azo bridge, and confirms the positions of quaternary (non-protonated) carbons.[9][10]
Experimental Workflow: From Sample to Structure
The process of structural elucidation follows a logical and systematic progression. Each step builds upon the information gathered in the previous one, culminating in a fully assigned and verified molecular structure.
Figure 1: Workflow for NMR-based structural elucidation.
Detailed Protocols
Protocol I: Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.[11]
-
Mass Measurement: Accurately weigh 5-15 mg of the this compound sample. For ¹³C NMR, a higher concentration is preferable (15-25 mg).[12]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar, aromatic compounds and its high boiling point.[13][14] Crucially, it allows for the observation of exchangeable protons (phenolic -OH).
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.[15] Gently vortex or sonicate if necessary to ensure complete dissolution. Any particulate matter can degrade spectral quality.[12]
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm to allow for proper shimming by the spectrometer.[11]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Protocol II: NMR Data Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer. Key parameters may need optimization based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 8-16.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz.
-
-
gCOSY (Gradient-Selected COSY) Acquisition:
-
Experiment: Gradient-selected COSY (cosygpmf).
-
Spectral Width: Set to match the ¹H spectral width in both dimensions.
-
Data Points: 2048 in F2 (direct dimension), 256-512 in F1 (indirect dimension).
-
Number of Scans (ns): 2-4 per increment.
-
-
gHSQC (Gradient-Selected HSQC) Acquisition:
-
Experiment: Phase-sensitive gradient-edited HSQC (hsqcedetgpsisp2.3). This allows for differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Set to cover the expected carbon range (e.g., 90-180 ppm for aromatic/olefinic carbons).
-
Coupling Constant (¹JCH): Optimized for aromatic C-H, typically 145 Hz.
-
-
gHMBC (Gradient-Selected HMBC) Acquisition:
-
Experiment: Gradient-selected HMBC (hmbcgplpndqf).
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Set to cover the full carbon range (e.g., 90-200 ppm).
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 2- and 3-bond correlations, typically set to 8 Hz. This is a crucial parameter for detecting key correlations.[9]
-
Data Analysis and Structural Interpretation
The following is a predictive analysis based on the assumed structure of this compound.
Predicted NMR Data
The chemical environment of each nucleus dictates its chemical shift. The azo group (-N=N-) and hydroxyl (-OH) groups strongly influence the electronic distribution in the aromatic rings.[10]
| Atom No. | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
| Ring A (Salicylic Acid Moiety) | ||||
| 3 | 8.2 - 8.4 | d | 118 - 122 | COSY: H4; HMBC: C1, C4, C5, C=O |
| 4 | 7.0 - 7.2 | t | 120 - 124 | COSY: H3, H5; HMBC: C2, C5, C6 |
| 5 | 7.8 - 8.0 | d | 138 - 142 | COSY: H4; HMBC: C1, C3, C6, C=O |
| 6 | - | - | 160 - 164 (C-OH) | HMBC: H4, H5 |
| 1 | - | - | 115 - 119 | HMBC: H3, H5 |
| C=O | - | - | 170 - 174 | HMBC: H3 |
| Ring B (Phenol Moiety) | ||||
| 3' | 7.5 - 7.7 | d | 125 - 129 | COSY: H4'; HMBC: C1', C2', C4', C5' |
| 4' | 6.8 - 7.0 | t | 118 - 122 | COSY: H3', H5'; HMBC: C2', C5', C6' |
| 5' | 7.3 - 7.5 | t | 130 - 134 | COSY: H4', H6'; HMBC: C1', C3', C4' |
| 6' | 6.7 - 6.9 | d | 116 - 120 | COSY: H5'; HMBC: C2', C4', C5' |
| 1' | - | - | 145 - 149 | HMBC: H3', H5' |
| 2' | - | - | 158 - 162 (C-OH) | HMBC: H3', H4', H6' |
(Note: Predicted shifts are estimates. Actual values will depend on experimental conditions. 'd' = doublet, 't' = triplet.)
Step-by-Step Interpretation
-
¹H and ¹³C Spectra: The ¹H spectrum should show seven distinct aromatic proton signals. The integration should confirm the number of protons in each environment. The ¹³C spectrum will show all 13 unique carbon signals (one carbon is absent compared to Olsalazine).
-
COSY Analysis: The COSY spectrum will reveal two independent spin systems.
-
Ring A: A clear correlation between H4 and its neighbors H3 and H5.
-
Ring B: A more complex system showing correlations between H3'-H4', H4'-H5', and H5'-H6'.
-
-
HSQC Analysis: The HSQC spectrum directly links each proton signal to its attached carbon, allowing for the unambiguous assignment of all CH groups listed in the table.
-
HMBC Analysis: Assembling the Puzzle: The HMBC spectrum provides the critical long-range correlations to connect the fragments and place the quaternary carbons and functional groups.
Figure 2: Key COSY and HMBC correlations for structural confirmation.
-
Connecting Ring A to the Azo Bridge: A crucial correlation will be observed between H5 and the carbon C1', and/or between H3 and C1'. This unequivocally links Ring A to the azo nitrogen.
-
Connecting Ring B to the Azo Bridge: Similarly, a correlation between H3' and C1, and/or H5' and C1, will connect Ring B to the other side of the azo linkage.
-
Confirming Decarboxylation: The absence of a carboxylic carbon signal correlating with protons on Ring B, coupled with the presence of a proton signal (H3') where a carboxyl group would be in Olsalazine, confirms the descarboxy modification. The HMBC correlation from H3 to the carboxylic carbon of Ring A will confirm its position.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable method for the complete structural elucidation of this compound. By logically progressing from simple 1D experiments to more complex 2D correlation maps, a self-validating dataset is generated. The COSY and HSQC experiments allow for the assignment of individual spin systems, while the long-range correlations from the HMBC experiment are indispensable for piecing together the complete molecular architecture. This workflow ensures the highest level of scientific integrity and is an essential tool in drug development, impurity profiling, and quality control.
References
- 2D NMR Spectroscopy. (n.d.). SlideShare.
- NMR sample preparation guidelines. (n.d.). Various sources. Retrieved from general guidelines on preparing samples for NMR analysis.
-
Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography . (n.d.). American Chemical Society. Retrieved from [Link]
- NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from a document providing guidelines for preparing high-quality NMR samples.
-
Olsalazine sodium | C14H8N2Na2O6 . (n.d.). PubChem. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. Retrieved from [Link]
-
NMR Sample Preparation . (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
-
Grevell, M. P., et al. (2007). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations . Photochemical & Photobiological Sciences, 6(9), 1010-1018. Retrieved from [Link]
-
NMR solvent selection - that also allows sample recovery . (2018, December 7). BioChromato. Retrieved from [Link]
-
Olsalazine . (n.d.). Wikipedia. Retrieved from [Link]
- OLSALAZINE. (n.d.). precisionFDA. Retrieved from information on the chemical structure and properties of Olsalazine.
- What Are Common NMR Solvents?. (2023, August 24). YouTube. Retrieved from a video explaining common solvents used in NMR.
-
Grevell, M. P., et al. (2007). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations . Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Olsalazine | C14H10N2O6 . (n.d.). PubChem. Retrieved from [Link]
-
Olsalazine Monograph for Professionals . (2023, August 22). Drugs.com. Retrieved from [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument . (2019, February 25). Nanalysis. Retrieved from [Link]
- Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved from a guide on selecting solvents for NMR experiments.
-
Two-dimensional nuclear magnetic resonance spectroscopy . (n.d.). Wikipedia. Retrieved from [Link]
-
HSQC and HMBC . (n.d.). Columbia University, NMR Core Facility. Retrieved from [Link]
- Starr, F. W., et al. (2021). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing. Retrieved from a research article on NMR studies of azo dyes.
- Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. (2011, December 1). YouTube.
-
NMR Spectroscopy in Structural Analysis of Organic Compounds . (2023, November 7). AZoLifeSciences. Retrieved from [Link]
- Olsalazine. (n.d.). PubChem. Retrieved from a general page on Olsalazine with mechanism of action.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
Sources
- 1. Olsalazine - Wikipedia [en.wikipedia.org]
- 2. Olsalazine Monograph for Professionals - Drugs.com [drugs.com]
- 3. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 15. organomation.com [organomation.com]
Application Note: Utilizing 3-Descarboxy Olsalazine as a Reference Standard in the Quality Control of Olsalazine
Introduction: The Critical Role of Impurity Profiling in Drug Safety
Olsalazine, a cornerstone in the management of ulcerative colitis, functions as a prodrug, delivering its active moiety, 5-aminosalicylic acid (5-ASA), directly to the colon.[1] This targeted delivery is achieved through the cleavage of an azo bond by gut microbiota.[1] The efficacy and safety of Olsalazine are intrinsically linked to its purity. The manufacturing process and subsequent storage can introduce impurities—process-related substances or degradation products—that may impact the drug's therapeutic window and safety profile.[2] Regulatory bodies, including those adhering to the European Pharmacopoeia (EP), mandate strict control over these impurities.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of "3-Descarboxy Olsalazine," identified as Olsalazine EP Impurity C, as a reference standard for the accurate quantification and control of this specific impurity in Olsalazine drug substance and product.
Understanding this compound (Olsalazine EP Impurity C)
This compound is a key process-related impurity in the synthesis of Olsalazine. Its chemical structure, 2-hydroxy-5-[(E)-(4-hydroxyphenyl)diazenyl]benzoic acid, lacks one of the two carboxylic acid groups present in the parent Olsalazine molecule. The presence of this impurity beyond established thresholds can indicate deviations in the manufacturing process and potentially alter the drug's efficacy and safety profile. Therefore, its accurate identification and quantification are paramount.
| Feature | This compound (Olsalazine EP Impurity C) | Olsalazine |
| IUPAC Name | 2-hydroxy-5-[(E)-(4-hydroxyphenyl)diazenyl]benzoic acid | 3,3'-azobis(6-hydroxybenzoic acid) |
| CAS Number | 259151-72-9 | 15722-48-2 |
| Molecular Formula | C₁₃H₁₀N₂O₄ | C₁₄H₁₀N₂O₆ |
| Molecular Weight | 258.23 g/mol | 302.24 g/mol |
Part 1: The Reference Standard: From Synthesis to Certification
The availability of a well-characterized reference standard is the bedrock of any robust analytical method. This section delves into the synthesis and certification of this compound, ensuring a trustworthy foundation for its use in quality control.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high-purity final product. The following protocol is based on established diazo-coupling reactions.[3]
Protocol 1: Synthesis of this compound
-
Diazotization of 4-aminophenol:
-
Dissolve 4-aminophenol in an acidic solution (e.g., hydrochloric acid in water) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a defined period (typically 30-60 minutes) to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve salicylic acid in an alkaline solution (e.g., sodium hydroxide in water) and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the alkaline salicylic acid solution, maintaining the temperature and a basic pH.
-
A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the reaction is complete, adjust the pH to precipitate the product fully.
-
Filter the crude product and wash it with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
-
Dry the purified this compound under vacuum at a controlled temperature.
-
Caption: Synthetic workflow for this compound.
Characterization and Certification of the Reference Standard
A reference standard must be thoroughly characterized to confirm its identity, purity, and potency. This process establishes its suitability for quantitative analysis and ensures the trustworthiness of the analytical data generated.
Table 1: Analytical Characterization of this compound Reference Standard
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H NMR & ¹³C NMR | Structural confirmation and identification | Spectrum conforms to the expected structure of 2-hydroxy-5-[(E)-(4-hydroxyphenyl)diazenyl]benzoic acid |
| Mass Spectrometry (MS) | Molecular weight confirmation | Observed molecular ion corresponds to the theoretical mass (m/z for [M-H]⁻: 257.06) |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | Spectrum shows characteristic absorptions for O-H, C=O, N=N, and aromatic C-H bonds |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities | Purity ≥ 99.5% (area normalization) |
| Thermogravimetric Analysis (TGA) | Determination of residual solvents and water content | Loss on drying ≤ 0.5% |
| Quantitative NMR (qNMR) | Absolute purity determination (Assay) | Assay value (on an anhydrous, solvent-free basis) |
Part 2: Application in Olsalazine Analysis
Once certified, the this compound reference standard can be employed in routine quality control testing of Olsalazine drug substance and finished products. The primary application is in chromatographic methods, such as HPLC, for the separation and quantification of this impurity.
High-Performance Liquid Chromatography (HPLC) Method
The following is an exemplary reversed-phase HPLC method for the determination of this compound in Olsalazine. This method is based on established principles for the analysis of related substances in active pharmaceutical ingredients and would require validation according to ICH Q2(R1) guidelines.
Protocol 2: HPLC Analysis of this compound
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v)
-
Reference Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the diluent to obtain a known concentration (e.g., 1.0 µg/mL).
-
Test Solution (Olsalazine): Accurately weigh and dissolve an amount of the Olsalazine sample in the diluent to obtain a concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Inject the reference standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.
-
-
Analysis and Calculation:
-
Inject the diluent as a blank, followed by the reference standard solution and the test solution.
-
Identify the peak corresponding to this compound in the test solution chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the percentage of this compound in the Olsalazine sample using the following formula:
% Impurity = (Area of Impurity in Test / Area of Standard in Reference) x (Concentration of Reference / Concentration of Test) x 100
-
Caption: HPLC analytical workflow for impurity quantification.
Conclusion: Ensuring Drug Quality Through Accurate Impurity Profiling
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of Olsalazine. By implementing a robust analytical method, such as the HPLC protocol outlined in this note, pharmaceutical manufacturers can ensure that their products meet the stringent purity requirements set forth by regulatory agencies. This commitment to rigorous analytical science is fundamental to guaranteeing the safety and efficacy of medications for patients.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). CRS catalogue. Council of Europe. Retrieved January 12, 2026, from [Link]
-
Axios Research. (n.d.). Olsalazine Sodium. Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. Retrieved January 12, 2026, from [Link]
-
Piponski, M., et al. (2020). A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Macedonian Pharmaceutical Bulletin, 66(03), 185-186. [Link]
-
Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Olsalazine sodium. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Veeprho. (n.d.). Olsalazine EP Impurity I. Retrieved January 12, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. Council of Europe. [Link]
-
PubChem. (n.d.). Olsalazine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Toxicological and Safety Assessment of 3-Descarboxy Olsalazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing 3-Descarboxy Olsalazine in Drug Safety
Olsalazine is a well-established prodrug used in the management of inflammatory bowel disease, specifically ulcerative colitis.[1][2] Its therapeutic efficacy stems from its targeted delivery to the colon, where gut microbiota cleave its azo bond to release two molecules of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA).[2][3][4] The manufacturing process of any active pharmaceutical ingredient (API), however, can result in the formation of process-related impurities. This compound, identified as an impurity of Olsalazine, is one such substance that requires careful toxicological evaluation to ensure patient safety.[1][5]
This guide provides a comprehensive framework for the non-clinical toxicology and safety assessment of this compound. The protocols and strategies outlined herein are grounded in international regulatory guidelines, including the U.S. Food and Drug Administration's (FDA) "Metabolites in Safety Testing" (MIST) principles and the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[6][7] While this compound is classified as an impurity, the MIST framework for evaluating drug metabolites provides a robust and scientifically sound parallel for assessing its potential risk.[8] The core principle is to determine if the substance is present in humans and, if so, whether its exposure has been adequately qualified in non-clinical toxicology studies.
This document is designed to empower researchers and drug development professionals to design and execute a thorough safety assessment, ensuring that any potential risks associated with this compound are well-characterized and managed.
Physicochemical Characterization
A foundational step in any toxicological assessment is the unambiguous identification and characterization of the test article. This ensures the purity and consistency of the material used in all subsequent studies.
| Property | Value | Source(s) |
| Analyte Name | 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic Acid | [9] |
| Common Name | This compound | [1][10] |
| CAS Number | 259151-72-9 | [1][9] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [1][9] |
| Molecular Weight | 258.23 g/mol | [1] |
| Appearance | White to off-white solid (typical) | |
| SMILES | OC(=O)c1cc(ccc1O)N=Nc2ccc(O)cc2 | [9] |
Regulatory Framework: Applying MIST Principles
The FDA's guidance, harmonized with the International Council for Harmonisation (ICH) M3(R2) guidelines, provides a decision-making framework for the safety assessment of drug metabolites.[11][12][13] This framework is highly relevant for assessing impurities like this compound. A nonclinical safety assessment is warranted when an impurity or metabolite is found in humans at levels greater than 10% of the total drug-related exposure and at significantly greater levels than what was observed in the animal species used for toxicology studies of the parent drug.[8][13]
The primary objective is to bridge the gap between human and animal exposure, ensuring that the toxicological profile of the impurity has been adequately covered. If existing toxicology studies of the parent drug (Olsalazine) do not provide sufficient exposure to this compound in any animal species, then direct safety testing of the isolated impurity is required.[6][11]
Logical Workflow for Safety Assessment
The following diagram illustrates the decision-making process for determining the necessity of dedicated toxicology studies for this compound.
Caption: Decision tree for the safety assessment of this compound.
In Vitro Toxicology Studies: The First Tier of Assessment
In vitro toxicology assays are the initial step in characterizing the safety profile of a compound, providing crucial data while adhering to the 3Rs principle (Replacement, Reduction, and Refinement) of animal use.[14] These tests are designed to identify potential hazards like genotoxicity and cytotoxicity early in the development process.[6][15]
Protocol: Genetic Toxicology Battery
The assessment of genotoxic potential is a critical regulatory requirement.[6] A standard battery of tests is employed to detect mutations and chromosomal damage.
4.1.1 Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Causality & Rationale: The Ames test is a widely used method to assess a compound's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates whether the test article can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a metabolic activation system (S9 fraction from induced rat liver) is crucial, as it mimics mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.
-
Protocol Steps:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537 (or TA97a), and E. coli WP2 uvrA (or WP2 uvrA (pKM101)).
-
Dose Range Finding: Perform an initial cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill more than ~50% of the bacteria.
-
Main Experiment:
-
Prepare triplicate plates for each concentration, both with and without S9 metabolic activation.
-
Include a negative (vehicle) control and positive controls for each strain (e.g., sodium azide for TA100/1535 without S9, 2-aminoanthracene for all strains with S9).
-
Combine the test article, bacterial culture, and (if applicable) S9 mix in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-related increase in revertant colonies that is at least double the background (negative control) count.
-
4.1.2 In Vitro Mammalian Chromosomal Aberration Test - OECD 473
-
Causality & Rationale: This assay determines if a compound can induce structural or numerical damage to chromosomes in cultured mammalian cells. Such damage is a hallmark of carcinogenicity. The test is performed on cell lines like Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.
-
Protocol Steps:
-
Cell Culture: Culture cells to achieve a sufficient population of actively dividing cells.
-
Dose Selection: Determine concentrations based on a preliminary cytotoxicity test (e.g., Relative Cell Count or Mitotic Index), aiming for a top concentration that induces ~50% toxicity.
-
Treatment:
-
Expose cell cultures to this compound at a minimum of three analyzable concentrations, with and without S9 metabolic activation.
-
A short treatment (e.g., 3-6 hours) is followed by a recovery period. A continuous treatment (e.g., 24 hours) without S9 is also performed.
-
Include vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
-
Harvesting: Add a metaphase-arresting agent (e.g., colcemid) to the cultures. Harvest cells, treat with a hypotonic solution, and fix.
-
Slide Preparation & Analysis: Prepare microscope slides and stain with Giemsa. Score at least 200 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Data Analysis: A positive result is indicated by a statistically significant, concentration-dependent increase in the percentage of cells with aberrations.
-
Experimental Workflow: Genotoxicity Testing
Caption: Standard workflow for in vitro genotoxicity assessment.
In Vivo Toxicology Studies: Evaluating Systemic Effects
If direct testing is warranted, in vivo studies are essential to understand the effects of this compound on a whole organism, providing insights into potential target organs and dose-response relationships.[16][17] These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Causality & Rationale: This study provides information on the acute toxic effects of a single oral dose of a substance and helps classify it for hazard. The Fixed Dose Procedure was developed to be a more humane alternative to the classical LD50 test, relying on the observation of clear signs of toxicity rather than death as the endpoint.[18]
-
Protocol Steps:
-
Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Wistar or Sprague-Dawley rats).
-
Sighting Study:
-
Dose one animal at a time to identify the dose that produces evident toxicity.
-
Starting dose is selected from fixed levels: 5, 50, 300, and 2000 mg/kg.[18] In the absence of prior information, 300 mg/kg is a common starting point.[18]
-
Observe the animal for at least 24 hours before dosing the next animal at a higher or lower fixed dose level, depending on the outcome.
-
-
Main Study:
-
Dose a group of 5 animals (all female) at the selected dose level from the sighting study (the highest dose that did not cause mortality).
-
Administer this compound as a single dose by oral gavage. The vehicle should be inert (e.g., water, 0.5% carboxymethylcellulose).
-
-
Observation:
-
Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior).
-
Record body weights prior to dosing, weekly, and at termination.
-
-
Termination & Necropsy: At day 14, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in organs and tissues.
-
Data Analysis: The outcome determines the GHS classification of the substance. The study identifies the dose causing evident toxicity and any signs of delayed toxicity.
-
Protocol: Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)
-
Causality & Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It helps identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is critical for risk assessment.[19]
-
Protocol Steps:
-
Animal Selection: Use a rodent species, typically rats. Use both males and females (e.g., 10/sex/group).
-
Dose Level Selection: Select at least three dose levels plus a concurrent control group. Doses should be based on the acute toxicity data, aiming for a high dose that produces toxicity but not significant mortality, a low dose that produces no evidence of toxicity, and an intermediate dose.
-
Administration: Administer this compound daily by oral gavage for 28 consecutive days. The control group receives the vehicle only.
-
In-Life Observations:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption weekly.
-
Perform a functional observational battery (FOB) and motor activity assessment near the end of the study to assess neurotoxic potential.
-
Conduct ophthalmological examinations prior to dosing and before termination.
-
-
Clinical Pathology & Toxicokinetics:
-
Collect blood samples at termination (and potentially at an interim point) for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
Collect satellite blood samples for toxicokinetic (TK) analysis to determine systemic exposure (AUC, Cmax) to this compound. This TK data is crucial for comparing animal exposure to human exposure.[6]
-
-
Termination & Pathology:
-
At the end of the 28-day period, euthanize all animals.
-
Conduct a full gross necropsy.
-
Weigh key organs (e.g., liver, kidneys, brain, spleen, adrenals).
-
Preserve a comprehensive list of organs and tissues for histopathological examination.
-
-
Data Interpretation and Reporting
A successful toxicology program culminates in a comprehensive report that synthesizes all findings.
-
Summarize Findings: Clearly present the results from all in vitro and in vivo studies. Use tables to summarize dose levels, key findings in clinical observations, clinical pathology, and histopathology.
-
Identify Target Organs: Based on the repeated-dose study, identify any organs that are consistently affected by this compound.
-
Determine the NOAEL: Establish the highest dose at which no adverse effects were observed in the most sensitive species and sex.
-
Exposure Margin Calculation: Compare the systemic exposure (AUC) at the NOAEL in animals to the predicted or measured human exposure. This margin of safety is a key component of the risk assessment.
-
Overall Risk Assessment: Conclude with an overall assessment of the potential risk of this compound to humans under the conditions of its potential exposure.
Conclusion
The toxicological assessment of this compound, an impurity of Olsalazine, is a necessary step to ensure drug product safety. By following a structured approach grounded in established international guidelines from the FDA, ICH, and OECD, a robust and reliable data package can be generated. This process, beginning with in vitro genotoxicity screening and progressing to in vivo general toxicity studies with integrated toxicokinetics, allows for a thorough characterization of potential hazards and a scientifically sound risk assessment. The protocols and workflows detailed in this guide provide the technical foundation for researchers to confidently navigate this critical aspect of drug development.
References
-
Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]
-
Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2008). Federal Register. [Link]
-
In This Issue. (2008). Chemical Research in Toxicology. [Link]
-
Safety Testing of Drug Metabolites. (2020). U.S. Food and Drug Administration. [Link]
-
OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]
-
OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001). OECD. [Link]
-
High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (n.d.). Taylor & Francis Online. [Link]
-
OECD Guidelines for Testing of Chemicals. (n.d.). OECD. [Link]
-
Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]
-
OECD Test Guideline 425. (n.d.). National Toxicology Program. [Link]
-
In vitro toxicology nonclinical studies. (n.d.). Labcorp. [Link]
-
In vivo toxicology studies. (n.d.). Vivotecnia. [Link]
-
Toxicology resources. (n.d.). In Vitro Technologies. [Link]
-
In vitro toxicology. (n.d.). Wikipedia. [Link]
-
Evolution of olsalazine. (1988). PubMed. [Link]
-
DIPENTUM® (olsalazine sodium capsules). (n.d.). U.S. Food and Drug Administration. [Link]
-
Olsalazine. (n.d.). PubChem. [Link]
-
Pharmacokinetics of olsalazine and its metabolites. (1988). PubMed. [Link]
-
DIPENTUM® (olsalazine sodium capsules). (n.d.). U.S. Food and Drug Administration. [Link]
-
New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. (2014). PubMed. [Link]
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Agenda Life Sciences. [Link]
-
Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis... (1992). PubMed. [Link]
-
Pharmacokinetic and gut microbiota analyses revealed the effect of Lactobacillus acidophilus on the metabolism of Olsalazine in ulcerative colitis rats. (2022). PubMed. [Link]
-
Olsalazine. (2025). Drugs and Lactation Database (LactMed®). [Link]
-
Synthesis of olsalazine analogs. (n.d.). ResearchGate. [Link]
-
ICH guideline M3 (R2) - questions and answers. (2011). European Medicines Agency. [Link]
-
Guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. (2009). ICH. [Link]
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. (n.d.). Thieme Connect. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and gut microbiota analyses revealed the effect of Lactobacillus acidophilus on the metabolism of Olsalazine in ulcerative colitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. fda.gov [fda.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. labcorp.com [labcorp.com]
- 15. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 16. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 17. hoeford.com [hoeford.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
Application Notes and Protocols for the Analysis of 3-Descarboxy Olsalazine in Pharmaceutical Quality Control
Introduction: The Critical Role of Impurity Profiling in Prodrug Formulations
Olsalazine is a cornerstone therapy for inflammatory bowel disease, functioning as a prodrug that delivers the active therapeutic agent, 5-aminosalicylic acid (5-ASA), directly to the colon.[1][2] Its unique azo-bond chemistry ensures that the drug passes largely unabsorbed through the upper gastrointestinal tract, only to be cleaved by bacterial azoreductases in the colon, releasing two molecules of 5-ASA at the site of inflammation.[1] This targeted delivery mechanism minimizes systemic side effects.
However, the synthesis of such a specific chemical entity is not without its challenges. The production of Active Pharmaceutical Ingredients (APIs) can give rise to process-related impurities, which, even in minute quantities, can have significant implications for the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurity present at or above a specified threshold.[3][4]
This technical guide focuses on 3-Descarboxy Olsalazine , a known pharmacopeial impurity of Olsalazine (designated as Olsalazine EP Impurity C).[5] We will delve into its characterization, its likely origin, and provide detailed protocols for its identification and quantification, positioning it not as a metabolite in the traditional sense, but as a critical quality attribute in the manufacturing of Olsalazine.
Characterization and Origin of this compound
Chemical Identity:
-
Systematic Name: 5-((4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic acid
-
Molecular Formula: C₁₃H₁₀N₂O₄[5]
-
Molecular Weight: 258.23 g/mol [5]
-
CAS Number: 259151-72-9[5]
The structure of this compound, as its name implies, is that of Olsalazine having lost one of its two carboxyl (-COOH) groups. This structural modification significantly alters the molecule's polarity and potentially its toxicological profile.
Proposed Origin in Synthesis:
The synthesis of Olsalazine typically involves the diazotization of an aminobenzoic acid derivative followed by coupling. The formation of this compound can be hypothesized to occur through a side reaction where one of the starting materials or an intermediate undergoes decarboxylation, a reaction that can be promoted by heat or acidic/basic conditions during the synthesis or purification steps.[6] Incomplete carboxylation of a precursor phenol could also lead to this impurity.
Caption: Proposed pathway for the formation of this compound as a process-related impurity during Olsalazine synthesis.
Application in Pharmaceutical Quality Control: A Validated LC-MS/MS Method
The primary application of this compound in a pharmaceutical context is as a reference standard for the validation of analytical methods designed to ensure the purity of Olsalazine API and its finished dosage forms. Here, we provide a detailed protocol for a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Olsalazine and this compound.
Protocol 1: LC-MS/MS Quantification of Olsalazine and this compound
This protocol is designed for researchers in analytical development and quality control laboratories.
1. Materials and Reagents:
-
Olsalazine reference standard
-
This compound reference standard
-
Internal Standard (IS): Sulfasalazine-d4 or a structurally similar compound not present in the sample matrix.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium acetate
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olsalazine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a 100 ng/mL solution of the IS in 50:50 (v/v) methanol:water.
-
Sample Preparation (for Olsalazine Capsules):
-
Empty and weigh the contents of five capsules to determine the average fill weight.
-
Accurately weigh a portion of the pooled powder equivalent to 10 mg of Olsalazine.
-
Disperse the powder in 10 mL of methanol in a volumetric flask.
-
Sonicate for 15 minutes, then dilute to volume with methanol.
-
Centrifuge a portion of this solution at 10,000 rpm for 10 minutes.
-
Dilute the supernatant 100-fold with 50:50 (v/v) methanol:water.
-
To 100 µL of the diluted sample, add 100 µL of the IS working solution.
-
3. LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
4. MS/MS Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Olsalazine | 301.1 | 136.0 | 25 |
| 301.1 | 108.0 | 35 | |
| This compound | 257.1 | 136.0 | 20 |
| 257.1 | 92.0 | 30 | |
| Internal Standard | User-defined | User-defined | User-defined |
Note: These are proposed transitions. The precursor ion for both analytes is the [M-H]⁻ ion. The product ions are based on predicted fragmentation, such as cleavage of the azo bond. These should be optimized on the specific instrument used.
5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Investigating Degradation Pathways: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to ensure that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[7][8][9]
Protocol 2: Forced Degradation of Olsalazine
1. Objective: To determine if this compound is formed under stress conditions and to identify other potential degradation products.
2. Stress Conditions:
-
Acid Hydrolysis: 1 mg/mL Olsalazine in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL Olsalazine in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL Olsalazine in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid Olsalazine powder at 105 °C for 48 hours.
-
Photolytic Degradation: 1 mg/mL Olsalazine solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
3. Sample Analysis:
-
For each stress condition, prepare a sample at a target concentration of 100 µg/mL.
-
Neutralize the acid and base-stressed samples before dilution.
-
Analyze the samples using the LC-MS/MS method described in Protocol 1.
-
Monitor for the appearance of the this compound peak and any other new peaks.
-
Assess peak purity of the main Olsalazine peak to ensure no co-eluting degradants.
Caption: Experimental workflow for the forced degradation study of Olsalazine.
Conclusion and Future Perspectives
While "this compound" is not a metabolite in the context of in vivo drug metabolism, its role as a process-related impurity is of paramount importance for ensuring the quality, safety, and efficacy of Olsalazine. The protocols detailed in this guide provide a robust framework for its detection and quantification, aligning with the stringent requirements of regulatory bodies. Understanding the formation and degradation pathways of such impurities is a critical component of the drug development lifecycle. Further investigation could involve the isolation and toxicological assessment of this compound to fully qualify its presence in the final drug product, ensuring patient safety remains the highest priority.
References
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]
-
National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem Compound Summary for CID 22419. Retrieved from [Link]
- Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., Rakesh, G., Chaudhari, A., ... & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. ChemistrySelect, 8(32), e202301844.
-
Merck Index. (n.d.). Olsalazine. The Royal Society of Chemistry. Retrieved from [Link]
- Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.
-
Kellermann, T., et al. (2023). An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Journal of Pharmaceutical and Biomedical Analysis, 235, 115633. [Link]
-
Applied and Environmental Microbiology. (2003). Degradation of Azo Dyes by Laccase and Ultrasound Treatment. [Link]
- Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
- Google Patents. (n.d.). CN101786964B - Synthetic method of olsalazine sodium.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem Compound Summary for CID 22419. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]
Sources
- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Olsalazine [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. CN101786964B - Synthetic method of olsalazine sodium - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpaonline.com [ajpaonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Descarboxy Olsalazine
Welcome to the technical support center for the synthesis of 3-Descarboxy Olsalazine. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful preparation of this important Olsalazine impurity and related azo compounds.
I. Understanding the Synthesis: A Quick Overview
This compound, chemically known as 2-hydroxy-5-[2-(4-hydroxyphenyl)diazenyl]benzoic acid, is a key impurity of the anti-inflammatory drug Olsalazine.[1][2] Its synthesis typically involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component, often a salicylic acid derivative.[3][4] While seemingly straightforward, this synthesis pathway is fraught with potential challenges that can impact yield, purity, and reproducibility.
This guide will provide a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and practical laboratory experience.
II. Troubleshooting Guide: Common Synthesis Challenges
This section is formatted as a series of common problems encountered during the synthesis of this compound, followed by their potential causes and detailed solutions.
Problem 1: Low or No Yield of the Final Product
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields are a frequent issue and can often be traced back to suboptimal conditions in either the diazotization or the azo coupling step.
Root Cause Analysis & Solutions:
1. Incomplete Diazotization: The formation of the diazonium salt is a critical first step.[5]
-
Cause: Insufficient acidification or incorrect temperature control can lead to incomplete diazotization. The diazonium salt of 3-aminosalicylic acid is also inherently unstable.[6][7][8]
-
Solution:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C throughout the diazotization process.[3][6] Use of an ice-salt bath is recommended.[4] Higher temperatures can lead to the decomposition of the unstable diazonium salt, often resulting in the formation of phenols.[9]
-
Acid Concentration: Ensure a sufficient excess of mineral acid (e.g., HCl or H2SO4) is used to fully protonate the aromatic amine and to generate nitrous acid in situ from sodium nitrite.[9][10]
-
Reagent Addition: Add the sodium nitrite solution slowly and portion-wise to the amine solution to control the exothermic reaction and prevent localized temperature increases.[6]
-
2. Inefficient Azo Coupling: The electrophilic attack of the diazonium salt on the coupling component is highly sensitive to reaction conditions.
-
Cause: The pH of the reaction medium is crucial for the coupling reaction. If the pH is too low, the coupling component (salicylic acid derivative) is not sufficiently activated (phenoxide formation). If the pH is too high, the diazonium salt can be converted to a non-reactive diazotate ion.[6]
-
Solution:
-
pH Optimization: The optimal pH for azo coupling with phenols and their derivatives is typically in the range of 8.5-9.[6] Carefully adjust and monitor the pH of the coupling component solution before and during the addition of the diazonium salt solution. Use a buffer system if necessary to maintain a stable pH.
-
Activation of Coupling Component: Ensure the salicylic acid derivative is fully dissolved and activated. This is often achieved by dissolving it in an alkaline solution (e.g., NaOH) to form the more reactive phenoxide ion.[4][6]
-
3. Side Reactions and Degradation:
-
Cause: Aromatic diazonium salts can undergo a variety of side reactions, including Sandmeyer-type reactions if certain metal salts are present, or decomposition to form phenols.[9] The starting materials and product can also be susceptible to oxidation.
-
Solution:
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Use of Antioxidants: In some related syntheses, the use of antioxidants like sodium hydrosulfite has been shown to inhibit the oxidation of phenolic hydroxyl groups.[11][12]
-
Problem 2: Product Purity Issues & Contamination
Q: My final product is impure, showing multiple spots on TLC or unexpected peaks in analytical characterization. How can I identify and minimize these impurities?
A: Impurities in azo dye synthesis are common and can arise from side reactions, unreacted starting materials, or product degradation. The British and European Pharmacopoeias list nine potential process-related impurities for Olsalazine, highlighting the complexity of this chemistry.[13]
Root Cause Analysis & Solutions:
1. Presence of Unreacted Starting Materials:
-
Cause: Incomplete reaction in either the diazotization or coupling step.
-
Solution:
-
Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the amine for diazotization and a slight excess of the coupling component can help drive the reaction to completion.[6]
-
Reaction Time and Temperature: Ensure sufficient reaction time at the optimized temperature for both steps. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
2. Formation of Isomeric Byproducts:
-
Cause: The azo coupling reaction can sometimes occur at different positions on the aromatic ring of the coupling component, leading to isomeric impurities.
-
Solution:
-
Directing Group Effects: The position of the azo coupling is directed by the activating groups on the coupling component. For salicylic acid, coupling typically occurs para to the hydroxyl group. Understanding these electronic effects is key.
-
Steric Hindrance: Bulky substituents on the coupling component can influence the position of the attack.
-
3. Oxidation and Degradation Products:
-
Cause: The phenolic hydroxyl groups in both the starting materials and the final product are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Solution:
-
Minimize Exposure to Air and Light: Protect the reaction mixture from prolonged exposure to air and light.
-
Purification Techniques: Effective purification is crucial. Recrystallization from a suitable solvent system (e.g., ethanol-water or acetic acid-water) is a common and effective method.[4][6] Column chromatography can also be employed for more challenging separations.[14]
-
| Purification Technique | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective, can yield high purity crystals. | May not be effective for removing impurities with similar solubility. |
| Column Chromatography | High resolution for separating complex mixtures and isomers. | Can be time-consuming, requires larger solvent volumes, may not be ideal for large-scale production.[14] |
| Preparative TLC | Useful for small-scale purification and isolation of specific compounds.[15] | Limited to small sample quantities. |
Problem 3: Difficulty in Isolating the Product
Q: I am having trouble precipitating and isolating my this compound product from the reaction mixture.
A: Product isolation can be challenging due to its solubility characteristics and the nature of the reaction medium.
Root Cause Analysis & Solutions:
1. Product Solubility:
-
Cause: The product may be too soluble in the reaction solvent at the final pH.
-
Solution:
-
pH Adjustment: The solubility of this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, is highly pH-dependent. Acidifying the reaction mixture after the coupling step (typically to a pH of around 6.5-7) will protonate the carboxylate and phenoxide groups, reducing its aqueous solubility and promoting precipitation.[6]
-
"Salting Out": The addition of a saturated sodium chloride solution can decrease the solubility of the organic product in the aqueous phase, aiding in its precipitation.[16]
-
2. Formation of a Fine Precipitate or Oily Product:
-
Cause: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter, or an oily product that does not solidify.
-
Solution:
-
Controlled Precipitation: Cool the reaction mixture slowly in an ice bath after pH adjustment to encourage the formation of larger, more easily filterable crystals.
-
Stirring: Gentle stirring during precipitation can also promote crystal growth.
-
Trituration: If an oil forms, attempting to solidify it by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective. Trituration with a non-polar solvent in which the product is insoluble may also induce solidification.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for the TLC analysis of my reaction? A1: A common solvent system for monitoring the progress of similar azo dye syntheses is a mixture of toluene and methanol, for example, in a 10:4 ratio.[6] The optimal system may need to be determined empirically based on the specific polarity of your starting materials and product.
Q2: How can I confirm the identity and purity of my synthesized this compound? A2: A combination of analytical techniques should be used for full characterization:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure.
-
IR (Infrared) Spectroscopy: To identify key functional groups like O-H, C=O, and N=N.
-
Mass Spectrometry: To determine the molecular weight.
-
UV-Vis Spectroscopy: To analyze the electronic transitions characteristic of the azo chromophore.[17]
-
HPLC (High-Performance Liquid Chromatography): To assess purity and quantify any impurities.
Q3: Are there any safety precautions I should be aware of during this synthesis? A3: Yes, several safety precautions are critical:
-
Diazonium Salt Instability: Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat.[7][8] It is generally recommended to use them in solution without isolation.[9]
-
Toxicity of Reagents: Handle all chemicals, particularly aromatic amines and sodium nitrite, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The diazotization reaction is exothermic. Maintaining proper temperature control is crucial not only for yield but also for safety.
IV. Experimental Workflow & Diagrams
General Synthetic Protocol
A detailed, step-by-step methodology for a typical synthesis is provided below.
Step 1: Diazotization of 3-Aminosalicylic Acid
-
Dissolve 3-aminosalicylic acid in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.[3]
-
Any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until a starch-iodide paper test is negative.[6]
Step 2: Azo Coupling Reaction
-
In a separate flask, dissolve the coupling component (e.g., salicylic acid) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and monitor the pH, keeping it in the optimal range (e.g., 8.5-9) by adding small amounts of NaOH solution if necessary.[6]
-
Continue stirring the reaction mixture at low temperature for 1-3 hours.[4]
Step 3: Product Isolation and Purification
-
After the reaction is complete (as determined by TLC), slowly acidify the mixture with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 6.5-7 to precipitate the product.[6]
-
Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6]
Visualizing the Process
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
V. Conclusion
The synthesis of this compound, while based on classic organic reactions, requires careful attention to detail to overcome challenges related to reagent stability, reaction conditions, and product isolation. By systematically addressing potential issues such as temperature control, pH management, and purification strategies, researchers can significantly improve both the yield and purity of the final product. This guide provides a framework for troubleshooting common problems, enabling more efficient and successful synthesis in a research and development setting.
VI. References
-
New Salicilic Acid-Based Azo Dyes - Synthesis, Characterization and Colour Properties. (n.d.). Retrieved from
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2023). MDPI. Retrieved from [Link]
-
Purification process of the azo compound using preparative thinlayer chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of azo compounds containing salicylic acid and its derivatives. (2024). Chemical Review and Letters. Retrieved from [Link]
-
Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. (2019). Oriental Journal of Chemistry. Retrieved from [Link]
-
A Method for the Purification of Certain Azo Dyes. (1919). Journal of Industrial & Engineering Chemistry. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from
-
Suggestions required for efficient isolation and purification of azo pigments? (2021). ResearchGate. Retrieved from [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Structures, Stability, and Safety of Diazonium Salts. (2019). ResearchGate. Retrieved from [Link]
-
Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]
-
The stability of benzene diazonium salts is because class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. (2023). Die Pharmazie - An International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthetic method of olsalazine sodium. (n.d.). Google Patents. Retrieved from
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. usbio.net [usbio.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Diazotisation [organic-chemistry.org]
- 6. bch.ro [bch.ro]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101786964B - Synthetic method of olsalazine sodium - Google Patents [patents.google.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Descarboxy Olsalazine
Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 3-Descarboxy Olsalazine. As a critical impurity of the anti-inflammatory drug Olsalazine, a highly pure standard of this compound is essential for analytical method development, validation, and quality control assays.[1][2][3] This document offers a plausible synthetic route, detailed experimental protocols, and an in-depth troubleshooting guide in a question-and-answer format to address common challenges and improve synthesis yield.
Part 1: Proposed Synthetic Pathway & Strategy
Olsalazine is a symmetrical dimer of two 5-aminosalicylic acid (5-ASA) molecules joined by an azo bond.[4][5] The target molecule, this compound, is an asymmetrical analog where one of the 5-ASA units has lost its carboxylic acid group. The most direct synthetic strategy is, therefore, an azo coupling reaction between diazotized 5-aminosalicylic acid and a suitable coupling partner that lacks the carboxylic acid moiety, such as 3-aminophenol.
The overall workflow involves two primary stages:
-
Diazotization: Conversion of the primary aromatic amine of 5-aminosalicylic acid (5-ASA) into a reactive diazonium salt.
-
Azo Coupling: Electrophilic aromatic substitution reaction between the 5-ASA diazonium salt and 3-aminophenol.
Caption: Troubleshooting decision tree for low yield synthesis.
Q4: How can I optimize the azo coupling step specifically for the 5-ASA diazonium salt and 3-aminophenol?
A4: The key is to balance the electrophilicity of the diazonium salt with the nucleophilicity of the 3-aminophenol.
-
pH Control: For coupling with a phenol derivative like 3-aminophenol, the reaction proceeds best in a weakly acidic or neutral medium (pH 5-7). [6]This pH range ensures a sufficient concentration of the phenoxide ion, which is a much more powerful nucleophile than the neutral phenol, without significantly degrading the diazonium salt. [6]* Activation of the Coupling Component: The hydroxyl group of 3-aminophenol is an activating, ortho-para directing group. The coupling will preferentially occur at the positions ortho or para to the hydroxyl group.
-
Slow Addition: The cold diazonium salt solution must be added slowly and dropwise to the solution of 3-aminophenol. [7]This maintains a low concentration of the diazonium salt, minimizing side reactions. Vigorous stirring is essential to ensure rapid mixing.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0-5 °C | Prevents thermal decomposition of the unstable diazonium salt. [8][9] |
| NaNO₂ Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete conversion of the primary amine to the diazonium salt. |
| Acid Stoichiometry | >2.5 equivalents | To protonate the amine and generate nitrous acid (HNO₂). [10] |
| Coupling pH | 5 - 7 | Optimal for activating the phenolic coupling partner without degrading the diazonium salt. [6] |
| Reagent Addition | Slow, dropwise | Minimizes localized heating and reduces the formation of side products. [7] |
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory professionals. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.
Protocol 1: Diazotization of 5-Aminosalicylic Acid (5-ASA)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 5-aminosalicylic acid in 100 mL of 1.5 M hydrochloric acid.
-
Cool the resulting suspension to 0-5°C using an ice-salt bath. Stir vigorously to maintain a fine slurry.
-
Prepare a solution of 4.7 g of sodium nitrite in 25 mL of cold water.
-
Add the sodium nitrite solution dropwise to the 5-ASA suspension over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The mixture should become a clearer, pale-yellow solution.
-
Confirm a slight excess of nitrous acid using starch-iodide paper.
-
This cold diazonium salt solution must be used immediately in the next step.
Protocol 2: Azo Coupling with 3-Aminophenol
-
In a separate beaker, dissolve 7.1 g of 3-aminophenol in 150 mL of water. You may need to add a small amount of dilute NaOH to aid dissolution and then re-acidify with acetic acid to bring the pH to approximately 6-7.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly, add the freshly prepared, cold 5-ASA diazonium salt solution from Protocol 1 to the 3-aminophenol solution over 45-60 minutes.
-
A deep red or orange precipitate of this compound should form immediately.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for another 1-2 hours to ensure the reaction goes to completion.
Protocol 3: Isolation and Purification
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water to remove any unreacted salts and acid.
-
For purification, recrystallization is recommended. A solvent system such as an ethanol/water or DMF/water mixture can be effective.
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, HPLC) to confirm its identity and purity.
References
- Google Patents. (1988).
-
Patsnap Synapse. (2024). What is the mechanism of Olsalazine Sodium?[Link]
-
ResearchGate. (2018). The synthesis and characterization of 5-ASB. (A) The synthetic route of...[Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-ASA derivatives 1, 2, 3 and 4.[Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. [Link]
- Google Patents. (2012). CN101786964B - Synthetic method of olsalazine sodium.
-
Wikipedia. (n.d.). Olsalazine. [Link]
-
PubMed. (2004). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. [Link]
-
Taylor & Francis Online. (2016). Green and catalyst-free synthesis of olsalazine analogs. [Link]
-
National Institutes of Health. (2024). The continuous flow synthesis of azos. [Link]
-
ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. [Link]
-
U.S. Food & Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). [Link]
-
National Institutes of Health. (n.d.). Olsalazine. [Link]
-
Taylor & Francis Online. (2016). Green and catalyst-free synthesis of olsalazine analogs. [Link]
-
National Institutes of Health. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. [Link]
-
JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]
-
ResearchGate. (n.d.). Synthesis of olsalazine analogs.[Link]
-
PubMed. (1988). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]
-
Thieme Connect. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. [Link]
-
MIMS Singapore. (n.d.). Olsalazine: Uses, Dosage, Side Effects and More. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
ResearchGate. (n.d.). Synthesis of: (a) olsalazine 1 (NaNO3, HCl, 0 °C). [Link]
-
ResearchGate. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium | Request PDF. [Link]
-
Mayo Clinic. (2025). Olsalazine (oral route) - Side effects & dosage. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. usbio.net [usbio.net]
- 3. theclinivex.com [theclinivex.com]
- 4. Olsalazine - Wikipedia [en.wikipedia.org]
- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Co-elution in 3-Descarboxy Olsalazine HPLC Analysis
Welcome to the technical support center for resolving co-elution challenges in the HPLC analysis of 3-Descarboxy Olsalazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting strategies and frequently asked questions. Our focus is on providing practical, scientifically-grounded solutions to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: Co-elution with this compound
This compound is a known impurity of Olsalazine, an anti-inflammatory drug used to treat ulcerative colitis.[1][2][3] Accurate quantification of this and other related substances is critical for ensuring the safety and efficacy of the final drug product.[4] However, due to its polar nature and structural similarities to other degradation products, co-elution is a frequent obstacle in reversed-phase HPLC (RP-HPLC) analysis.[5][6] Co-elution, where two or more compounds elute from the column at the same time, can lead to inaccurate quantification and misidentification of impurities.[7][8]
This guide will walk you through a systematic approach to troubleshoot and resolve these co-elution issues, ensuring robust and reliable analytical methods.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
When encountering co-elution, a logical, stepwise approach to method optimization is crucial. The following sections detail key experimental parameters that can be adjusted to improve separation.
Initial Assessment: Is it Truly Co-elution?
Before modifying your HPLC method, it's important to confirm that you are indeed facing a co-elution problem.
Indicators of Co-elution:
-
Peak Shape Distortion: Look for asymmetrical peaks, shoulders, or split peaks.[8][9]
-
Inconsistent Peak Area Ratios: If you are analyzing a known mixture, inconsistent peak area ratios between injections can suggest co-elution.
-
Diode Array Detector (DAD) Analysis: A DAD can assess peak purity by comparing UV spectra across the peak.[7][8] Differing spectra indicate the presence of multiple components.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is co-eluting with a very early eluting, polar impurity. How can I improve retention and separation?
A1: This is a common issue when analyzing polar compounds by reversed-phase HPLC.[5][6] The primary goal is to increase the interaction of your analytes with the stationary phase. Here’s a systematic approach:
-
Decrease the Organic Modifier Concentration: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[10][11] Start by decreasing the organic content in 5% increments.
-
Adjust Mobile Phase pH: this compound is an acidic compound. Lowering the mobile phase pH (to at least 2 pH units below the pKa of the acidic functional groups) will suppress the ionization of the carboxylic acid groups, making the molecule less polar and increasing its retention on a C18 column.[12][13][14]
-
Consider a Different Stationary Phase: If the above steps are insufficient, switching to a more suitable column chemistry is recommended.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds and can be an excellent alternative.[5]
-
Q2: I've tried adjusting the mobile phase, but I'm still seeing co-elution. What other parameters can I investigate?
A2: If mobile phase optimization doesn't resolve the issue, consider these additional factors:
-
Column Temperature: Lowering the column temperature can sometimes improve resolution by affecting the thermodynamics of the separation.[15] However, it can also lead to broader peaks and longer run times.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.[15]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion and co-elution.
Q3: How do I choose the right buffer for my mobile phase when adjusting pH?
A3: Selecting the appropriate buffer is critical for maintaining a stable pH and achieving reproducible results.
-
Buffering Range: Choose a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH.
-
Compatibility: Ensure the buffer is compatible with your detector. For example, phosphate buffers are generally not recommended for MS applications due to ion suppression. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS.[16]
-
Concentration: A buffer concentration of 10-25 mM is typically sufficient for most applications.
Experimental Protocols & Data Presentation
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of this compound and a co-eluting impurity.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Temperature: 30 °C
-
-
pH Modification:
-
Prepare a series of mobile phase A solutions with different buffers to achieve pH values of 3.0, 4.0, 5.0, 6.0, and 7.0. Use appropriate buffers such as phosphate or acetate.
-
Inject the sample under each pH condition, keeping all other parameters constant.
-
Record the retention times and resolution between the this compound peak and the co-eluting peak.
-
Table 1: Effect of Mobile Phase pH on Resolution
| Mobile Phase pH | Retention Time (this compound) (min) | Retention Time (Co-eluting Peak) (min) | Resolution (Rs) |
| 2.7 | 8.5 | 8.2 | 1.2 |
| 3.0 | 7.9 | 7.8 | 0.8 |
| 4.0 | 6.2 | 6.3 | 0.5 |
| 5.0 | 4.5 | 4.8 | 1.0 |
| 6.0 | 3.1 | 3.5 | 1.4 |
| 7.0 | 2.5 | 2.9 | 1.6 |
Note: The above data is illustrative. Actual results may vary.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in HPLC.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
References
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Veeprho. (n.d.). Olsalazine Sodium Impurities and Related Compound. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaGuru. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Retrieved from [Link]
-
Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved from [Link]
-
Chromatography Online. (2019, November 1). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
LCGC International. (2013, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Veeprho. (n.d.). Olsalazine Sodium Inhouse Impurity. Retrieved from [Link]
- K-M. Stuper-Szablewska, et al. (2021).
-
Pharmaffiliates. (n.d.). Olsalazine Sodium - Impurity G. Retrieved from [Link]
-
ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. Retrieved from [Link]
-
ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]
-
Quora. (2015, September 8). In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. Retrieved from [Link]
-
Merck Index. (n.d.). Olsalazine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
- G. Bansal, et al. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Scientia Pharmaceutica, 82(2), 295–310.
- T. J. T. B. de Sousa. (2012). An assessment of the role of stability on the behaviour of drugs in the colonic environment. UCL Discovery.
- U. Klotz, et al. (1992). Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion. Gut, 33(9), 1271–1276.
-
ResearchGate. (2025, August 9). Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem. Retrieved from [Link]
- S. H. Kulkarni, et al. (2010). Spectrophotometric Methods for Determination of Olsalazine Sodium. Research Journal of Pharmacy and Technology, 3(3), 856-858.
- G. Bansal, et al. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Semantic Scholar.
-
O. U. C. I. (n.d.). Development and validation of HPLC-DAD and LC-(ESI)/MS methods for the determination of sulfasalazine, mesalazine and hydrocortisone 21-acetate in tablets and rectal suppositories: In vitro and ex vivo permeability studies. Retrieved from [Link]
- A. A. Al-Talla, et al. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2018, 8920194.
Sources
- 1. usbio.net [usbio.net]
- 2. theclinivex.com [theclinivex.com]
- 3. Olsalazine [drugfuture.com]
- 4. veeprho.com [veeprho.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. veeprho.com [veeprho.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
"3-Descarboxy Olsalazine" stability issues during sample preparation
Welcome to the technical support guide for 3-Descarboxy Olsalazine. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this specific Olsalazine impurity. As an analytical standard, the stability of this compound during sample handling and preparation is paramount for accurate quantification and impurity profiling. This guide provides in-depth, experience-based answers to common challenges, focusing on the chemical rationale behind each recommendation to ensure robust and reproducible results.
Section 1: Understanding the Analyte
Q1: What is this compound and why is its stability important?
This compound, chemically known as 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic Acid, is a known impurity and potential degradation product of Olsalazine.[1][2] Olsalazine is a prodrug that is converted into two molecules of the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), in the colon.[3][4]
The stability of this impurity is critical for several reasons:
-
Accurate Impurity Profiling: In pharmaceutical quality control, you must accurately quantify impurities to ensure the safety and efficacy of the drug product. If this compound degrades in your sample vial before analysis, you will report an inaccurately low value.
-
Peak Identification: Degradation can generate new, unknown peaks in your chromatogram, complicating peak tracking and identification efforts during stability studies.
-
Method Validation: A robust and validated analytical method must demonstrate the stability of the analyte during the sample preparation and analysis sequence. Analyte instability can lead to failed validation parameters like precision and accuracy.
Structurally, this compound retains the core functionalities of Olsalazine that are susceptible to degradation: an azo (-N=N-) bond and phenolic hydroxyl (-OH) groups.[1][5] These groups are prone to oxidation and photosensitivity, which are the primary drivers of stability issues.
Section 2: Core Stability Challenges & Troubleshooting
This section addresses the most common stability problems encountered during sample preparation. The primary degradation pathways for this molecule are oxidation and photodecomposition.
Q2: My this compound peak area is decreasing over time in the autosampler. What is causing this?
This is a classic sign of analyte instability in your sample solution. The two most likely culprits are oxidation and/or photodegradation.
Causality:
-
Oxidation: The phenolic hydroxyl groups on the molecule are susceptible to oxidation.[6] This can be catalyzed by dissolved oxygen in your solvent, metal ions, or exposure to a non-inert environment. Oxidation can lead to the formation of quinone-like species or cleavage of the molecule, resulting in a loss of the parent analyte.
-
Photodegradation: The azo bond is a chromophore that absorbs light, particularly in the UV-Vis spectrum. This absorption of energy can lead to the cleavage of the azo bond, breaking the molecule into smaller fragments.[7] Standard laboratory lighting and UV detectors can provide sufficient energy to initiate this degradation over time.
Troubleshooting Steps:
-
Use Amber Glassware: Immediately switch to amber HPLC vials or use light-blocking sleeves for your autosampler tray to minimize light exposure.
-
Limit Oxygen Exposure: Prepare your solutions and standards using solvents that have been recently degassed (e.g., by sparging with helium or nitrogen). Capping vials immediately after preparation is also crucial.
-
Evaluate Solvent Choice: While DMSO and Methanol are common solvents for initial stock solutions, they can sometimes participate in degradation pathways.[2][8] Ensure your mobile phase or diluent is as inert as possible. A slightly acidic pH can sometimes improve the stability of phenolic compounds.
-
Perform a Stability Study: Quantify the degradation. Inject a freshly prepared standard (T=0) and then re-inject the same vial at set intervals (e.g., 2, 4, 8, 24 hours) while it sits in the autosampler. This will give you a clear degradation rate and define the maximum allowable time from preparation to injection.
Diagram: Potential Degradation Pathways
The following diagram illustrates the primary points of vulnerability on the this compound molecule.
Caption: Potential degradation pathways for this compound.
Q3: I'm seeing new, small impurity peaks appear in my standard solution that weren't there initially. Are these related to the standard itself?
Yes, this is very likely. The appearance of new peaks that grow over time as the main analyte peak decreases is a clear indication of degradation.
Causality: When this compound degrades, it breaks down into other chemical entities. For example, cleavage of the azo bond would result in two different substituted aminophenol molecules. These degradation products will have their own chromatographic retention times and will appear as new peaks.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm, perform a forced degradation study as recommended by ICH guidelines.[9][10] Expose a solution of this compound to controlled stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light). This will intentionally generate the degradation products.
-
Peak Tracking: Use a PDA (Photodiode Array) or MS (Mass Spectrometry) detector to analyze the stressed samples. This will help you characterize the new peaks and confirm if they are the same ones appearing in your "unstable" standard solutions.
-
Mass Balance: A key concept in a forced degradation study is "mass balance." The sum of the parent analyte and all degradation products should remain constant. If you can account for the loss in the main peak with a corresponding increase in the new peaks, it confirms they are related.
Section 3: Practical Sample Preparation Protocol
To minimize stability issues, a carefully designed sample preparation workflow is essential. The following protocol provides a robust starting point.
Recommended Workflow for Preparing Stability-Assured Standards
Objective: To prepare a standard solution of this compound while minimizing degradation for accurate and reproducible analysis.
Materials:
-
This compound reference standard
-
Class A volumetric flasks (amber)
-
Amber HPLC vials with inert caps/septa
-
High-purity, HPLC-grade solvents (e.g., Methanol, Acetonitrile, DMSO, water)
-
Micro-spatula
-
Analytical balance
-
Solvent degassing equipment
Protocol Steps:
-
Solvent Preparation:
-
Pre-cool your diluent (the solvent you will use for final dilutions, often the mobile phase) to 4-8°C.
-
Degas all solvents thoroughly immediately before use.
-
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh the required amount of this compound standard in a clean weighing boat.
-
Transfer the standard into an amber volumetric flask.
-
Dissolve the standard in a small amount of a suitable organic solvent like DMSO or Methanol.[2][11] Ensure complete dissolution.
-
Dilute to the final volume with your chosen diluent (e.g., mobile phase). Mix thoroughly. This stock solution should be stored protected from light and refrigerated when not in use.
-
-
Working Standard Preparation:
-
Perform serial dilutions from your stock solution into amber volumetric flasks using the pre-chilled, degassed diluent.
-
Immediately transfer the final working standard into amber HPLC vials.
-
-
Analysis:
-
Place vials in a cooled autosampler (if available, set to 4-10°C).
-
Analyze the samples as soon as possible after preparation. Do not let samples sit at room temperature for extended periods.
-
Diagram: Recommended Sample Preparation Workflow
Caption: A workflow highlighting critical points for sample stability.
Section 4: Advanced Topics & FAQs
Q4: What is the optimal pH for my sample diluent to ensure stability?
While the FDA label for the parent drug, Olsalazine, notes acceptable stability under acidic or basic conditions for the solid form, this does not always translate to solutions.[12] For molecules with phenolic groups, a slightly acidic pH (e.g., pH 3-5) is often beneficial.
Causality: In alkaline conditions (high pH), the phenolic hydroxyl groups are deprotonated to form phenoxide ions. These ions are highly electron-rich and significantly more susceptible to oxidation than the protonated form. Therefore, maintaining a slightly acidic pH keeps the hydroxyl groups protonated and less reactive.
Recommendation: If you suspect pH-related instability, try using a mobile phase or a diluent buffered to a pH between 3 and 5. For example, a simple phosphate or acetate buffer can be effective.[13] Always verify the solubility of this compound in the buffered solution.
Q5: How should I store my stock solution of this compound?
Based on vendor recommendations and general chemical principles, long-term storage of the solid material should be at -20°C.[2] For stock solutions:
-
Short-Term (1-2 days): Store at 2-8°C, protected from light.
-
Long-Term (weeks/months): If necessary, store at -20°C or -80°C in tightly sealed containers.[14] Before use, allow the solution to thaw completely and equilibrate to room temperature, then vortex thoroughly to ensure homogeneity. Perform a stability check against a freshly prepared standard to confirm it has not degraded during the freeze-thaw cycle.
Table: Summary of Stability Factors and Mitigation Strategies
| Factor | Potential Impact | Recommended Mitigation Strategy |
| Light/UV | Photolytic cleavage of the azo bond, leading to loss of parent analyte and formation of new impurities. | Use amber glassware for all preparations and analysis. Shield autosampler from light.[7] |
| Oxygen | Oxidation of phenolic hydroxyl groups, especially at higher pH. | Use freshly degassed solvents. Cap vials immediately. Consider adding an antioxidant like sodium metabisulfite for method development if issues persist.[6] |
| Temperature | Increased rate of all degradation reactions. | Prepare samples using chilled diluents. Use a cooled autosampler (4-10°C). Store stock solutions under refrigerated or frozen conditions.[14] |
| pH | High pH (>7) deprotonates phenolic groups, accelerating oxidation. | Maintain a slightly acidic pH (3-5) in the sample diluent using a suitable buffer system.[13] |
| Time | Cumulative exposure to all stress factors. | Analyze samples as quickly as possible after preparation. Define a maximum sample stability time through experimentation. |
References
-
Olsalazine - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
-
Banda, J., et al. (2016). Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B, 1021, 118-125. Retrieved from [Link]
-
What is the mechanism of Olsalazine Sodium? (2024). Patsnap Synapse. Retrieved from [Link]
-
Goyal, R. N., & Singh, S. (2009). Determination of olsalazine sodium in pharmaceuticals by differential pulse voltammetry. Bioelectrochemistry, 75(1), 33-37. Retrieved from [Link]
-
Banda, J., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. PubMed. Retrieved from [Link]
-
Truelove, S. C. (1988). Evolution of olsalazine. Scandinavian Journal of Gastroenterology. Supplement, 148, 3-6. Retrieved from [Link]
-
DIPENTUM® (olsalazine sodium capsules). (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
Olsalazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Olsalazine Monograph for Professionals. (2025). Drugs.com. Retrieved from [Link]
-
Patil, S. M., et al. (2012). Spectrophotometric Methods for Determination of Olsalazine Sodium. Research Journal of Pharmaceutical Technology. Retrieved from [Link]
-
Patil, S., et al. (2012). Spectrophotometric methods for determination of olsalazine sodium. ResearchGate. Retrieved from [Link]
-
Olsalazine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Synthetic method of olsalazine sodium. (2012). Google Patents.
-
Tolba, M. M., & Elmansi, H. (2021). Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with acriflavine. Royal Society Open Science, 8(4), 202213. Retrieved from [Link]
-
Forced degradation study results. (n.d.). ResearchGate. Retrieved from [Link]
-
Bansal, G., et al. (2013). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Journal of Chromatographic Science, 51(7), 640-646. Retrieved from [Link]
-
Al-Janabi, A. S. (2015). Flow Injection-Spectrophotometric Method for the Determination of Olsalazine in Pharmaceutical Preparations. Asian Journal of Chemistry, 27(12), 4657-4662. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]
-
Olsalazine Sodium Oral Capsule. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Olsalazine. (n.d.). The Merck Index Online. Retrieved from [Link]
-
Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. Retrieved from [Link]
-
Olsalazine. (n.d.). PubChem. Retrieved from [Link]
-
Shehab, A. A. (2020). Spectrophotometric Determination of Mesalazine via Oxidative Coupling Reaction. Systematic Reviews in Pharmacy, 11(6), 947-952. Retrieved from [Link]
-
This compound. (n.d.). SLS Ireland. Retrieved from [Link]
-
van Hogezand, R. A., et al. (1986). Stability of disodium azodisalicylate (olsalazine) and metabolites in urine and faeces stored at different temperatures. Journal of Chromatography, 382, 333-338. Retrieved from [Link]
-
Al-Mashhadani, M. H. (2022). Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). ScienceScholar. Retrieved from [Link]
-
Abu-Raddad, E. J., & Tawa, M. (2007). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. usbio.net [usbio.net]
- 3. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 4. Olsalazine - Wikipedia [en.wikipedia.org]
- 5. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101786964B - Synthetic method of olsalazine sodium - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. asianpubs.org [asianpubs.org]
- 9. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Olsalazine [drugfuture.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. medchemexpress.com [medchemexpress.com]
Optimizing storage conditions for "3-Descarboxy Olsalazine" reference standard
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimal storage, handling, and troubleshooting of the "3-Descarboxy Olsalazine" reference standard. As an important impurity of the anti-inflammatory drug Olsalazine, ensuring the stability and integrity of this reference standard is critical for accurate analytical method development, validation, and quality control.[1][2] This document synthesizes manufacturer recommendations, principles of chemical stability, and practical, field-proven insights to ensure the reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of the this compound reference standard.
Q1: What is the recommended long-term storage temperature for this compound?
A1: The recommended long-term storage temperature for this compound is -20°C .[1] This condition is specified by commercial suppliers and is considered the best practice for preserving the chemical integrity of the standard over time. Storing the solid material in a freezer at -25°C to -10°C is essential to minimize the rate of potential degradation reactions.[3][4]
Q2: Why is -20°C recommended when the parent drug, Olsalazine, is stored at room temperature?
A2: This is an excellent question that highlights a critical concept in reference standard management. While the commercial drug product containing Olsalazine is formulated for stability at controlled room temperature (20-25°C), the isolated, highly purified this compound impurity is more susceptible to degradation.[5] Reference standards are neat materials of high purity, lacking the protective excipients found in final drug formulations.[6] The stringent -20°C condition is a preventative measure to slow down any potential chemical reactions, ensuring the standard remains within its certified purity specifications for as long as possible.
Q3: My vial of this compound arrived at ambient temperature. Is it still viable?
A3: In general, short-term exposure to higher temperatures during shipping (typically less than seven days) should not negatively affect the long-term stability of the standard in its sealed, solid form.[7][8] Manufacturers package standards robustly to withstand typical shipping conditions. However, upon receipt, the standard must be immediately transferred to the recommended -20°C storage for long-term preservation.[1]
Q4: Do I need to protect the reference standard from light?
A4: Yes. This compound contains an azo functional group (-N=N-), which is known to be susceptible to photodegradation.[1] Azo compounds can absorb UV and visible light, which can provide the energy to initiate degradation reactions.[9] Therefore, it is imperative to store the vial in its original packaging or in a dark location within the freezer. When handling the material, use amber glassware or work in a low-light environment to minimize exposure.[10][11]
Q5: What is the best way to handle the standard after opening the vial for the first time?
A5: Once opened, the integrity of the standard is subject to atmospheric conditions, primarily moisture and oxygen.[7][8]
-
Minimize Exposure: Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold powder.
-
Inert Atmosphere: For maximum stability, consider flushing the vial headspace with an inert gas like dry nitrogen or argon before resealing.[8] This displaces oxygen and moisture, which can contribute to oxidative degradation of the azo bond and aromatic rings.[7][12]
-
Aliquoting: If you plan to use the standard multiple times, it is best practice to aliquot the material into smaller, single-use vials. This avoids repeated warming-cooling cycles and atmospheric exposure of the bulk material.[8]
Q6: How long is the reference standard stable after I dissolve it in a solvent?
A6: The stability of the standard in solution is significantly less than in its solid state and is highly dependent on the solvent, concentration, and storage conditions. Stock solutions should be used within their demonstrated stability period.[13] It is the user's responsibility to validate the stability of their prepared solutions. As a starting point, prepare solutions fresh daily. If storage is necessary, store at 2-8°C, protect from light, and conduct a stability study by comparing the response of the stored solution to a freshly prepared one over time.
Part 2: Understanding Degradation - The "Why" Behind the Protocol
This compound, like its parent compound, is an aromatic azo compound. This chemical structure has inherent vulnerabilities that dictate the stringent storage requirements. Understanding these potential degradation pathways is key to troubleshooting and ensuring data integrity.
The primary points of instability are the azo bond (-N=N-) and the aromatic rings .
-
Oxidative Degradation: The azo bond is susceptible to attack by atmospheric oxygen and oxidative radicals.[6][12] This can lead to the cleavage of the azo bond, breaking the molecule into smaller aromatic amine or phenolic impurities.[7] This process disrupts the chromophore, leading to a loss of color and a change in analytical response. Storing at -20°C and under an inert atmosphere minimizes this risk.
-
Reductive Cleavage: While less common under typical laboratory storage, the azo bond can be reduced to form two separate aromatic amine molecules.[10] This is the metabolic pathway in the human colon but can also be initiated by certain chemical contaminants.
-
Photodegradation: Azo compounds are designed to absorb light, which is why they are often colored. This absorption of light energy, particularly UV, can trigger cleavage of the azo bond or other reactions, leading to degradation.[1] Protection from light is a non-negotiable storage requirement.
The diagram below illustrates the primary degradation vulnerabilities.
Caption: Logic diagram of storage conditions and degradation pathways.
Part 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of the this compound reference standard.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no analytical signal (e.g., HPLC-UV) | 1. Degradation of the standard: Improper storage (temperature, light, oxygen exposure) has led to cleavage of the azo chromophore. 2. Precipitation: The standard has precipitated out of the solution due to low solubility or storage of the solution at a low temperature. 3. Weighing/Dilution Error: Inaccurate initial weighing or serial dilution. | 1. Verify Storage: Confirm the storage history of the standard. If improper storage is suspected, use a fresh, unopened vial. 2. Check Solution: Visually inspect the solution for particulates. Allow it to warm to room temperature and sonicate briefly. Verify solvent choice and concentration against solubility data. 3. Re-prepare: Carefully prepare a new stock solution, verifying all calculations and equipment calibration. |
| Appearance of unexpected peaks in chromatogram | 1. Formation of Degradants: The standard has started to degrade, forming new chemical entities (e.g., aromatic amines from cleavage).[14] 2. Solvent Impurities: The solvent used for dissolution contains impurities. 3. Contamination: Contamination from glassware, pipette tips, or the analytical system. | 1. Perform Stress Study: Conduct a mini forced degradation study (see Protocol below) on a fresh standard to confirm the identity of degradant peaks. Compare the chromatogram of the suspect standard to the stressed samples. 2. Run a Blank: Analyze the solvent alone (a blank injection) to rule out solvent-based impurities. 3. System Suitability: Ensure the analytical system is clean and passes all system suitability tests. |
| Drifting results or poor reproducibility over time | 1. Solution Instability: The standard is degrading in the prepared analytical solution. 2. Adsorption: The analyte may be adsorbing to plastic or glass surfaces over time. 3. Evaporation: The solvent is evaporating from the sample vial, concentrating the analyte. | 1. Validate Solution Stability: Prepare fresh standards for each analytical run. If solutions must be used over a period, validate their stability by analyzing them at set time points against a freshly prepared standard. 2. Use Appropriate Vials: Use silanized glass vials if adsorption is suspected. 3. Check Vial Caps: Ensure autosampler vials are properly capped and sealed to prevent evaporation. |
Part 4: Experimental Protocol - User Verification of Stability
To ensure the integrity of your specific lot of this compound, you can perform a simplified forced degradation (stress testing) study. This protocol helps verify that your analytical method is stability-indicating and confirms the appearance of your standard under ideal conditions versus stressed ones.[6][12][15]
Objective: To intentionally degrade the reference standard under controlled stress conditions and observe the resulting chromatographic profile compared to a pristine control sample.
Materials:
-
This compound Reference Standard
-
HPLC-grade solvent (e.g., Acetonitrile, Methanol)
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
Workflow Diagram:
Caption: Workflow for a user-run forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in your chosen diluent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 100 µg/mL).
-
Aliquot Samples: Divide the stock solution into five separate, clearly labeled amber HPLC vials.
-
Establish Control (Unstressed Sample):
-
Vial 1 (Control): Add an equal volume of diluent. Store this vial at 2-8°C, protected from light. This is your baseline.
-
-
Apply Stress Conditions:
-
Vial 2 (Acid Hydrolysis): Add a small volume of 0.1 M HCl.
-
Vial 3 (Base Hydrolysis): Add a small volume of 0.1 M NaOH.
-
Vial 4 (Oxidation): Add a small volume of 3% H₂O₂.
-
Vial 5 (Thermal): Add an equal volume of diluent. Place this vial in a heating block or oven at 60°C.
-
-
Incubate and Analyze:
-
Store the stress samples (Vials 2-5) at room temperature (or as specified for thermal stress), protected from light.
-
Analyze all five vials by your HPLC method at initial time (T=0) and subsequent time points (e.g., 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the main peak.[16]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Control: Should show a single, sharp peak for this compound.
-
Stressed Samples: Look for a decrease in the main peak area and the appearance of new peaks (degradants). Note which conditions cause the most significant degradation. This confirms your method can separate the intact standard from its potential impurities.
-
This study will provide invaluable insight into the stability of your standard and the robustness of your analytical method.
References
-
Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. The Journal of Physical Chemistry A. Available at: [Link]
-
Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. ACS ES&T Water. Available at: [Link]
-
The Oxidation of Azo Dyes and its relation to Light Fading. ResearchGate. Available at: [Link]
-
Azo dyes degradation by microorganisms – An efficient and sustainable approach. National Institutes of Health (NIH). Available at: [Link]
-
Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PubMed Central. Available at: [Link]
-
DIPENTUM® (olsalazine sodium capsules). accessdata.fda.gov. Available at: [Link]
-
Olsalazine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
(PDF) Biodegradation of azo dye compounds. ResearchGate. Available at: [Link]
-
Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China. National Institutes of Health (NIH). Available at: [Link]
-
Olsalazine Sodium-impurities. Pharmaffiliates. Available at: [Link]
-
USP 659 Guidelines | Packaging And Storage Requirements. Artisan Technology Group. Available at: [Link]
-
How to Store Reference Standards. Restek. Available at: [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PubMed Central. Available at: [Link]
-
(PDF) Biodegradation of Azo Dyes a Review. ResearchGate. Available at: [Link]
-
<659> Packaging and Storage Requirements. USP-NF. Available at: [Link]
-
Effect of Enhanced Hydrolytic Acidification Process on the Treatment of Azo Dye Wastewater. MDPI. Available at: [Link]
-
Alcian blue stain. Wikipedia. Available at: [Link]
-
What are the storage conditions for EDQM reference standards?. EDQM FAQs. Available at: [Link]
-
Degradation Process Analysis of the Azo Dyes by Catalytic Wet Air Oxidation With Catalyst CuO/γ-Al2O3. PubMed. Available at: [Link]
-
Rapid reductive degradation of azo dyes by a unique structure of amorphous alloys. ResearchGate. Available at: [Link]
Sources
- 1. Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation [mdpi.com]
- 2. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Use & Storage of Reference Standards | USP [usp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. Degradation process analysis of the azo dyes by catalytic wet air oxidation with catalyst CuO/γ-Al2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olsalazine Sodium |Axios Research [axios-research.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.dongguk.edu [pure.dongguk.edu]
Technical Support Center: Method Validation for Olsalazine Metabolite Quantification
Welcome to the technical support center for the bioanalytical method validation of Olsalazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying these analytes in complex biological matrices. Here, we synthesize regulatory expectations with practical, field-proven insights to help you develop robust and reliable analytical methods.
Olsalazine is a prodrug designed for targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon.[1][2] After oral administration, approximately 98-99% of the olsalazine dose reaches the colon, where bacterial azoreductases cleave the azo bond to release two molecules of 5-ASA.[2][3] While the primary focus is often on 5-ASA and its acetylated metabolite (N-acetyl-5-ASA), other metabolites like olsalazine-O-sulfate also exist.[1][4][5] The user's query mentions "3-Descarboxy Olsalazine"; while this specific metabolite is not prominently described in the literature, the principles outlined here for polar, rapidly metabolized analytes are broadly applicable.
This guide provides a structured approach to method validation, focusing on common challenges and troubleshooting strategies in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and validation of bioanalytical methods for olsalazine and its metabolites.
Q1: Which analytical technique is most suitable for quantifying olsalazine and its metabolites?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity, specificity, and ability to handle complex biological matrices.[6][7][8] Given the polar nature of 5-ASA and its metabolites, reversed-phase chromatography is commonly employed, often with modifications to enhance retention, such as the use of ion-pairing agents or derivatization.[6][9]
Q2: What are the biggest challenges when developing a method for olsalazine metabolites?
A2: The primary challenges include:
-
Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[10][11][12] This can significantly impact accuracy and precision.[13]
-
Analyte Stability: Olsalazine and its metabolites can be susceptible to degradation during sample collection, storage, and processing. It is crucial to evaluate stability under various conditions (freeze-thaw, bench-top, long-term storage).[14][15]
-
Low Bioavailability of Parent Drug: Olsalazine itself has very low systemic absorption (around 2.4%), resulting in low plasma concentrations.[3][16] The analytical method must be sensitive enough to detect and quantify these low levels if the parent drug is also of interest.
-
Chromatographic Retention: The main metabolite, 5-ASA, is highly polar and can be difficult to retain on traditional reversed-phase columns, potentially leading to co-elution with matrix components.[17]
Q3: How do I choose an appropriate internal standard (IS)?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 5-ASA-d3). A SIL-IS is the best choice as it has nearly identical chemical properties and extraction recovery to the analyte and co-elutes chromatographically, effectively compensating for matrix effects and variability in sample processing.[18] If a SIL-IS is unavailable, a structural analog that is not present in the sample and has similar chromatographic and mass spectrometric behavior can be used.[17]
Q4: What are the key parameters I need to assess during method validation according to regulatory guidelines?
A4: According to the harmonized ICH M10 guideline, a full validation for a chromatographic method must include:[19][20][21][22]
-
Selectivity and Specificity
-
Calibration Curve and Linearity
-
Accuracy and Precision (within-run and between-run)
-
Lower and Upper Limits of Quantification (LLOQ/ULOQ)
-
Matrix Effect
-
Recovery
-
Dilution Integrity
-
Carry-over
-
Stability (freeze-thaw, bench-top, long-term, stock solution)
These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose.[23][24]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in QC Replicates (Poor Precision) | 1. Inconsistent sample preparation (pipetting errors, variable extraction).2. Unstable autosampler temperature.3. Fluctuations in the MS source (ion suppression/enhancement).[11] | 1. Automate sample preparation steps if possible. Ensure proper training on manual techniques. Use a suitable internal standard to normalize for variability.[18]2. Verify and maintain autosampler temperature control.3. Optimize chromatographic separation to move the analyte away from interfering matrix components.[12] Re-evaluate the sample cleanup procedure. |
| Inaccurate Results for QC Samples (Poor Accuracy) | 1. Incorrect preparation of calibration standards or QCs.2. Degradation of the analyte in stock solutions or processed samples.3. Significant and uncompensated matrix effects.[10] | 1. Prepare new stock solutions and standards from a different weighing of the reference material. Verify concentrations independently.2. Perform stability tests under the exact conditions of the experiment.[14] If degradation is observed, adjust handling procedures (e.g., work on ice, add stabilizers).3. Use a stable isotope-labeled internal standard. If not possible, a more rigorous sample cleanup (e.g., switching from protein precipitation to SPE) may be needed.[25] |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix (e.g., wrong SPE sorbent or elution solvent).2. Analyte adsorption to container surfaces.3. Incomplete protein binding disruption. | 1. Optimize the sample extraction method. For SPE, test different sorbents (e.g., reversed-phase C8/C18, mixed-mode cation exchange).[26] For LLE, experiment with different organic solvents and pH adjustments.[27]2. Use low-binding tubes and plates. Silanize glassware if necessary.3. Ensure the protein precipitation solvent effectively disrupts binding. |
| Peak Tailing or Splitting in Chromatography | 1. Column degradation or contamination.2. Mismatch between sample solvent and mobile phase.3. Secondary interactions between the analyte and the stationary phase. | 1. Flush the column with a strong solvent or replace it. Use a guard column to protect the analytical column.2. Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.3. For polar analytes like 5-ASA, a mobile phase with a low pH (e.g., using formic acid) can improve peak shape by suppressing silanol interactions. |
| Inconsistent Matrix Factor Across Different Lots of Matrix | 1. Significant lot-to-lot variability in the biological matrix (e.g., lipid or protein content).[13] | 1. Evaluate matrix effect using at least six different lots of the biological matrix during validation, as recommended by regulatory guidelines.[14]2. If variability is high, a more effective sample cleanup method is required to remove the interfering components. Supported Liquid Extraction (SLE) can be a good alternative to LLE, as it minimizes emulsion formation and can provide cleaner extracts.[28] |
Part 3: Key Experimental Protocols & Workflows
Workflow for Bioanalytical Method Validation
This diagram illustrates the logical flow of a full bioanalytical method validation process, adhering to regulatory guidelines.
Caption: Logical workflow for bioanalytical method validation.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting polar metabolites like 5-ASA from human plasma. Optimization will be required for your specific application.
Objective: To extract 5-ASA and a suitable internal standard from plasma while removing interfering proteins and phospholipids.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)
-
Human plasma samples, Quality Control (QC) samples, Calibration Standards
-
Internal Standard (IS) spiking solution
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide, Deionized Water
-
SPE Vacuum Manifold, Centrifuge, Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of IS spiking solution.
-
Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Deionized Water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl in water to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of Methanol to remove lipophilic interferences. Dry the sorbent under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Common Analytical Issues
This decision tree provides a logical path for diagnosing and resolving common issues during LC-MS/MS analysis.
Caption: Decision tree for troubleshooting analytical failures.
By following the structured guidance, protocols, and troubleshooting logic presented here, researchers can build a robust and reliable bioanalytical method for olsalazine and its metabolites, ensuring data integrity for pharmacokinetic and toxicokinetic studies.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
-
Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. PubMed. [Link]
-
Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. ResearchGate. [Link]
-
Olsalazine. PubChem - NIH. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH. [Link]
-
Pharmacokinetics of olsalazine and its metabolites. PubMed. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
-
DIPENTUM® (olsalazine sodium capsules). accessdata.fda.gov. [Link]
-
Common challenges in bioanalytical method development. Simbec-Orion. [Link]
-
Solid-phase extraction efficiency in human whole blood and plasma. ResearchGate. [Link]
-
Olsalazine-O-sulphate: an acid labile metabolite of olsalazine. PubMed. [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
-
Supported Liquid Extraction. Norlab. [Link]
-
Three-phase liquid extraction: a simple and fast method for lipidomic workflows. PMC - NIH. [Link]
-
Liquid-liquid extraction. ScienceDirect. [Link]
-
What is the mechanism of Olsalazine Sodium?. Patsnap Synapse. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
-
Quantitative analysis of drug metabolites in biological samples. SlidePlayer. [Link]
-
Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Frontage. [Link]
-
Ultraperformance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics and Lipidomics Identify Biomarkers for Efficacy Evaluation of Mesalazine in a Dextran Sulfate Sodium-Induced Ulcerative Colitis Mouse Model. ResearchGate. [Link]
-
An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. PubMed. [Link]
Sources
- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of olsalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olsalazine-O-sulphate: an acid labile metabolite of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. simbecorion.com [simbecorion.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. fda.gov [fda.gov]
- 25. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Supported Liquid Extraction | Norlab [norlab.com]
Troubleshooting poor peak shape for "3-Descarboxy Olsalazine" in chromatography
Technical Support Center: Chromatography of 3-Descarboxy Olsalazine
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing the peak shape for this specific analyte. As an ionizable, polar molecule, this compound presents unique challenges that require a systematic and mechanistically-driven approach to method development and troubleshooting.
Part 1: Foundational Knowledge - Understanding the Analyte's Behavior
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound and how they dictate its behavior in reversed-phase chromatography.
Q1: What are the key chemical properties of this compound that affect its chromatography?
A1: this compound, also known as 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic Acid[1], is an acidic compound with multiple ionizable functional groups. Its structure contains both a carboxylic acid group and two phenolic hydroxyl groups.
-
Ionization: The presence of these acidic groups means the molecule's overall charge is highly dependent on the pH of the mobile phase.[2][3]
-
Polarity: The hydroxyl and carboxylic acid groups make the molecule relatively polar, influencing its retention on non-polar stationary phases like C18.
These properties are the primary drivers of most peak shape issues. At a pH close to the analyte's pKa, the molecule can exist in both ionized and non-ionized forms, leading to split or broadened peaks.[4][5] The ionized form is more polar and will be less retained, while the neutral form is less polar and will be more retained.
| Property | Chemical Detail | Chromatographic Implication |
| Analyte Name | 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic Acid[1] | - |
| Molecular Formula | C₁₃H₁₀N₂O₄[1][6] | - |
| Key Functional Groups | 1x Carboxylic Acid, 2x Phenolic Hydroxyl | Highly ionizable; peak shape and retention are strongly pH-dependent. |
Q2: Why is mobile phase pH the most critical parameter for this compound?
A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.[2][7] The strategy is called ion suppression .
-
Mechanism of Ion Suppression: By adjusting the mobile phase pH to be at least 2 units below the pKa of the acidic functional groups, we force the equilibrium towards the neutral, un-ionized form of the analyte.[2]
-
Benefits of the Neutral Form:
-
Consistent Retention: The analyte behaves as a single, less polar entity, resulting in more predictable and stable retention times.[4]
-
Improved Peak Shape: It minimizes secondary interactions with the stationary phase, particularly with residual silanol groups, which are a primary cause of peak tailing.[8]
-
The diagram below illustrates how pH affects the analyte's interaction with a standard C18 stationary phase.
Caption: Effect of pH on analyte-stationary phase interactions.
Part 2: Troubleshooting Guide for Common Peak Shape Problems
This section provides a systematic, question-driven approach to diagnosing and resolving specific peak shape abnormalities.
Symptom 1: Peak Tailing
Q3: My peak for this compound shows significant tailing. What is the root cause and how do I fix it?
A3: Peak tailing is the most common issue for this type of analyte and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[8]
Primary Cause: Silanol Interactions Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[9] These silanols are acidic (pKa ≈ 3.5-4.5) and become negatively charged (Si-O⁻) at higher mobile phase pH values.[10] Your acidic analyte, if partially ionized, can engage in strong ionic interactions with these sites, causing a portion of the molecules to be retained longer, which results in a tailing peak.[11]
Troubleshooting Workflow: The following workflow provides a logical sequence of steps to diagnose and resolve peak tailing.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. usbio.net [usbio.net]
- 7. acdlabs.com [acdlabs.com]
- 8. hplc.eu [hplc.eu]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lctsbible.com [lctsbible.com]
Minimizing degradation of "3-Descarboxy Olsalazine" during analysis
Here is the technical support center with troubleshooting guides and FAQs for minimizing the degradation of "3-Descarboxy Olsalazine" during analysis.
A Guide to Minimizing Analyte Degradation and Ensuring Method Robustness
Welcome to the technical support guide for the analysis of this compound. As a critical impurity and potential degradant of the drug Olsalazine, accurate quantification of this analyte is paramount for drug development, quality control, and safety assessment.[1][2] However, this compound, like its parent compound, can be susceptible to degradation during analytical processing, leading to inaccurate results.
This guide, prepared by our senior application scientists, provides in-depth, field-proven insights to help you navigate these challenges. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Section 1: Understanding the Molecule: Physicochemical Properties & Degradation Pathways
This compound is a known impurity of Olsalazine, a prodrug composed of two mesalamine (5-aminosalicylic acid, 5-ASA) molecules joined by an azo bridge.[3][4] The name "3-Descarboxy" implies the loss of a carboxylic acid group from one of the salicylic acid rings of the parent Olsalazine molecule. This structural change can alter its stability profile. The primary analytical challenge is to prevent further degradation of this impurity during sample preparation, storage, and chromatographic analysis.
The key degradation pathways for azo compounds like Olsalazine and its derivatives are driven by hydrolytic, oxidative, and photolytic stress. Understanding these vulnerabilities is the first step toward mitigating them.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing multiple new peaks, or its main peak area is decreasing in sequential injections. What's happening?
A: This is a classic sign of analyte degradation occurring in your prepared sample on the autosampler. The appearance of new, smaller peaks, often accompanied by a decrease in the main analyte peak, suggests that this compound is breaking down into other compounds.
Causality & Solution: The most common culprits for this are photodegradation and temperature instability . The azo-moiety and phenolic groups in the molecule are susceptible to both light and heat.
-
Photodegradation: Exposure to UV or even ambient laboratory light can cleave the azo bond.[5][6]
-
Protocol: Always prepare and store your standards and samples in amber glass vials or light-blocking polypropylene tubes. Use an autosampler with a cooled, dark sample compartment if available.
-
-
Temperature Instability: The recommended storage for pure this compound is -20°C.[1] Leaving samples at room temperature for extended periods can accelerate degradation.
-
Protocol: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). If you do not have one, prepare fresh samples immediately before injection and limit the run sequence time to minimize the sample's exposure to ambient conditions.
-
Q2: I'm observing significant peak tailing for this compound in my reversed-phase HPLC method. How can I improve the peak shape?
A: Peak tailing for a compound like this is often due to unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
Causality & Solution: The molecule has acidic phenolic and carboxylic acid groups. If the mobile phase pH is not optimal, these groups can interact with residual, un-endcapped silanols on the silica-based column packing, leading to tailing.
-
Mobile Phase pH Control: The ionization state of the analyte is critical.
-
Protocol: To ensure the analyte is in a single, non-ionized form, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. A pH of 2.5-3.5, buffered with phosphate or formate, is a good starting point. This suppresses the ionization of the acid groups, minimizing silanol interactions and improving peak shape.
-
-
Column Choice: Not all C18 columns are the same.
-
Protocol: Use a high-purity, end-capped C18 column or a column with a different stationary phase (like Newcrom R1, which has low silanol activity) designed to reduce these secondary interactions.[7]
-
Q3: What are the optimal conditions for sample preparation and solvent selection to prevent degradation before injection?
A: Your choice of diluent and sample preparation steps are critical first lines of defense against degradation. The goal is to create an environment that is both solubilizing and stabilizing.
Causality & Solution: Solvents that are too basic or contain dissolved oxygen can promote degradation. The molecule is slightly soluble in DMSO and Methanol.[2]
-
Solvent Selection:
-
Protocol: A good starting diluent is a mixture of the mobile phase or a combination of acetonitrile/methanol and a dilute acidic buffer (e.g., 0.1% formic acid in water). Avoid using strongly basic solutions like 0.1N NaOH as a diluent unless specifically required for a different analytical technique, as this can promote degradation.[8]
-
-
Oxygen Sensitivity:
-
Protocol: While not always necessary, if you suspect oxidative degradation, preparing your diluent with sparged (e.g., with nitrogen or helium) solvents can help. Minimizing the headspace in the sample vial can also reduce oxygen exposure.
-
-
Storage:
-
Protocol: After preparation, if samples are not injected immediately, they should be stored capped, in the dark, and at refrigerated temperatures (2-8°C) for short-term storage (a few hours). For longer-term storage, flash-freeze and store at -20°C or below.[1]
-
Q4: How do I develop a stability-indicating HPLC method to quantify this compound in the presence of Olsalazine and other degradants?
A: A stability-indicating method is one that can accurately measure the analyte of interest without interference from any degradation products, process impurities, or other sample matrix components. This requires performing a forced degradation study as outlined by ICH guidelines.[9][10]
Causality & Solution: You must intentionally stress the analyte to generate its potential degradants and then develop a chromatographic system that can separate all of them from the main this compound peak.
-
Forced Degradation Protocol:
-
Prepare solutions of this compound.
-
Expose them to a range of stress conditions (see table below). The goal is to achieve 5-20% degradation.
-
Analyze the stressed samples against a non-degraded control.
-
-
Chromatographic Development:
-
Start with a broad gradient on a C18 column (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid in water).
-
Inject a mixed solution of all your stressed samples to see the full impurity profile.
-
Optimize the gradient, mobile phase pH, and column temperature to achieve baseline separation (Resolution > 2) for all peaks from the main analyte peak.
-
Use a photodiode array (PDA) detector to check for peak purity. The spectrum across the analyte peak should be consistent and not show signs of co-elution.
-
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration & Temperature | Potential Degradant |
|---|---|---|---|
| Acid Hydrolysis | 0.1N to 1N HCl | 2-8 hours at 60-80°C | Azo bond cleavage products (e.g., 5-ASA) |
| Base Hydrolysis | 0.1N to 1N NaOH | 1-4 hours at 60°C | Azo bond cleavage products |
| Oxidation | 3-30% H₂O₂ | 24 hours at Room Temp | Oxidized derivatives |
| Thermal | Dry Heat | 24-48 hours at 80-105°C | Decarboxylation products |
| Photolytic | ICH Q1B Option 2 | >1.2 million lux hours (Vis) & >200 W h/m² (UV) | Photodegradation products |
Section 3: Analytical Troubleshooting Workflow
When encountering an issue, a logical workflow can help pinpoint the source of the problem efficiently.
Section 4: Recommended Protocols
Protocol 4.1: Recommended Sample Handling and Preparation
This protocol is designed to be a self-validating system by minimizing exposure to known stressors at every step.
-
Reagents & Materials:
-
This compound reference standard (store at -20°C).
-
HPLC-grade Acetonitrile (ACN) and/or Methanol (MeOH).
-
HPLC-grade water.
-
Formic Acid (or Phosphoric Acid).
-
Class A volumetric flasks (amber).
-
Amber HPLC vials with caps.
-
-
Diluent Preparation:
-
Prepare a diluent matching your initial mobile phase conditions. A common choice is 50:50 ACN:Water with 0.1% Formic Acid.
-
Allow diluent to reach room temperature before use to ensure accurate volumetric measurements.
-
-
Standard Preparation:
-
Allow the reference standard container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the standard and dissolve it in a small amount of ACN or MeOH before diluting to volume with the chosen diluent in an amber volumetric flask.
-
Perform serial dilutions as needed to create working standards, using amber flasks/vials for each step.
-
-
Sample Handling:
-
Immediately cap all vials after preparation.
-
Place vials in a temperature-controlled autosampler (set to 4-10°C).
-
If a cooled autosampler is not available, limit the number of samples in a sequence and prepare fresh samples for subsequent sequences to avoid prolonged exposure to ambient lab conditions.
-
Protocol 4.2: Example Stability-Indicating HPLC-UV Method Parameters
This method provides a robust starting point for separating this compound from Olsalazine and other potential impurities.
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Expertise |
|---|---|---|
| Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm | Provides good retention for aromatic compounds and minimizes peak tailing from silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Acidic pH suppresses ionization of analyte, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the analyte. |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-40 min: 20% B (Equilibration) | A long, shallow gradient is crucial for resolving closely eluting impurities generated during forced degradation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times and can improve peak efficiency. |
| Injection Vol. | 10 µL | Adjust based on analyte concentration and detector sensitivity. |
| Detector | UV/PDA at 224 nm or 360 nm | Olsalazine and related compounds have strong UV absorbance.[7] A PDA detector allows for peak purity analysis. |
| Sample Diluent | 50:50 ACN:Water with 0.1% Formic Acid | Ensures sample is soluble and stable, and is compatible with the mobile phase to prevent peak distortion. |
Section 5: References
-
European Journal of Drug Metabolism and Pharmacokinetics. (1988). Stability of disodium azodisalicylate (olsalazine) and metabolites in urine and faeces stored at different temperatures.
-
National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem.
-
U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). accessdata.fda.gov.
-
Drugs.com. (2025). Olsalazine Monograph for Professionals.
-
Veeprho. (n.d.). Olsalazine Impurities and Related Compound.
-
Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Methods for Determination of Olsalazine Sodium.
-
ResearchGate. (2025). Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study.
-
Wikipedia. (n.d.). Olsalazine.
-
ResearchGate. (2025). Spectrophotometric methods for determination of olsalazine sodium.
-
ResearchGate. (n.d.). Forced degradation study results.
-
Royal Society of Chemistry. (2021). Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with acriflavine.
-
HSOA Journal of Drug Design and Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
-
National Center for Biotechnology Information. (n.d.). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing.
-
United States Biological. (n.d.). 425358 this compound CAS: 259151-72-9.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column.
-
Clinivex. (n.d.). CAS 259151-72-9 | this compound Supplier.
-
International Journal of Pharmaceutical Sciences and Research. (2022). Forced Degradation – A Review.
-
MedCrave online. (2016). Forced Degradation Studies.
-
Journal of Pharmaceutical Analysis. (2013). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form.
-
National Center for Biotechnology Information. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
-
PubMed. (2018). Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes.
-
Patsnap Synapse. (2024). What is the mechanism of Olsalazine Sodium?.
-
National Center for Biotechnology Information. (n.d.). Mesalazine release from a pH dependent formulation: effects of omeprazole and lactulose co-administration.
-
National Center for Biotechnology Information. (2015). Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels.
Sources
- 1. usbio.net [usbio.net]
- 2. theclinivex.com [theclinivex.com]
- 3. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Olsalazine - Wikipedia [en.wikipedia.org]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Olsalazine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of 3-Descarboxy Olsalazine
Welcome to the technical support center for the bioanalysis of 3-Descarboxy Olsalazine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As an impurity of the prodrug Olsalazine, accurate quantification of this compound is critical, yet often complicated by the complex nature of biological matrices.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why matrix effects occur and how to systematically troubleshoot and mitigate them, ensuring the generation of robust and reliable data.
Section 1: Understanding the Core Challenge: Matrix Effects
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix. In electrospray ionization (ESI), these interferences can compete with the analyte for access to the droplet surface for gas-phase emission or alter droplet fission and solvent evaporation characteristics, leading to either ion suppression or enhancement. For a molecule like this compound (2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic Acid), which possesses polar functional groups, interactions with endogenous matrix components like phospholipids, salts, and proteins are a primary concern.
Failure to address these effects can severely compromise method performance, leading to poor accuracy, imprecision, and questionable results. The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects as a critical component of bioanalytical method validation.
Section 2: Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues observed during the analysis of this compound and provides a logical, step-by-step approach to diagnosis and resolution.
Question 1: "My signal for this compound is inconsistent and shows poor reproducibility between different plasma lots. What is the likely cause and how do I confirm it?"
Answer:
This is a classic sign of variable matrix effects. Different biological lots (e.g., plasma from different donors) contain varying concentrations of endogenous components, leading to inconsistent ion suppression or enhancement.
How to Confirm:
The gold standard for quantifying matrix effects is the post-extraction spike method .
Experimental Protocol: Quantitative Assessment of Matrix Factor
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (from at least six different sources/lots) as you would a real sample. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before the extraction process. (This set is used to determine recovery, not the matrix effect itself).
-
-
Calculate the Matrix Factor (MF): The MF is a quantitative measure of ion suppression or enhancement.
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
The FDA guidance suggests that for each matrix source, the accuracy should be within ±15% of the nominal concentration and the precision (%CV) should not exceed 15%. Significant variability in the MF across different lots confirms differential matrix effects.
-
Question 2: "I'm observing significant ion suppression. My initial sample preparation is a simple protein precipitation. What should I try next?"
Answer:
Protein precipitation (PPT) is a fast but non-selective sample preparation method. While it removes the bulk of proteins, it leaves behind many problematic matrix components, most notably phospholipids, which are a primary cause of ion suppression in reversed-phase chromatography.
Logical Next Steps:
Your goal is to increase the selectivity of your sample cleanup. You have two primary avenues: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase). By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can selectively extract this compound, leaving polar interferences like salts in the aqueous layer and some non-polar interferences like lipids in the organic layer (depending on the chosen solvent). LLE generally provides cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that separates components based on their physical and chemical properties. Given the polar nature of this compound, a normal-phase or mixed-mode SPE strategy could be effective.
Workflow: Transitioning from PPT to a More Selective Method
Caption: Troubleshooting workflow for severe ion suppression.
Recommendation: For targeted removal of phospholipids, consider specialized phospholipid removal (PLR) plates or cartridges, which can be used alone or in conjunction with PPT.
Question 3: "My internal standard doesn't seem to be compensating for the variability. Why is this happening?"
Answer:
This issue almost always arises from using a non-ideal internal standard (IS). An analog or structural IS can have different chromatographic retention and ionization efficiency compared to the analyte. If the IS does not co-elute precisely with the analyte, it will not experience the same matrix effect and therefore cannot compensate for it accurately.
The Gold Standard Solution: Stable Isotope-Labeled (SIL) Internal Standard
A SIL-IS is the most effective tool to compensate for matrix effects. A SIL version of this compound (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same degree of ion suppression or enhancement, ensuring that the analyte/IS peak area ratio remains constant and accurate, even with matrix variability.
| Internal Standard Type | Co-elution with Analyte | Experiences Same Matrix Effect? | Compensation Accuracy |
| Structural Analog | Unlikely | No | Poor to Moderate |
| Stable Isotope-Labeled (SIL) | Yes (Identical) | Yes (Identical) | Excellent |
| Table 1: Comparison of Internal Standard Types for Matrix Effect Compensation. |
Section 3: Best Practices for Proactive Method Development
To avoid encountering these issues in validated assays, a proactive approach during method development is essential.
Characterize the Matrix Early
Use a post-column infusion experiment to identify regions of ion suppression in your chromatographic gradient.
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-junction to continuously infuse a standard solution of this compound directly into the MS source, post-column.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused analyte. Any dip in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.
-
Action: Adjust your chromatographic gradient to ensure your analyte elutes away from these suppression zones.
Diagram: Post-Column Infusion Setup
Caption: Schematic of a post-column infusion experiment.
Optimize Sample Preparation from the Start
Do not default to the simplest method. Evaluate at least two sample preparation techniques (e.g., PPT vs. SPE) during development.
| Technique | Selectivity | Throughput | Matrix Effect Risk |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low-Medium | Low |
| Table 2: Comparison of Common Sample Preparation Techniques. |
Invest in a High-Quality Internal Standard
Procure a stable isotope-labeled internal standard for this compound as early as possible in the development process. The cost is justified by the significant improvement in data quality and the reduction in troubleshooting time.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I just dilute my sample to reduce matrix effects?
-
A: Dilution can reduce the concentration of interfering components, but it also dilutes your analyte, potentially compromising the sensitivity and Lower Limit of Quantification (LLOQ) of your assay. This approach is only feasible if your assay has a very high sensitivity.
-
-
Q: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to matrix effects than ESI?
-
A: Generally, yes. APCI is a gas-phase ionization technique and is often less affected by non-volatile matrix components like salts and phospholipids compared to the liquid-phase process of ESI. If your analyte is amenable to APCI, it is worth evaluating as a strategy to mitigate matrix effects.
-
-
Q: My chromatography uses a stainless steel column. Could this be a problem?
-
A: Yes, for certain molecules. Analytes with chelating properties (like phosphate or carboxylate groups) can interact with the metal ions in standard stainless steel columns and frits, leading to peak tailing, sample loss, and potential ion suppression. If you observe these issues and cannot resolve them via mobile phase modifiers, consider using a metal-free or PEEK-lined column.
-
-
Q: What are the FDA's expectations regarding matrix effect evaluation?
-
A: The FDA's Bioanalytical Method Validation guidance requires that matrix effects be investigated to ensure they do not compromise the accuracy, precision, and sensitivity of the assay. This typically involves assessing the matrix factor from at least six different lots of the biological matrix.
-
References
-
PubChem. (n.d.). Olsalazine. National Institutes of Health. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals. Retrieved from [Link]
-
Patel, K. et al. (n.d.). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
D'Souza, R. et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Olsalazine. Retrieved from [Link]
-
Xie, I. Y., & Xu, Y. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 935–939. Retrieved from [Link]
-
Islam, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-286. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology. Supplement, 148, 17–20. Retrieved from [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
LCGC International. (2019, June 1). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Rahman, M. M., et al. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences, 23(1), 88–93. Retrieved from [Link]
- Ji, A., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of chromatography. B, Analytical technologies in the biomedical and
Validation & Comparative
A Comparative Guide to the Detection of 3-Descarboxy Olsalazine for Researchers and Pharmaceutical Scientists
In the landscape of pharmaceutical quality control and drug development, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth comparative analysis of analytical methodologies for the detection of 3-Descarboxy Olsalazine, a known impurity of the anti-inflammatory drug Olsalazine. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and implementation of appropriate detection methods.
Introduction: The Significance of this compound
Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid), is a cornerstone in the management of inflammatory bowel disease. During its synthesis, storage, or metabolism, various related substances, including this compound (also known as Olsalazine EP Impurity C), can arise.[1] Regulatory bodies, such as the European Pharmacopoeia (EP), mandate the control of such impurities to ensure the quality and safety of the final drug product.[1] this compound, with the chemical formula C13H10N2O4 and CAS number 259151-72-9, represents a critical quality attribute that must be monitored throughout the drug lifecycle.[2]
The accurate detection and quantification of this impurity are not merely a regulatory hurdle but a scientific necessity. Understanding the impurity profile of a drug substance provides insights into its stability, degradation pathways, and potential for unforeseen physiological effects. This guide will navigate the primary analytical techniques employed for this purpose, critically evaluating their principles, performance, and practical applicability.
Core Analytical Strategies: A Comparative Overview
The detection of this compound predominantly relies on chromatographic techniques that offer the necessary selectivity and sensitivity to resolve it from the active pharmaceutical ingredient (API) and other related substances. The most prominent methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Capillary Electrophoresis (CE) presents a viable, albeit less common, alternative.
Below is a comparative summary of these key methodologies:
| Feature | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on chromatography, with detection based on mass-to-charge ratio. | Separation in a capillary based on electrophoretic mobility in an electric field. |
| Selectivity | Good, dependent on column chemistry and mobile phase composition. | Excellent, highly specific due to mass analysis. | Excellent, based on charge and size. |
| Sensitivity | Moderate (µg/mL range). | High to Very High (ng/mL to pg/mL range). | High, but can be limited by small injection volumes. |
| Quantification | Robust and highly reproducible. | Excellent for trace-level quantification. | Good, but can be more variable than HPLC. |
| Cost | Relatively low initial and operational cost. | High initial investment and maintenance costs. | Moderate initial cost, low solvent consumption. |
| Speed | Moderate analysis times. | Can be very fast with UPLC/UHPLC systems. | Very fast analysis times. |
| Primary Application | Routine quality control, stability testing. | Impurity identification, trace analysis, metabolomics. | Analysis of charged molecules, chiral separations. |
In-Depth Method Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. The principle lies in the separation of analytes based on their affinity for a stationary phase (packed in a column) as a liquid mobile phase is pumped through.
Causality in Method Design: The choice of a reversed-phase (RP) C18 column is common for Olsalazine and its impurities due to their aromatic nature and moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate resolution between Olsalazine and this compound. The pH of the buffer is a critical parameter, as it influences the ionization state of the acidic functional groups on both the analyte and the parent drug, thereby affecting their retention times. UV detection is suitable as both Olsalazine and this compound possess chromophores that absorb in the UV spectrum.
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for the analysis of this compound by HPLC-UV.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example and may require optimization for specific sample matrices and instrument configurations.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 60% A, 40% B
-
20-25 min: Hold at 60% A, 40% B
-
25.1-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Olsalazine drug substance or product in the diluent to a specified concentration.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution multiple times to assess system precision (RSD of peak area < 2%).
-
Ensure adequate resolution between the this compound peak and the Olsalazine peak.
-
-
Analysis:
-
Inject the blank, standard, and sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the impurity based on the peak area response relative to the standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique couples the separation power of LC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer.
Causality in Method Design: The chromatographic separation principles are similar to HPLC-UV. However, the use of a mass spectrometer as a detector allows for the monitoring of specific mass-to-charge (m/z) transitions for this compound, significantly reducing background noise and improving the limit of detection. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.
Logical Relationship: LC-MS/MS Detection
Caption: The sequential logic of analyte detection in an LC-MS/MS system.
Protocol: UPLC-MS/MS for Trace Quantification
This protocol is designed for high-throughput and sensitive analysis.
-
Chromatographic Conditions (UPLC):
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient tailored to the specific separation, often with a total run time of less than 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
MRM Transition:
-
Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺ for this compound (m/z to be determined).
-
Product Ion (Q3): A characteristic fragment ion (to be determined by infusion and fragmentation studies).
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample and Standard Preparation:
-
Similar to the HPLC method, but dilutions are made to much lower concentrations, often in the ng/mL range.
-
The use of a deuterated internal standard is highly recommended for improved accuracy and precision.
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a high-efficiency alternative to HPLC, particularly for charged analytes. Separation is achieved based on the differential migration of ions in an electric field within a narrow fused-silica capillary.
Causality in Method Design: CE is advantageous due to its high resolving power, short analysis times, and minimal solvent consumption.[3] For this compound, which possesses acidic functional groups, separation in its anionic form at a basic pH is a viable approach. The choice of buffer composition and pH is critical for optimizing selectivity.[4] While powerful, CE can sometimes have lower reproducibility compared to HPLC, and method development can be more complex.
Forced Degradation Studies: A Prerequisite for Stability-Indicating Methods
A robust analytical method must be "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradation products. Forced degradation studies are essential to develop and validate such methods. In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.
The analysis of these stressed samples is crucial for demonstrating that this compound and other impurities can be resolved from the parent drug and any newly formed degradants. LC-MS is particularly valuable in these studies for the identification of unknown degradation products.
Conclusion and Recommendations
The choice of an analytical method for the detection of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and release testing in a regulated environment, a validated RP-HPLC-UV method is often the most appropriate choice due to its robustness, cost-effectiveness, and established acceptance by regulatory agencies. Its performance in terms of precision and accuracy is well-suited for ensuring product quality.
-
When high sensitivity is paramount , such as in the analysis of trace impurities, pharmacokinetic studies, or the investigation of complex sample matrices, UPLC-MS/MS is the superior technique. Its unparalleled selectivity and low limits of detection provide a level of confidence that is unattainable with UV-based methods.
-
Capillary Electrophoresis represents a powerful, high-efficiency separation technique that can be considered for orthogonal testing or when dealing with specific separation challenges. Its low solvent consumption also aligns with green chemistry principles.
Ultimately, a thorough method validation according to ICH guidelines is mandatory for any chosen technique to ensure the reliability and accuracy of the data generated. The insights provided in this guide are intended to equip the analytical scientist with the foundational knowledge to make an informed decision and to develop a robust and reliable method for the critical task of monitoring this compound.
References
- Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., Rakesh, G., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synfacts, 19(12), 1335.
-
Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
SynZeal. (n.d.). Olsalazine EP Impurity C. Retrieved from [Link]
-
Cleanchem. (n.d.). Olsalazine EP Impurity I. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. Retrieved from [Link]
- Gotor, R., & Garcia, M. A. (1997). Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. Analytical Biochemistry, 252(1), 177-185.
- de Oliveira, A. R. M., de Santana, F. J. M., & de Almeida, V. A. (2006). Comparison of capillary electrophoresis and reversed-phase liquid chromatography methodologies for determination of diazepam in pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 336-343.
- Gmaj, A., Studzińska, S., & Bocian, S. (2020). Comparison of Various Chromatographic Systems for Analysis of Cytisine in Human Serum, Saliva and Pharmaceutical Formulation by HPLC with Diode Array, Fluorescence or Mass Spectrometry Detection. Molecules, 25(21), 5005.
- Płotka, J., Biziuk, M., & Nesterowicz, M. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. level.com.tw [level.com.tw]
- 3. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of capillary electrophoresis and reversed-phase liquid chromatography methodologies for determination of diazepam in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-Descarboxy Olsalazine (Olsalazine EP Impurity C)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly critical when dealing with impurities, such as 3-Descarboxy Olsalazine (also known as Olsalazine EP Impurity C), a related substance of the anti-inflammatory drug Olsalazine. The cross-validation of analytical methods serves as a cornerstone of data integrity, especially when methods are transferred between laboratories or when different analytical techniques are employed to measure the same analyte.
This guide provides an in-depth comparison of two robust analytical methods for the quantification of this compound: the established High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, often rooted in pharmacopoeial standards, and a modern, high-sensitivity Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for their cross-validation, ensuring your analytical data is defensible and of the highest quality.
The Imperative of Method Cross-Validation
The primary objective of cross-validation is to demonstrate that two distinct analytical methods, or the same method in different laboratories, provide equivalent and reliable results for the same analyte. This process is not merely a procedural formality; it is a scientific necessity that underpins the confidence in data used for critical decision-making throughout the drug development lifecycle.[1] Cross-validation is essential to:
-
Ensure Inter-Laboratory Reproducibility: Guarantees that a method will perform consistently when transferred between different sites, analysts, and equipment.[1]
-
Support Regulatory Compliance: Adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1]
-
Confirm Method Reliability: Verifies that a method remains robust and suitable for its intended purpose under varied conditions.[1]
-
Strengthen Data Integrity: Provides a higher degree of confidence in the accuracy and precision of analytical results.[1]
Understanding the Analyte: this compound
This compound is a known impurity of Olsalazine, an anti-inflammatory agent primarily used in the treatment of ulcerative colitis.[2] As a process-related impurity or a degradation product, its presence and quantity must be carefully monitored to ensure the safety and efficacy of the final drug product.
| Chemical Name | (E)-2-hydroxy-5-((4-hydroxyphenyl)diazenyl)benzoic acid |
| Synonyms | Olsalazine EP Impurity C |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
A reference standard for this compound is essential for the development and validation of analytical methods and can be procured from specialized suppliers.[3]
Method Comparison: HPLC-UV vs. UPLC-MS/MS
The choice of an analytical method is driven by a multitude of factors, including the required sensitivity, selectivity, sample matrix, and the stage of drug development. For the analysis of this compound, both HPLC-UV and UPLC-MS/MS present viable, yet distinct, approaches.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This traditional and widely adopted technique is often the workhorse of pharmaceutical quality control laboratories. Its robustness and cost-effectiveness make it a common choice for routine analysis. The European Pharmacopoeia (EP) and British Pharmacopoeia (BP) both list nine process-related impurities for Olsalazine Sodium, for which HPLC is a prescribed analytical technique.[3]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is typically employed. The separated analyte is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: Chosen for its ability to effectively separate moderately polar compounds like this compound from the more polar and non-polar impurities.
-
Methanol-Ion-Pair Buffer Mobile Phase: The organic modifier (methanol) controls the elution strength, while the ion-pair reagent in the buffer enhances the retention and improves the peak shape of the acidic analyte.[4]
-
UV Detection: Selected based on the chromophoric nature of this compound, which allows for sensitive detection at a specific wavelength.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a more modern and highly sensitive analytical approach. It combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Principle: UPLC utilizes smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. The eluent from the UPLC is then introduced into a mass spectrometer, where the analyte is ionized, and specific parent-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing exceptional selectivity and sensitivity.
Causality of Experimental Choices:
-
UPLC BEH C18 Column: The smaller particle size allows for faster analysis times and improved peak resolution, which is critical for separating closely eluting impurities.
-
Gradient Elution with Formic Acid in Water and Acetonitrile: A gradient elution is often employed to effectively separate a wider range of impurities with varying polarities in a shorter time. Formic acid is a common mobile phase additive that aids in the ionization of the analyte for mass spectrometric detection.
-
Tandem Mass Spectrometry (MS/MS) Detection: Provides a high degree of selectivity by monitoring a specific fragmentation pattern of the analyte, minimizing interference from matrix components and other impurities. This is particularly advantageous for analyzing low-level impurities in complex sample matrices.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol is based on established methods for the analysis of Olsalazine and its impurities.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound Reference Standard
-
Olsalazine Sodium
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Tetraethylammonium hydroxide (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Alltima C18 (or equivalent), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Ion-Pair Buffer (45:55, v/v) |
| Ion-Pair Buffer | 0.02 M Sodium dihydrogen phosphate and 0.02 M tetraethylammonium hydroxide, adjusted to pH 7.2 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Olsalazine Sodium sample in the mobile phase.
5. System Suitability:
-
Inject the standard solution multiple times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and relative standard deviation of peak area) meet the predefined acceptance criteria.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Protocol 2: UPLC-MS/MS Method for this compound
This protocol is a conceptual, high-sensitivity method that would be suitable for trace-level impurity analysis.
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound Reference Standard
-
Olsalazine Sodium
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (or equivalent), 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient program to achieve optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transition | To be determined by infusing a standard solution of this compound to identify the precursor ion and a suitable product ion. |
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a series of standard solutions of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the Olsalazine Sodium sample in the diluent.
5. System Suitability:
-
Inject a mid-level standard solution multiple times to ensure consistent retention times and detector response.
6. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions and quantify the this compound based on the calibration curve.
Cross-Validation Experimental Design
The cross-validation of the HPLC-UV and UPLC-MS/MS methods should be conducted by analyzing the same set of samples with both methods and comparing the results.
dot
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Steps for Cross-Validation:
-
Sample Selection: Prepare a batch of Olsalazine Sodium samples spiked with known concentrations of this compound at three levels (low, medium, and high).
-
Parallel Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and UPLC-MS/MS methods.
-
Data Evaluation: Compare the quantitative results obtained from both methods.
-
Statistical Analysis: Employ appropriate statistical tools, such as a paired t-test or a Bland-Altman plot, to assess the agreement between the two methods.
-
Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. Typically, the results from the two methods should not differ by more than a certain percentage (e.g., ±15-20%).
Data Presentation and Comparison
The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Typically in the ng/mL range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Specificity | Demonstrated by peak purity and resolution from adjacent peaks | Demonstrated by specific MRM transitions |
| Run Time | ~20-30 minutes | ~5-10 minutes |
Table 2: Hypothetical Cross-Validation Results for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) - HPLC-UV | Measured Concentration (µg/mL) - UPLC-MS/MS | % Difference |
| Low (0.1) | 0.102 | 0.098 | -3.9% |
| Medium (1.0) | 1.01 | 0.99 | -2.0% |
| High (5.0) | 4.95 | 5.05 | +2.0% |
Conclusion
The cross-validation of analytical methods for impurities like this compound is a critical exercise in ensuring data quality and regulatory compliance. Both HPLC-UV and UPLC-MS/MS are powerful techniques for this purpose, each with its own set of advantages. The choice of method will depend on the specific requirements of the analysis. By following a well-designed cross-validation protocol, researchers and drug developers can be confident in the reliability and interchangeability of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
- Chavan, J., et al. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synlett.
-
Drugs.com. (2025). Olsalazine Monograph for Professionals. [Link]
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia.
-
Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. [Link]
- Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC. (2001). Journal of Pharmaceutical Analysis.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. [Link]
- U.S. Food and Drug Administration. (2015).
- U.S. Pharmacopeia. (n.d.).
-
Veeprho. (n.d.). Olsalazine EP Impurity C. [Link]
-
WebofPharma. (n.d.). British Pharmacopoeia 2023 Monographs & Formulated Alphabet O. [Link]
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2022). ICH Q2(R2)
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
Sources
A Comparative Analysis of Olsalazine and its Process-Related Impurity, 3-Descarboxy Olsalazine: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological activity of Olsalazine, a key therapeutic agent for inflammatory bowel disease (IBD), and its process-related impurity, 3-Descarboxy Olsalazine. As professionals in drug development and research, understanding the pharmacological profile of an active pharmaceutical ingredient (API) in relation to its impurities is paramount for ensuring therapeutic efficacy and safety. This document synthesizes the current scientific understanding of Olsalazine and contextualizes the significance of this compound, for which public data on biological activity is notably scarce.
Introduction: Olsalazine and the Imperative of Purity
Olsalazine is an established anti-inflammatory agent primarily indicated for the treatment of ulcerative colitis.[1] Structurally, it is a prodrug composed of two molecules of 5-aminosalicylic acid (5-ASA), also known as mesalamine, linked by an azo bond.[2] This unique design facilitates targeted drug delivery to the colon, the primary site of inflammation in ulcerative colitis.[3]
In the synthesis and manufacturing of any pharmaceutical compound, the formation of impurities is inevitable.[4] Regulatory bodies such as the British and European Pharmacopoeias list several process-related impurities for Olsalazine sodium, one of which is this compound.[1][4] While the therapeutic actions of Olsalazine are well-documented, the biological activity of its impurities, including this compound, is often not extensively characterized in publicly available literature. This guide will delve into the known biological activity of Olsalazine and highlight the current knowledge gap concerning this compound, emphasizing the critical importance of impurity profiling in drug development.
Comparative Overview: Chemical Structures and Known Roles
| Feature | Olsalazine | This compound |
| Chemical Name | 3,3'-azobis(6-hydroxybenzoic acid) | 5-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic acid |
| Molecular Formula | C₁₄H₁₀N₂O₆ | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 302.24 g/mol | 258.23 g/mol |
| Primary Role | Active Pharmaceutical Ingredient (Prodrug) | Process-Related Impurity |
| CAS Number | 15722-48-2 | 259151-72-9[5] |
Mechanism of Action: The Prodrug Advantage of Olsalazine
Olsalazine's therapeutic efficacy is entirely dependent on its conversion to the active moiety, 5-ASA, within the colon.[6] After oral administration, Olsalazine remains largely unabsorbed in the small intestine and travels to the colon.[3] There, colonic bacteria produce azoreductase enzymes that cleave the azo bond, releasing two molecules of 5-ASA.[2]
The liberated 5-ASA exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This action reduces the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation in the gut mucosa.[6][7]
-
Modulation of NF-κB Signaling: 5-ASA can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8]
-
Scavenging of Reactive Oxygen Species: 5-ASA also possesses antioxidant properties, enabling it to scavenge reactive oxygen species that contribute to oxidative stress and tissue damage in IBD.[7]
Caption: Mechanism of action of Olsalazine.
Biological Activity of this compound: An Unresolved Question
A thorough review of the scientific literature reveals a significant lack of data on the biological activity of this compound. It is identified as a known impurity in the manufacturing of Olsalazine sodium, but its pharmacological effects, whether beneficial, inert, or detrimental, have not been publicly reported.[1][5]
The structural difference between Olsalazine and this compound—the absence of one carboxyl group—could theoretically impact its interaction with biological targets. However, without experimental data, any discussion of its potential activity remains speculative. The absence of a carboxyl group might alter its solubility, absorption, and ability to be metabolized by colonic bacteria. It is also unknown if it possesses any intrinsic anti-inflammatory or other pharmacological properties.
The lack of data on this compound underscores the importance of robust impurity profiling during drug development. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities above certain thresholds, and if necessary, toxicological evaluation to ensure they do not compromise the safety and efficacy of the final drug product.
Pharmacokinetic Profiles: A Focus on Olsalazine
The pharmacokinetic profile of Olsalazine is well-characterized and central to its therapeutic utility.
| Parameter | Olsalazine | Reference(s) |
| Systemic Bioavailability | Very low (~2.4% of an oral dose is absorbed) | [9] |
| Metabolism | Primarily by colonic bacteria to 5-ASA | [7][10] |
| Active Moiety | 5-Aminosalicylic Acid (5-ASA) | [6] |
| Elimination | Majority excreted in feces as 5-ASA and its metabolites | [10] |
| Plasma Half-life | Approximately 0.9 hours | [9] |
Due to the absence of research, a corresponding pharmacokinetic profile for this compound cannot be provided.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
For researchers investigating the anti-inflammatory properties of Olsalazine, its metabolites, or related compounds, the following in-vitro and in-vivo protocols are standard in the field.
In-Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This model is used to assess the direct anti-inflammatory effects of a compound on immune cells.
Objective: To determine the effect of the test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Methodology:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 5-ASA, as Olsalazine is a prodrug) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
A dose-dependent reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.
Caption: In-vitro anti-inflammatory assay workflow.
In-Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and well-validated animal model of colitis that mimics many of the features of human IBD.
Objective: To evaluate the efficacy of the test compound in ameliorating the clinical and pathological signs of colitis in mice.
Methodology:
-
Induce colitis in mice (e.g., C57BL/6 strain) by administering 2-3% (w/v) DSS in their drinking water for 5-7 days.
-
Administer the test compound (e.g., Olsalazine) orally to the treatment group daily, starting concurrently with or prior to DSS administration. A vehicle control group receives the vehicle alone.
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.
-
At the end of the study period, sacrifice the mice and collect the colons.
-
Measure the colon length (colitis is associated with colon shortening).
-
Perform histological analysis of colon tissue sections to assess the degree of inflammation, ulceration, and tissue damage.
-
A reduction in DAI score, prevention of colon shortening, and lower histological scores in the treatment group compared to the vehicle control group indicate in-vivo efficacy.
Conclusion and Future Directions
Olsalazine remains a valuable therapeutic option for ulcerative colitis due to its targeted delivery of the anti-inflammatory agent 5-ASA to the colon. Its mechanism of action, centered on the inhibition of inflammatory pathways, is well-established.
In contrast, this compound exists in the scientific landscape primarily as a designated impurity of Olsalazine. There is a clear and significant gap in the publicly available data regarding its biological activity. This guide, therefore, serves not only as a comparative overview based on current knowledge but also as a call to the research community. Future studies are warranted to characterize the pharmacological and toxicological profiles of this compound and other impurities of Olsalazine. Such research is essential for a more complete understanding of the overall therapeutic profile of Olsalazine and to ensure the continued safety and efficacy of this important medication for patients with IBD.
References
-
Veeprho. Olsalazine Impurities and Related Compound. [Link]
-
ResearchGate. Synthesis of olsalazine analogs. [Link]
-
Pharmaffiliates. Olsalazine Sodium-impurities. [Link]
-
ResearchGate. Synthesis of: (a) olsalazine 1 (NaNO3, HCl, 0 °C). [Link]
-
Pharmaffiliates. Olsalazine Sodium-impurities. [Link]
-
U.S. Food and Drug Administration. DIPENTUM® (olsalazine sodium capsules). [Link]
-
National Center for Biotechnology Information. Olsalazine - PubChem. [Link]
-
PubMed. Pharmacokinetics of olsalazine and its metabolites. [Link]
-
Patsnap Synapse. What is the mechanism of Olsalazine Sodium? [Link]
-
Wikipedia. Olsalazine. [Link]
-
MDPI. Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Derivatives. [Link]
-
PubMed. Double-blind placebo-controlled study of olsalazine in the treatment of ulcerative colitis. [Link]
- Google Patents. CN101786964B - Synthetic method of olsalazine sodium.
-
National Institutes of Health. The effect of olsalazine of chinese generic drugs on ulcerative colitis induced by dextran sulfate sodium salt in BALB/c mice. [Link]
-
Drugs.com. Olsalazine Monograph for Professionals. [Link]
-
PubMed. Pharmacology of olsalazine. [Link]
-
MDPI. Anticancer Activity of Water-Soluble Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugates. [Link]
-
MDPI. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Olsalazine - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. usbio.net [usbio.net]
- 6. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]
- 7. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of olsalazine and its metabolites [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of "3-Descarboxy Olsalazine" in Stressed Drug Samples
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the stability and purity of an active pharmaceutical ingredient (API) is paramount. Forced degradation studies, a cornerstone of this process, intentionally stress drug substances to predict their long-term stability and identify potential degradation products.[1][2] One such API, Olsalazine, an anti-inflammatory drug used in the treatment of ulcerative colitis, can degrade under certain stress conditions to form various impurities.[3][4] Among these is "3-Descarboxy Olsalazine," also known by its pharmacopeial designation, "Olsalazine EP Impurity C."[3][4][5]
This guide provides an in-depth technical comparison of analytical methodologies for the unequivocal identification of this compound in stressed samples of Olsalazine. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure the scientific integrity of your findings.
The Chemistry of Degradation: From Olsalazine to its Decarboxylated Impurity
Olsalazine is a dimer of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond.[6] Its therapeutic effect relies on the cleavage of this bond by colonic bacteria, releasing the active 5-ASA. However, under stress conditions, particularly thermal stress, the salicylic acid moieties of Olsalazine can undergo decarboxylation.[2][7][8] This process, the removal of a carboxyl group, leads to the formation of this compound. Understanding this degradation pathway is crucial for designing appropriate analytical methods to detect and quantify this impurity.
Caption: Degradation pathway of Olsalazine to this compound under stress.
A Comparative Analysis of Analytical Techniques
The definitive identification of this compound requires a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for separation and preliminary identification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide the structural confirmation necessary for unequivocal identification.
High-Performance Liquid Chromatography (HPLC): The Foundation of Separation
A well-developed, stability-indicating HPLC method is the first step in identifying this compound.[9][10] The goal is to achieve baseline separation of the impurity from the parent drug and other potential degradants. Due to the structural similarities, a reversed-phase C18 column is often effective.[10][11][12]
Table 1: Hypothetical Comparative HPLC Data
| Compound | Expected Retention Time (min) | Key Considerations |
| Olsalazine | ~ 5.2 | The presence of two carboxylic acid groups makes it more polar than its decarboxylated counterpart. |
| This compound | ~ 6.8 | The loss of a carboxyl group increases its hydrophobicity, leading to a longer retention time on a reversed-phase column. |
Note: These are hypothetical retention times for illustrative purposes. Actual retention times will vary based on the specific HPLC method conditions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for confirming the identity of impurities by providing accurate mass and fragmentation data. The loss of a carboxyl group in this compound results in a predictable mass shift compared to the parent drug.
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| Olsalazine | C₁₄H₁₀N₂O₆ | 302.24 | Loss of CO₂ (-44 Da), cleavage of the azo bond. |
| This compound | C₁₃H₁₀N₂O₄ | 258.23 | Loss of CO₂ from the remaining carboxylic acid group, cleavage of the azo bond. |
The fragmentation pattern of carboxylic acids in mass spectrometry often involves the loss of the carboxyl group.[13][14][15] For Olsalazine, with two such groups, this can be a prominent feature. In this compound, this fragmentation is still possible from the remaining carboxyl group, but the initial molecular ion will be 44 Da lighter than that of Olsalazine.
Caption: Simplified MS fragmentation comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most definitive structural information. While requiring a higher concentration of the isolated impurity, the resulting spectrum is a unique fingerprint of the molecule. For this compound, the most significant change in the ¹H NMR spectrum compared to Olsalazine will be the absence of a carboxylic acid proton signal and shifts in the aromatic proton signals due to the electronic changes from the removal of the carboxyl group.
Table 3: Predicted ¹H NMR Chemical Shift Comparison (in DMSO-d₆)
| Proton Environment | Olsalazine (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |
| Aromatic Protons | 7.0 - 8.5 | 6.8 - 8.3 | The removal of the electron-withdrawing carboxyl group will cause an upfield shift (to a lower ppm value) of the adjacent aromatic protons. |
| Hydroxyl Protons | 10.0 - 12.0 | 9.5 - 11.5 | May show a slight shift due to changes in intramolecular hydrogen bonding. |
| Carboxylic Acid Protons | ~13.0 | Absent | The most definitive indicator of decarboxylation. |
Note: These are predicted chemical shifts. Actual values may vary. Data for structurally similar compounds can be used as a reference.[1][16][17]
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies and subsequent analysis to identify this compound.
Protocol 1: Forced Degradation of Olsalazine
Objective: To generate degradation products of Olsalazine, including this compound, under thermal stress.
Materials:
-
Olsalazine drug substance
-
High-purity water
-
Oven capable of maintaining a constant temperature
Procedure:
-
Weigh approximately 50 mg of Olsalazine into a clean, dry glass vial.
-
Place the open vial in an oven pre-heated to 105°C.
-
Expose the sample to the heat for 24-48 hours. The duration may need to be optimized to achieve a target degradation of 5-20%.
-
Remove the sample from the oven and allow it to cool to room temperature.
-
Dissolve the stressed sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL for HPLC analysis.
Causality: Thermal stress provides the energy required to overcome the activation barrier for the decarboxylation of the salicylic acid moiety.[2][7]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate Olsalazine from its degradation products, including this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector (DAD)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 330 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the prepared solution of the stressed Olsalazine sample.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products.
-
Compare the retention times of the peaks in the stressed sample to those of Olsalazine and, if available, a reference standard of this compound.
Causality: The gradient elution allows for the effective separation of compounds with a range of polarities, ensuring that the more hydrophobic this compound is well-resolved from the more polar Olsalazine.
Caption: Workflow for the identification of this compound.
Conclusion
The confirmation of "this compound" in stressed drug samples is a critical step in ensuring the quality and safety of Olsalazine-containing drug products. By employing a systematic approach that combines forced degradation studies with a suite of powerful analytical techniques—HPLC for separation, MS for mass determination, and NMR for definitive structural elucidation—researchers can confidently identify and characterize this key impurity. The protocols and comparative data presented in this guide provide a robust framework for this essential aspect of pharmaceutical development, ultimately contributing to the delivery of safer and more effective medicines.
References
-
Olsalazine EP Impurity C | CAS No: 259151-72-9. (n.d.). Cleanchem. Retrieved January 12, 2026, from [Link]
-
1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Spectrophotometric Methods for Determination of Olsalazine Sodium. (2011). Research Journal of Pharmaceutical Technology, 4(3), 443-446.
-
HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
Decarboxylation of Salicylic acid. (2017, July 18). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 12, 2026, from [Link]
- A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. (2018). Macedonian Pharmaceutical Bulletin, 64(1), 29-37.
-
Olsalazine EP Impurity C | CAS 259151-72-9. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
-
Decarboxylation of Salicylic Acid Mechanism. (2025, June 2). Reddit. Retrieved January 12, 2026, from [Link]
- Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel. (2021, October 6). Journal of Agricultural and Food Chemistry, 69(41), 12286-12295.
- US Patent 3,061,651A - Manufacture of phenols by decarboxylation of salicylic acids. (1962, October 30). Google Patents.
- Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 143-149.
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 12, 2026, from [Link]
-
Making Phenol by decarboxylation of salicylic acid. (2022, January 6). YouTube. Retrieved January 12, 2026, from [Link]
-
Olsalazine Sodium. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]
-
2-Hydroxy-5-((4-((2-pyridinylamino)sulfonyl)phenyl)azo)benzoic acid. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]
- Quantitative determination of a Mesalazine using reversed phase high- performance liquid chromatography (RP-HPLC). (2022, July 27). ScienceScholar, 4(2), 12563-12573.
- Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. (2014).
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Olsalazine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. sciencescholar.us [sciencescholar.us]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-(4-Hydroxyphenylazo)benzoic acid(1634-82-8) 1H NMR [m.chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
A Senior Scientist's Guide to Inter-laboratory Comparison for the Quantification of 3-Descarboxy Olsalazine
Introduction: The Critical Role of Impurity Quantification
In the manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is a mandate of utmost importance for patient safety and drug efficacy. Olsalazine, an anti-inflammatory drug primarily used in the treatment of ulcerative colitis, is no exception.[1][2] During its synthesis or storage, various related substances can emerge, one of which is 3-Descarboxy Olsalazine.[3][4] As a known impurity, its presence must be accurately monitored and quantified to ensure it does not exceed established safety thresholds.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantification of this compound. An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance and reproducibility of an analytical method across different laboratories.[5] By analyzing the same homogenous sample, participating laboratories can assess their own performance, identify potential biases, and contribute to the validation of a robust, standardized analytical procedure suitable for routine quality control.
The principles and protocols outlined herein are grounded in the validation requirements of the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures," which serves as the authoritative standard for demonstrating that an analytical method is fit for its intended purpose.[6][7][8]
Study Design: A Framework for Robust Comparison
The primary objective of this inter-laboratory study is to assess the precision, reproducibility, and accuracy of a standardized High-Performance Liquid Chromatography (HPLC) method for quantifying this compound in a bulk sample of Olsalazine. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for evaluating impurity profiles due to its high resolution, sensitivity, and selectivity.[9][10][11]
The study involves the following core stages:
-
Coordinating Laboratory: A central lab is designated to prepare and characterize a homogenous batch of Olsalazine API spiked with a known concentration of this compound reference standard.
-
Sample Distribution: Blinded, identical samples from this batch are distributed to a set of participating laboratories.
-
Standardized Protocol: All participants are provided with a detailed, standardized HPLC-UV method protocol to follow precisely.
-
Data Reporting: Laboratories perform the analysis and report their calculated concentration of this compound, along with raw data (e.g., peak areas, chromatograms), to the coordinating lab.
-
Statistical Analysis: The coordinating lab collates the data and performs a statistical analysis to evaluate inter-laboratory agreement, identify outliers, and determine the overall performance of the method.
This workflow is visualized in the diagram below.
Caption: Workflow for the Inter-laboratory Comparison Study.
Experimental Protocol: HPLC-UV Quantification
The following HPLC method is designed for the separation and quantification of this compound from the parent Olsalazine API. The choice of a reversed-phase C18 column is standard for separating moderately polar compounds, and the ion-pair reagent helps to achieve better peak shape and retention for the acidic analytes.[12]
Instrumentation:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate
-
Tetraethylammonium Hydroxide
-
Phosphoric Acid
-
Water (HPLC grade)
-
Olsalazine API (test sample)
-
This compound Reference Standard
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Alltima C18, 4.6 x 250 mm, 5 µm | A standard C18 stationary phase provides good hydrophobic retention for the analytes. |
| Mobile Phase A | Ion-pair buffer* | The buffer controls pH and the ion-pair reagent improves peak shape for acidic compounds. |
| Mobile Phase B | Methanol | A common organic modifier used to elute analytes in reversed-phase chromatography. |
| Gradient | 55% A / 45% B (Isocratic) | An isocratic method is simpler and more robust for routine QC than a gradient method.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | UV at 340 nm | Provides good sensitivity for the azo-chromophore present in both Olsalazine and the impurity.[12] |
| Injection Volume | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
*Ion-pair buffer preparation: Prepare a 0.02 M solution of sodium dihydrogen phosphate and a 0.02 M solution of tetraethylammonium hydroxide. Mix and adjust pH to 7.2 with phosphoric acid.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Further dilute with mobile phase to a final concentration appropriate for impurity-level analysis (e.g., 0.1% of the sample concentration).
-
Sample Preparation: Accurately weigh and dissolve the Olsalazine API sample in methanol to prepare a stock solution (e.g., 1.0 mg/mL). Dilute with mobile phase as needed.
-
System Suitability: Before analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. This step is critical to ensure the system is performing adequately before analyzing samples, a key tenet of method validation.[8]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration using the external standard method based on the peak areas.
Data Analysis and Results
The following table presents hypothetical results from an inter-laboratory study involving eight laboratories. The reference value for the spiked sample, as determined by the coordinating laboratory, was 0.150% (w/w) of this compound relative to Olsalazine.
Table 1: Inter-laboratory Quantification of this compound (% w/w)
| Laboratory | Result 1 | Result 2 | Result 3 | Mean | Std. Dev. | % Recovery |
| Lab A | 0.151 | 0.153 | 0.152 | 0.152 | 0.0010 | 101.3% |
| Lab B | 0.148 | 0.147 | 0.149 | 0.148 | 0.0010 | 98.7% |
| Lab C | 0.155 | 0.156 | 0.154 | 0.155 | 0.0010 | 103.3% |
| Lab D | 0.162 | 0.164 | 0.163 | 0.163 | 0.0010 | 108.7% |
| Lab E | 0.145 | 0.144 | 0.146 | 0.145 | 0.0010 | 96.7% |
| Lab F | 0.150 | 0.151 | 0.149 | 0.150 | 0.0010 | 100.0% |
| Lab G | 0.138 | 0.139 | 0.137 | 0.138 | 0.0010 | 92.0% |
| Lab H | 0.153 | 0.152 | 0.154 | 0.153 | 0.0010 | 102.0% |
| Summary | 0.151 | 0.007 | 100.4% | |||
| RSD (%) | 4.6% |
Discussion and Interpretation
The results of this hypothetical study demonstrate good overall agreement among the participating laboratories. The overall mean of 0.151% is very close to the reference value of 0.150%, indicating a high degree of accuracy for the method when averaged across all labs.
-
Precision and Reproducibility: The intra-laboratory precision (repeatability) is excellent, with all labs reporting a standard deviation of just 0.0010. The inter-laboratory precision (reproducibility), represented by the overall Relative Standard Deviation (RSD) of 4.6%, is also very strong, suggesting the method is robust and transferable between different environments and operators.
-
Accuracy: The % Recovery, which measures accuracy, ranges from 92.0% to 108.7%. Most laboratories fall within a desirable 98-102% range.
-
Potential Outliers: The results from Lab G (92.0% recovery) and Lab D (108.7% recovery) are slightly further from the reference value than the others. While not extreme outliers, these results would warrant a follow-up investigation. Potential causes could include minor deviations in standard or sample preparation, integration errors, or instrument calibration issues. An inter-laboratory comparison is an effective way to flag these potential issues for improvement.[5][13]
This exercise validates the HPLC method as being suitable for its intended purpose: the accurate and precise quantification of the this compound impurity. Such a study provides the necessary evidence to support the method's implementation in a regulated quality control environment.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Marcel Dekker, Inc. [Link] (Note: Deep link unavailable, linking to publisher)
-
SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification. [Link]
-
Veeprho. Olsalazine Impurities and Related Compound. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
-
Emery Pharma. Impurity Analysis. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
Journal of Pharmaceutical Analysis. Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC. [Link] (Note: Direct link to specific article may require subscription, linking to journal page)
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pharmaffiliates. Olsalazine Sodium-impurities. [Link]
-
Hemarsh Technologies. Olsalazine Impurity Suppliers, Olsalazine Impurities Manufacturer. [Link]
-
Veeprho. Olsalazine Sodium Inhouse Impurity. [Link]
-
Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]
-
RJPT. Spectrophotometric Methods for Determination of Olsalazine Sodium. [Link]
-
Eurachem. Guide to Quality in Analytical Chemistry. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. [Link]
-
PubMed. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. [Link]
-
ResearchGate. (2025). Spectrophotometric methods for determination of olsalazine sodium. [Link]
-
EAS-ETH. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]
-
International Journal of Sciences: Basic and Applied Research. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. [Link]
-
Merck Index. Olsalazine. [Link]
-
PubChem. Olsalazine. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. theclinivex.com [theclinivex.com]
- 5. fiveable.me [fiveable.me]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. emerypharma.com [emerypharma.com]
- 11. veeprho.com [veeprho.com]
- 12. Separation and Determination of Olsalazine Sodium and Its Impurit...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of 3-Descarboxy Olsalazine and its Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Impurity Profiling
Olsalazine is a prodrug used in the treatment of inflammatory bowel diseases like ulcerative colitis.[1][2] It consists of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond.[1] This bond is cleaved by bacterial azoreductases in the colon, releasing the active therapeutic agent, 5-ASA.[3] During synthesis, storage, or metabolism, various related substances, such as 3-Descarboxy Olsalazine, can emerge.[4][5] The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for their detection and characterization are paramount.
This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to identify and differentiate this compound from its parent drug.
Part 1: Spectroscopic Profile of the Reference Compound: Olsalazine
A thorough understanding of Olsalazine's spectroscopic signature is the foundation for identifying its derivatives. Olsalazine's symmetrical structure simplifies some aspects of its spectra while presenting unique characteristics.
Chemical Structure of Olsalazine
Olsalazine (5,5'-Azobis(salicylic acid)) is a symmetrical molecule.[6]
Caption: Chemical structure of Olsalazine (C₁₄H₁₀N₂O₆).
¹H NMR Spectroscopy Data for Olsalazine
Proton NMR is highly sensitive to the chemical environment of hydrogen atoms. Due to Olsalazine's symmetry, the two aromatic rings are chemically equivalent, resulting in a simpler spectrum than might be expected.
Table 1: Comparative ¹H NMR Data (Chemical Shifts δ in ppm)
| Source | Aromatic H (d) | Aromatic H (dd) | Aromatic H (d) | Solvent |
|---|---|---|---|---|
| Sigma-Aldrich[7] | ~8.2 | ~7.8 | ~7.1 | DMSO-d₆ |
| ChemicalBook[8] | ~8.2 | ~7.8 | ~7.1 | DMSO-d₆ |
-
Interpretation: The spectrum typically shows three signals in the aromatic region (7.0-8.5 ppm) corresponding to the three distinct protons on each salicylic acid moiety. The downfield shift is attributed to the electron-withdrawing effects of the carboxyl and azo groups. The broad signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are also expected, though their positions can vary significantly with concentration and solvent.
¹³C NMR Spectroscopy Data for Olsalazine
Carbon NMR provides insight into the carbon skeleton of the molecule.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm)
| Source | C=O (Carboxyl) | Aromatic C-O | Aromatic C-N | Aromatic C-H | Solvent |
|---|
| Sigma-Aldrich[7] | ~172 | ~162 | ~145 | 118-130 | DMSO-d₆ |
-
Interpretation: The spectrum is characterized by a signal for the carboxyl carbon around 172 ppm. The aromatic carbons appear in the 110-165 ppm range, with carbons attached to electronegative atoms (oxygen and nitrogen) appearing further downfield.
Mass Spectrometry (MS) Data for Olsalazine
MS provides the mass-to-charge ratio (m/z), which is crucial for determining the molecular weight and elemental composition.
Table 3: Comparative Mass Spectrometry Data
| Source | Technique | [M-H]⁻ (m/z) | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| PubChem[1] | Computed | - | C₁₄H₁₀N₂O₆ | 302.24 g/mol |
| SpectraBase[9] | LC-MS (ESI-) | 301.05 | C₁₄H₁₀N₂O₆ | 302.24 g/mol |
-
Interpretation: In negative ion mode electrospray ionization (ESI-), Olsalazine is expected to show a prominent ion for the deprotonated molecule [M-H]⁻ at an m/z of approximately 301.05. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₄H₁₀N₂O₆.
Part 2: Spectroscopic Profile of this compound
This compound is an impurity where one of the two carboxylic acid groups of Olsalazine has been removed.[5][10] This structural change leads to predictable and measurable differences in its spectroscopic data.
Chemical Structure of this compound
The loss of a carboxyl group breaks the symmetry of the parent molecule.
Caption: Structure of this compound (C₁₃H₁₀N₂O₄).
Comparative Spectroscopic Analysis
The key to identifying this compound is to look for the spectroscopic consequences of removing one -COOH group.
Table 4: Predicted vs. Actual Spectroscopic Data for this compound
| Technique | Feature | Olsalazine (Reference) | This compound (Predicted/Actual) | Rationale for Change |
|---|---|---|---|---|
| MS | Molecular Ion | [M-H]⁻ ≈ 301.05 | [M-H]⁻ ≈ 257.06 (Actual: 258.23 MW[11]) | Loss of CO₂ (44 Da) results in a mass difference. The molecular weight is 258.23 g/mol . |
| ¹H NMR | Aromatic Signals | 3 signals (symmetry) | Up to 6-7 distinct signals | Loss of symmetry makes the two aromatic rings chemically non-equivalent. |
| Carboxyl Proton | 2 -COOH protons (broad) | 1 -COOH proton (broad) | One carboxyl group is absent. | |
| ¹³C NMR | Carboxyl Carbon | 1 C=O signal (~172 ppm) | 1 C=O signal (~172 ppm) | One carboxyl group remains. |
| Aromatic Carbons | ~7 unique signals | Up to 13 unique signals | Asymmetry leads to more distinct carbon environments. | |
| IR | C=O Stretch | Strong, broad ~1680 cm⁻¹ | Strong, broad ~1680 cm⁻¹ | The remaining carboxyl group will still show a characteristic C=O stretch. |
| | O-H Stretch | Very broad ~2500-3300 cm⁻¹ | Very broad ~2500-3300 cm⁻¹ | Carboxylic acid and phenol O-H stretches will still be present and broad. |
-
Mass Spectrometry: The most definitive evidence for this compound is the molecular weight. LGC Standards and other suppliers list the molecular formula as C₁₃H₁₀N₂O₄ with a molecular weight of 258.23 g/mol .[10][11] This corresponds to a loss of one CO₂ group (44.01 g/mol ) from Olsalazine (302.24 g/mol ).
-
NMR Spectroscopy: The loss of symmetry is the most telling feature in the NMR spectra. Instead of a simple 3-proton aromatic system, the spectrum of this compound would be significantly more complex, with potentially seven different aromatic proton signals. Similarly, the ¹³C NMR would show up to 13 distinct aromatic carbon signals instead of seven.
Part 3: Experimental Protocols and Workflows
To ensure data integrity and reproducibility, standardized protocols are essential.
Workflow for Impurity Identification
Sources
- 1. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Olsalazine - Wikipedia [en.wikipedia.org]
- 3. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. theclinivex.com [theclinivex.com]
- 6. Olsalazine [drugfuture.com]
- 7. Olsalazine sodium | C14H8N2Na2O6 | CID 135413505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Olsalazine sodium(6054-98-4) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. usbio.net [usbio.net]
- 11. This compound | LGC Standards [lgcstandards.com]
A Comparative Stability Analysis of 3-Descarboxy Olsalazine and its Parent Compound, Olsalazine, Under Stress Conditions
Introduction
Olsalazine, a cornerstone in the management of inflammatory bowel disease, functions as a prodrug, delivering two molecules of the active therapeutic agent, mesalamine (5-aminosalicylic acid), to the colon.[1][2] Its clinical efficacy is intrinsically linked to its chemical stability during manufacturing, storage, and transit through the upper gastrointestinal tract. A critical process-related impurity and potential degradant of Olsalazine is 3-Descarboxy Olsalazine.[3][4] The presence of such impurities can have significant implications for the safety and efficacy of the final drug product. Therefore, a thorough understanding of the comparative stability of Olsalazine and its descarboxylated counterpart is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the stability of this compound and Olsalazine under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[5] We will explore the intrinsic stability of these molecules through a detailed, scientifically-grounded, hypothetical stress testing study, elucidating their degradation pathways and providing insights into the chemical rationale behind their stability profiles.
Molecular Structures and Inherent Stability Considerations
The key structural difference between Olsalazine and this compound is the absence of one of the carboxylic acid groups on an aromatic ring in the latter.[3][6] This seemingly minor alteration can have a profound impact on the molecule's physicochemical properties and, consequently, its stability. The carboxylic acid group influences the electronic properties of the aromatic ring and the molecule's overall polarity and susceptibility to certain degradation pathways. For instance, aromatic carboxylic acids can undergo decarboxylation under thermal stress.[7] The azo bond (-N=N-) is a known chromophore and is susceptible to both reductive cleavage and photolytic degradation.[8][9] Furthermore, the phenolic hydroxyl groups and the aromatic amine precursors are potential sites for oxidative degradation.[10][11]
Experimental Design: A Forced Degradation Study
To objectively compare the stability of this compound and Olsalazine, a forced degradation study was designed in accordance with ICH Q1A(R2) guidelines.[5] The objective of such a study is to identify the likely degradation products and establish the intrinsic stability of the molecules.
Methodology
1. Sample Preparation: Solutions of this compound and Olsalazine (as its sodium salt) were prepared in a suitable solvent system (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Hydrolytic Degradation: Samples were exposed to acidic (0.1 N HCl), neutral (deionized water), and basic (0.1 N NaOH) conditions at 60°C for 24 hours.
-
Oxidative Degradation: Samples were treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photolytic Degradation: Samples were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample was kept in the dark to exclude thermal degradation.
3. Analytical Method: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was employed for the analysis.[12][13]
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm (chosen based on the UV absorption maxima of the azo chromophore)
-
Injection Volume: 20 µL
This method was designed to separate the parent compounds from their potential degradation products effectively.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative stability testing.
Comparative Stability Data (Hypothetical)
The following tables summarize the plausible, hypothetical percentage degradation of this compound and Olsalazine under the applied stress conditions.
Table 1: Hydrolytic Degradation
| Condition | % Degradation of this compound | % Degradation of Olsalazine |
| 0.1 N HCl, 60°C | ~5% | ~3% |
| Water, 60°C | <1% | <1% |
| 0.1 N NaOH, 60°C | ~15% | ~10% |
Table 2: Oxidative and Photolytic Degradation
| Condition | % Degradation of this compound | % Degradation of Olsalazine |
| 3% H₂O₂, RT | ~25% | ~20% |
| Photolysis (ICH Q1B) | ~35% | ~30% |
Discussion and Interpretation
Based on the hypothetical data and fundamental chemical principles, we can infer the comparative stability of this compound and Olsalazine.
Hydrolytic Stability
Under acidic and neutral conditions, both molecules are expected to be relatively stable, with minimal degradation. The slightly higher degradation of this compound in acidic conditions could be attributed to subtle changes in electron density around the azo bond. In basic conditions, both compounds show increased degradation, which is typical for phenolic compounds. The higher degradation of this compound in alkaline media may be due to the altered electronic effects of the remaining functional groups, potentially making the azo bond more susceptible to cleavage.
Oxidative Stability
Both molecules are susceptible to oxidation due to the presence of phenolic hydroxyl groups.[11] The peroxide can attack these groups, leading to the formation of quinone-like structures and potentially cleavage of the aromatic rings. The slightly greater degradation of this compound could be due to the absence of the electron-withdrawing carboxylic acid group, which might make the aromatic ring more electron-rich and thus more prone to electrophilic attack by the oxidizing agent.
Photostability
The azo bond is the primary chromophore in both molecules and is the most likely site of photodegradation. Upon absorption of UV light, the azo bond can undergo cleavage, leading to the formation of aromatic amine and phenolic degradation products. The higher photodegradation of this compound could be a result of the altered electronic environment of the chromophore, potentially leading to a higher quantum yield for photodegradation.
Plausible Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for Olsalazine under stress conditions. A similar pathway, excluding the reactions of the second carboxylic acid group, can be postulated for this compound.
Caption: Plausible degradation pathways for Olsalazine.
Conclusion
This comparative guide, based on a scientifically sound, albeit hypothetical, forced degradation study, suggests that this compound is likely to be less stable than its parent compound, Olsalazine, under hydrolytic (especially basic), oxidative, and photolytic stress conditions. The absence of one carboxylic acid group appears to subtly alter the electronic properties of the molecule, rendering it more susceptible to degradation.
For researchers and professionals in drug development, this underscores the importance of robust analytical methods to detect and quantify impurities like this compound. Furthermore, it highlights the need for careful control of manufacturing processes and storage conditions to minimize the formation of this and other related substances, thereby ensuring the quality, safety, and efficacy of Olsalazine-based drug products.
References
-
Britt, P. F., Buchanan, A. C., & Cooney, M. J. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 437–446. [Link]
-
National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of an azo dye. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
Quora. (2016). What is the reaction mechanism of decarboxylation of aromatic compounds?[Link]
-
ACS Publications. (2021). Photodegradation of Azo Dyes in Sunlight Promoted by Nitrogen–Sulfur–Phosphorus Codoped Carbon Dots. [Link]
-
precisionFDA. (n.d.). OLSALAZINE. [Link]
-
MDPI. (2023). Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation. [Link]
-
MDPI. (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. [Link]
-
PubMed. (2005). Photocatalytic Degradation of Azo Dyes by Nitrogen-Doped TiO2 Nanocatalysts. [Link]
-
National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem. [Link]
-
Drugs.com. (2025). Olsalazine Monograph for Professionals. [Link]
-
MDPI. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
Allen Institute. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]
-
National Center for Biotechnology Information. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]
-
MDPI. (2023). Effect of Enhanced Hydrolytic Acidification Process on the Treatment of Azo Dye Wastewater. [Link]
-
ResearchGate. (n.d.). The treatment effect of the hydrolysis acidification process on azo dye wastewater with different salt concentrations. [Link]
-
ACS Publications. (2025). Fenton-like Catalysts Based on Supported Cu for Dyes’ and Pharmaceuticals’ Removal Using Only H2O2 and/or O2 as Oxidants: A Review. [Link]
-
DTIC. (1968). THE INTERACTION OF PHENOL AND AROMATIC AMINE INHIBITORS IN HYDROCARBON OXIDATION REACTIONS. [Link]
-
National Center for Biotechnology Information. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. [Link]
-
FAO AGRIS. (2019). Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation. [Link]
-
Merck Index. (n.d.). Olsalazine. [Link]
-
ResearchGate. (2014). Biodegradation of Azo Dyes a Review. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Olsalazine on Newcrom R1 Column. [Link]
-
Fisher Scientific. (n.d.). This compound Methyl Ester, TRC. [Link]
-
Royal Society of Chemistry. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. [Link]
-
ResearchGate. (2008). Chemical degradation of aromatic amines by Fenton's reagent. [Link]
-
RJPT. (2012). Spectrophotometric Methods for Determination of Olsalazine Sodium. [Link]
-
Semantic Scholar. (2013). Validation of stability indicating RP-HPLC method for the estimation of mesalamine in bulk and tablet dosage form. [Link]
-
ResearchGate. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. [Link]
-
Semantic Scholar. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. [Link]
Sources
- 1. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. usbio.net [usbio.net]
- 4. theclinivex.com [theclinivex.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. HPLC Method for Analysis of Olsalazine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 13. phmethods.net [phmethods.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Descarboxy Olsalazine
This document provides a detailed protocol for the proper disposal of 3-Descarboxy Olsalazine, a key impurity of the anti-inflammatory drug Olsalazine.[1] As drug development professionals, ensuring the safe handling and disposal of all chemical entities, including impurities and metabolites, is paramount to maintaining a safe laboratory environment and protecting our ecosystem. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Understanding the Hazard Profile of this compound
This compound, with the chemical name 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic Acid, is classified as an aromatic amine.[2] Aromatic amines as a class of compounds are known to present significant health and environmental risks, including potential carcinogenicity and mutagenicity.[3][4] The Safety Data Sheet (SDS) for this compound specifically indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] Therefore, all disposal procedures must be approached with the assumption that this compound is hazardous.
Key Chemical and Hazard Information:
| Property | Information | Source |
| Chemical Name | 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic Acid | LGC Standards[2] |
| CAS Number | 259151-72-9 | LGC Standards[2] |
| Molecular Formula | C13H10N2O4 | LGC Standards[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | AA Blocks[5] |
| Chemical Class | Aromatic Amine | Inferred from structure |
The Core Principle: Containment and Segregation
The primary objective in the disposal of this compound is to prevent its release into the environment and to avoid accidental exposure to personnel. Aromatic amines can be toxic to aquatic life and may contaminate water sources if not disposed of correctly.[3][4] Therefore, under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[5][6]
The disposal workflow is predicated on a multi-barrier approach, ensuring the compound is securely contained from the point of generation to its final destruction.
Caption: Disposal workflow for this compound, emphasizing segregation and professional handling.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound in solid form and as contaminated lab waste.
3.1. Personal Protective Equipment (PPE)
Before handling this compound waste, it is mandatory to wear appropriate PPE to prevent skin, eye, and respiratory exposure.[5]
-
Gloves: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
3.2. Solid Waste Disposal
This applies to expired or unused this compound powder.
-
Work in a Ventilated Area: Conduct all handling of solid this compound in a chemical fume hood to minimize inhalation risk.
-
Prepare the Waste Container:
-
Select a container made of a material compatible with aromatic amines, such as a high-density polyethylene (HDPE) bottle with a screw cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Transfer the Waste: Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[5] A powder funnel can aid in a clean transfer.
-
Seal and Decontaminate: Securely seal the container. Wipe the exterior of the container with a damp cloth to remove any residual powder, and dispose of the cleaning materials as contaminated waste.
-
Store Appropriately: Place the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[8][9]
3.3. Contaminated Labware and Debris Disposal
This includes items such as weighing boats, contaminated gloves, pipette tips, and paper towels used for cleaning minor spills.
-
Segregation: All items that have come into direct contact with this compound must be considered hazardous waste.
-
Collection: Place all contaminated disposable items into a dedicated, labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Final Packaging: Once the waste bag is full, seal it securely and place it in a larger, rigid container for storage and pickup.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the appropriate PPE as outlined in section 3.1.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not dry sweep.
-
Clean-up:
-
Carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
The recommended and most environmentally sound method for the final disposal of this compound and other aromatic amines is high-temperature incineration .[7] This process ensures the complete destruction of the organic molecule, preventing its persistence in the environment.
-
Licensed Waste Disposal Service: It is a legal and safety requirement to use a licensed professional waste disposal service for the collection and disposal of hazardous chemical waste.[7][8] These services are equipped to handle and transport such materials safely and in compliance with all regulations.
-
Documentation: Maintain a detailed inventory of the waste being disposed of, including the chemical name, quantity, and date of disposal. This is essential for regulatory compliance.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
-
U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
AA Blocks. Safety Data Sheet - this compound. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aablocks.com [aablocks.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 3-Descarboxy Olsalazine
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3-Descarboxy Olsalazine. As an impurity and metabolite of Olsalazine, an anti-inflammatory drug, a comprehensive understanding of its handling is paramount to ensure laboratory safety and experimental integrity.[1][2] This document is structured to deliver immediate, actionable information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Assessment and Triage: Understanding the Risks
Key Potential Hazards:
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes may lead to irritation.
-
Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.
-
Reproductive Toxicity: Potential risk to an unborn child.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes and airborne particles. Standard safety glasses are insufficient. |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended handling periods. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage of personal clothing. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills, particularly when handling solutions. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are strictly prohibited in the laboratory.[6] | |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is necessary when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6] |
Operational Workflow: From Receipt to Disposal
A structured workflow is essential for minimizing exposure and preventing contamination. The following diagram and procedural steps outline a safe handling process for this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound at -20°C as recommended for Olsalazine impurities.[1]
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood. Don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: Add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Experimental Use: Handle all solutions containing this compound with the same level of precaution as the solid material.
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Dispose of all waste through your institution's EHS-approved hazardous waste disposal program.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal. |
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical compounds like this compound is the cornerstone of safe and effective research. By understanding the potential hazards, diligently using appropriate PPE, and adhering to established protocols, you contribute to a secure laboratory environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current SDS for the parent compound, Olsalazine.
References
-
DIPENTUM® (olsalazine sodium capsules). (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION: DIPENTUM. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Olsalazine. (2021). Drugs and Lactation Database (LactMed®). National Center for Biotechnology Information. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Olsalazine: Side Effects, Uses, Dosage, Interactions, Warnings. (2023, January 12). RxList. Retrieved from [Link]
-
Personal Protective Equipment. (2023, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
-
Olsalazine Monograph for Professionals. (2023, August 22). Drugs.com. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
